molecular formula C12H20N2S8 B1582465 Dipentamethylenethiuram hexasulfide CAS No. 971-15-3

Dipentamethylenethiuram hexasulfide

Cat. No.: B1582465
CAS No.: 971-15-3
M. Wt: 448.8 g/mol
InChI Key: HPFHYRNETZEPIV-UHFFFAOYSA-N
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Description

Dipentamethylenethiuram hexasulfide is a useful research compound. Its molecular formula is C12H20N2S8 and its molecular weight is 448.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(piperidine-1-carbothioylpentasulfanyl) piperidine-1-carbodithioate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H20N2S8/c15-11(13-7-3-1-4-8-13)17-19-21-22-20-18-12(16)14-9-5-2-6-10-14/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFHYRNETZEPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)SSSSSSC(=S)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020535
Record name Bis(1-piperidinylthioxomethyl)hexasulfide
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Molecular Weight

448.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Dry Powder, Other Solid
Record name Hexasulfide, bis(1-piperidinylthioxomethyl)
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CAS No.

971-15-3
Record name Bis(1-piperidinylthioxomethyl) hexasulfide
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Record name Dipentamethylenethiuram hexasulfide
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Record name Hexasulfide, bis(1-piperidinylthioxomethyl)
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Record name Bis(1-piperidinylthioxomethyl)hexasulfide
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Record name Bis(piperidinothiocarbonyl) hexasulphide
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Record name DIPENTAMETHYLENETHIURAM HEXASULFIDE
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Dipentamethylenethiuram Hexasulfide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Dipentamethylenethiuram hexasulfide (DPTT) is a sulfur-rich organic compound of significant industrial importance, primarily utilized as a vulcanization accelerator and sulfur donor in the rubber industry.[1][2][3] Its performance in these applications is intrinsically linked to its fundamental physicochemical properties. This guide provides a comprehensive examination of these properties for researchers, scientists, and professionals in drug development and material science. We will delve into the structural basis for its observed characteristics and detail the authoritative methodologies required for their accurate determination, ensuring a blend of theoretical understanding and practical, field-proven insights.

Section 1: Chemical Identity and Molecular Structure

Accurate characterization begins with an unambiguous identification of the chemical entity. DPTT is known by several synonyms, and its core identity is defined by its molecular structure and standard identifiers.

Common Identifiers:

  • IUPAC Name: (piperidine-1-carbothioylpentasulfanyl) piperidine-1-carbodithioate[4]

  • CAS Number: 971-15-3[5][6]

  • Molecular Formula: C₁₂H₂₀N₂S₈[4]

  • Synonyms: Bis(piperidinothiocarbonyl) hexasulfide, DPTT, Sulfads[5]

The molecule's architecture is central to its function. It consists of two piperidine rings linked by a dithiocarbamate group to a linear chain of six sulfur atoms. This unique combination of lipophilic piperidine moieties and a long, flexible polysulfide chain dictates its physical and chemical behavior.

Caption: 2D Chemical Structure of this compound.

Section 2: Core Physicochemical Properties

The functional properties of DPTT are quantified by a distinct set of physicochemical parameters. These values are crucial for predicting its behavior in various matrices, assessing its environmental fate, and establishing quality control specifications.

PropertyValueSource(s)
Molecular Weight 448.8 g/mol [4]
Appearance Pale yellow to light brown powder/solid[4][7]
Melting Point 135-136 °C[2][4][5]
Boiling Point (Predicted) 578.4 °C at 760 mmHg[4][5]
Density (Predicted) 1.518 - 1.519 g/cm³[4][5]
Water Solubility 10.48 µg/L at 20 °C[5]
LogP (Octanol/Water) 5.1 - 6.2[6]
Vapor Pressure 0 - 2.23E-13 mmHg at 25 °C[2][5]
pKa (Predicted) 0.84 ± 0.20[5]
Discussion of Key Properties
  • Solubility and Lipophilicity: DPTT exhibits extremely low water solubility (10.48 µg/L), classifying it as practically insoluble.[5] This is a direct consequence of its molecular structure, which is dominated by nonpolar hydrocarbon rings and a long sulfur chain. Conversely, its high octanol-water partition coefficient (LogP between 5.1 and 6.2) indicates strong lipophilicity, meaning it preferentially partitions into fatty or nonpolar environments.[6] This property is fundamental to its application in rubber, a nonpolar polymer matrix.

  • Thermal Properties: The defined melting point of 135-136 °C suggests a stable crystalline solid at ambient temperatures.[4][5] The high predicted boiling point reflects the molecule's large size and the energy required to overcome intermolecular forces. Its thermal stability is a key attribute for its use in high-temperature rubber processing.

  • Physical Form: As a powder, its bulk and tapped densities are important for handling, storage, and dispersion within a rubber compound.[8][9][10] These properties are influenced by particle size, shape, and inter-particle cohesion.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties S_Chain Long Polysulfide (S6) Chain Solubility Very Low Water Solubility (Hydrophobic) S_Chain->Solubility Influences Pip_Rings Two Lipophilic Piperidine Rings LogP High LogP (Lipophilic) Pip_Rings->LogP Influences Compatibility Good Compatibility with Nonpolar Polymers (Rubber) Solubility->Compatibility LogP->Compatibility G start Start calibrate 1. Calibrate DSC (Indium Standard) start->calibrate prepare 2. Prepare Sample (1-5 mg in Al pan) calibrate->prepare setup 3. Load Sample & Reference (N2 Purge) prepare->setup run 4. Run Thermal Program (e.g., 10°C/min) setup->run analyze 5. Analyze Thermogram (Determine Onset Temp) run->analyze end End analyze->end

References

Synthesis and structural characterization of Dipentamethylenethiuram hexasulfide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Structural Characterization of Dipentamethylenethiuram Hexasulfide

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 971-15-3), a prominent organosulfur compound, holds significant industrial value, primarily as a vulcanization accelerator in the rubber industry.[1] Its unique structure, featuring a hexasulfide chain, allows it to act as an efficient sulfur donor, enhancing the mechanical properties and thermal stability of rubber products. This guide provides a comprehensive exploration of the synthesis and detailed structural characterization of this compound, designed for researchers, chemists, and professionals in materials science and drug development. We delve into the causal mechanisms of synthetic protocols and the application of modern analytical techniques to elucidate its complex structure, ensuring a self-validating approach to its preparation and identification.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its synthesis, handling, and application. This compound is typically a pale yellow to light brown powder.[1] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₂₀N₂S₈[1][2][3][4]
Molecular Weight 448.82 g/mol [2][3]
CAS Number 971-15-3[1][2][3]
Appearance Pale yellow to light brown powder/solid[1]
Melting Point 135-136 °C[2][3]
Boiling Point 578.4 °C (Predicted)[2][3]
Density ~1.52 g/cm³ (Predicted)[2][3]
Water Solubility 10.48 µg/L at 20 °C (Practically insoluble)[2][3]

Synthesis of this compound

The synthesis of this compound involves the formation of a dithiocarbamate intermediate from piperidine and carbon disulfide, followed by oxidative coupling and sulfur insertion. Modern synthetic routes have evolved to avoid hazardous reagents like sulfur chlorides, which are corrosive and malodorous, thereby improving the environmental and operational safety of the process.[5]

Rationale for Synthetic Approach

The chosen method, adapted from established industrial processes, relies on a two-step, one-pot reaction.[5]

  • Formation of the Dithiocarbamate Salt: Piperidine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂). This reaction is typically performed in an aqueous medium or a mixed solvent system to form the piperidinium pentamethylenedithiocarbamate salt. This salt is the core building block for the final molecule.

  • Oxidative Coupling and Sulfuration: The dithiocarbamate intermediate is then oxidized in the presence of elemental sulfur. An oxidizing agent, such as hydrogen peroxide (H₂O₂), facilitates the formation of the thiuram disulfide bond (C-S-S-C). The additional sulfur atoms are inserted to form the stable hexasulfide chain. This method is advantageous as it proceeds in high yield and avoids the use of highly corrosive sulfur halides.[5]

Detailed Experimental Protocol

This protocol is a representative example and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Formation of Pentamethylenedithiocarbamic Acid Piperidine Salt

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 250 mL of water and 42.7 g (0.5 mol) of piperidine.

  • Cool the mixture to 20-25 °C in an ice bath.

  • While stirring vigorously, add 19.1 g (0.25 mol) of carbon disulfide dropwise over 30 minutes, ensuring the temperature does not exceed 30 °C.

  • After the addition is complete, add 32.1 g (1.0 g-atom) of powdered sulfur to the mixture.

  • Continue stirring the resulting slurry at 25-30 °C for 1 hour to ensure the complete formation of the pentamethylenedithiocarbamate salt intermediate.

Step 2: Oxidation to this compound

  • Adjust the temperature of the reaction mixture to 40-45 °C.

  • Prepare a solution of the oxidizing agent. For example, slowly add 85 mL of a 11% hydrogen peroxide solution to a separate dropping funnel.

  • Add the hydrogen peroxide solution dropwise to the reaction mixture over 2-3 hours. An exothermic reaction will occur; maintain the temperature between 60-70 °C using a water bath for cooling if necessary.

  • After the addition is complete, continue stirring the mixture at 65 °C for an additional 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The solid product will precipitate.

  • Filter the crude product using a Büchner funnel, wash thoroughly with water (3 x 100 mL) to remove any unreacted salts, and then with a small amount of cold methanol.

  • Dry the resulting pale-yellow solid under vacuum at 50 °C to a constant weight. A typical yield is approximately 95-98%.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_output Output Piperidine Piperidine Step1 Step 1: Formation of Dithiocarbamate Salt (20-30°C) Piperidine->Step1 CS2 Carbon Disulfide CS2->Step1 Sulfur Sulfur (S₈) Sulfur->Step1 H2O2 Hydrogen Peroxide (Oxidant) Step2 Step 2: Oxidative Sulfuration (40-70°C) H2O2->Step2 Oxidation Step1->Step2 Purification Filtration, Washing & Drying Step2->Purification Product Dipentamethylenethiuram Hexasulfide Purification->Product

Caption: Synthetic workflow for this compound.

Structural Characterization

Confirming the molecular structure of the synthesized product is a critical step that validates the success of the synthesis. A multi-technique approach is employed to provide unambiguous structural elucidation.

X-Ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7]

Methodology:

  • Crystallization: A high-purity sample of the synthesized powder is dissolved in a suitable solvent (e.g., a mixture of chloroform and ethanol) and allowed to slowly evaporate, or cooled, to promote the growth of single crystals suitable for diffraction.

  • Data Collection: A selected crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.[6]

  • Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule. This map is then interpreted to build a molecular model, which is refined to best fit the experimental data.[6]

Expected Structural Insights:

  • Confirmation of the C₁₂H₂₀N₂S₈ molecular formula.

  • Unambiguous determination of the connectivity, including the central -S₆- chain.

  • Precise bond lengths and angles, particularly for the C=S, C-N, and S-S bonds.

  • Information on the conformation of the piperidine rings (typically a chair conformation) and the overall molecular geometry.

Spectroscopic Analysis

Spectroscopic techniques provide complementary information about the molecule's functional groups and structural framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for mapping the carbon-hydrogen framework of the molecule.[8]

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Signals would correspond to the protons on the two equivalent piperidine rings.

    • α-CH₂ protons (adjacent to the nitrogen atom) would appear as a multiplet downfield, typically around δ 3.9-4.1 ppm.

    • β- and γ-CH₂ protons would appear as overlapping multiplets further upfield, around δ 1.6-1.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments.

    • The thiocarbonyl carbon (C=S) would exhibit a characteristic signal significantly downfield, expected around δ 200 ppm.

    • The three distinct carbons of the piperidine ring would appear at approximately δ 50 ppm (α-C), δ 26 ppm (β-C), and δ 24 ppm (γ-C).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.[4]

  • C-N Stretching: A strong band is expected in the 1250-1350 cm⁻¹ region, characteristic of the thiouride C-N bond.

  • C=S Stretching: A medium to strong absorption band around 950-1050 cm⁻¹ would indicate the presence of the thiocarbonyl group.

  • C-H Stretching: Bands corresponding to the sp³ C-H bonds of the piperidine rings would be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the compound's identity.

  • Molecular Ion Peak: In an ESI-MS experiment, the primary ion observed would correspond to the molecular weight of the compound (m/z ≈ 448.8).

  • Isotopic Pattern: The presence of eight sulfur atoms would generate a distinct isotopic pattern for the molecular ion peak (M, M+1, M+2, etc.), which can be compared against theoretical predictions to further validate the elemental composition.

Structural Analysis Workflow

Structural_Analysis cluster_purification Purification cluster_analysis Analytical Techniques cluster_data Data & Confirmation Product Synthesized Product (Crude Powder) Recrystallization Recrystallization Product->Recrystallization Pure_Sample Purified Sample Recrystallization->Pure_Sample Single_Crystal Single Crystal Pure_Sample->Single_Crystal Slow Evaporation NMR NMR Spectroscopy (¹H & ¹³C) Pure_Sample->NMR IR IR Spectroscopy Pure_Sample->IR MS Mass Spectrometry Pure_Sample->MS XRay X-Ray Crystallography Single_Crystal->XRay Framework C-H Framework NMR->Framework Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Structure_3D 3D Molecular Structure XRay->Structure_3D Final_Confirmation Structure Confirmed Framework->Final_Confirmation Functional_Groups->Final_Confirmation Molecular_Weight->Final_Confirmation Structure_3D->Final_Confirmation

Caption: Workflow for the structural elucidation of the synthesized compound.

Molecular Structure Diagram

References

Dipentamethylenethiuram hexasulfide CAS number 971-15-3.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dipentamethylenethiuram Hexasulfide (CAS 971-15-3): From Industrial Vulcanization to Exploratory Bioactivity

Abstract

This compound (DPTH), identified by CAS number 971-15-3, is a complex organosulfur compound primarily recognized for its critical role in the rubber industry. As a sulfur donor and vulcanization accelerator, it imparts desirable properties of heat resistance and durability to rubber products. Despite its well-established industrial profile, its broader biological and pharmacological potential remains largely unexplored. This technical guide synthesizes the available information on DPTH, beginning with its fundamental physicochemical properties, synthesis, and established industrial mechanism of action. It then transitions to a research-oriented perspective, exploring its potential bioactivity for a scientific audience. By drawing logical inferences from the known pharmacology of related thiuram compounds, this guide examines DPTH's toxicological profile, its potential as an enzyme inhibitor, and its hypothetical capacity as a nitric oxide (NO) donor. This work aims to bridge the gap between the industrial application and the latent pharmacological interest of this unique polysulfide, providing a foundation for future research and development.

Part 1: The Established Industrial Profile of this compound

Core Identity and Physicochemical Properties

This compound is a member of the thiuram polysulfide family, characterized by two piperidine rings linked by a dithiocarbamate structure and a central hexasulfide chain.[1][2] This structure is key to its function as a sulfur donor. It is typically a pale yellow to light brown powder with a slight sulfurous odor.[2] Its poor solubility in water but better solubility in certain organic solvents dictates its handling and application in non-aqueous systems like rubber compounding.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 971-15-3[1][2]
Molecular Formula C₁₂H₂₀N₂S₈[3]
Molecular Weight 448.83 g/mol [3]
Appearance Pale yellow to light brown powder/solid[2]
Melting Point 135-136 °C[4]
Boiling Point 578.4 °C (Predicted)[4]
Density ~1.52 g/cm³[3]
Water Solubility Very low (practically insoluble)[2]
InChIKey HPFHYRNETZEPIV-UHFFFAOYSA-N[3]
Synthesis Pathway

The industrial synthesis of DPTH has evolved to improve safety and efficiency, moving away from hazardous reagents like sulfur chloride. A common modern approach involves the oxidative coupling of piperidine and carbon disulfide in the presence of elemental sulfur. This method avoids the isolation of intermediates and uses a safer oxidizing agent, such as hydrogen peroxide, in an aqueous or mixed-solvent system.

The causality behind this choice of pathway is rooted in process safety and economics. Using water as a solvent and hydrogen peroxide as an oxidant reduces the risks associated with volatile organic solvents and corrosive reagents, improving the working environment and reducing costs.[5]

This protocol is adapted from methodologies described for related thiuram polysulfides and patents for DPTH production.[5]

  • Vessel Preparation: To a temperature-controlled reaction kettle equipped with a mechanical stirrer, add the desired volume of water (and a surfactant if required to manage solubility).

  • Reactant Addition: Under continuous agitation at ambient pressure, sequentially add piperidine and powdered elemental sulfur to the vessel.

  • Temperature Control: Adjust and maintain the temperature of the reaction mixture between 20-30 °C.

  • Carbon Disulfide Infusion: Slowly introduce carbon disulfide (CS₂) dropwise into the mixture over a period of 2 to 3 hours. The slow addition is critical to control the exothermic reaction and ensure homogeneity.

  • Formation of Intermediate: Allow the reaction to proceed for 1-2 hours after CS₂ addition is complete, forming the pentamethylenedithiocarbamic acid piperidine salt intermediate.

  • Oxidation: Adjust the solution temperature to 40-50 °C. Begin the dropwise addition of 30% hydrogen peroxide (H₂O₂). The temperature should be carefully monitored and controlled as this step is exothermic.

  • Reaction Completion: Continue the oxidation for 3-4 hours. After the H₂O₂ addition is complete, maintain the temperature and stir for an additional hour to ensure the reaction goes to completion.

  • Isolation and Purification: Cool the reaction mixture. The solid DPTH product will precipitate. Isolate the product by filtration.

  • Washing and Drying: Wash the collected solid with water to remove any unreacted salts or impurities. Dry the final product under a vacuum at a temperature below 60 °C to prevent thermal decomposition.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Oxidation & Coupling cluster_2 Step 3: Workup Piperidine Piperidine Intermediate Pentamethylenedithiocarbamate Intermediate Piperidine->Intermediate CS2 Carbon Disulfide CS2->Intermediate Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate DPTH Dipentamethylenethiuram Hexasulfide (Product) Intermediate->DPTH Oxidative Coupling Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->DPTH Filtration Filtration DPTH->Filtration Washing Washing (H₂O) Filtration->Washing Drying Drying (<60°C) Washing->Drying Final_Product Purified DPTH Drying->Final_Product

Caption: High-level workflow for the synthesis of DPTH.

Mechanism of Action in Rubber Vulcanization

DPTH's primary industrial application is as an "ultra-accelerator" and sulfur donor in the vulcanization of natural and synthetic rubbers like SBR and EPDM.[2] Vulcanization is the process of forming cross-links between polymer chains, converting tacky, plastic-like rubber into a durable, elastic material.[6]

The role of DPTH is twofold:

  • Sulfur Donation: At vulcanization temperatures (typically >140 °C), the central hexasulfide chain of DPTH is thermally labile and breaks homolytically to generate sulfur radicals (Sx•). This provides a highly reactive form of sulfur directly within the rubber matrix.

  • Acceleration: The thiuram-derived radicals also participate in a complex radical chain reaction. They abstract hydrogen atoms from the polymer backbone, creating polymer radicals. These polymer radicals then react with the sulfur radicals (or elemental sulfur) to form the crucial monosulfidic and polysulfidic cross-links that give the rubber its strength and elasticity.

The use of a sulfur donor like DPTH is particularly advantageous for producing rubber articles with excellent heat and aging resistance. This is because it promotes the formation of shorter, more thermally stable monosulfidic and disulfidic cross-links, as opposed to the longer, less stable polysulfidic links formed when using only elemental sulfur.

G cluster_0 Radical Generation cluster_1 Cross-linking Cascade DPTH DPTH Molecule R-S-S-S-S-S-S-R Radicals Sulfur Radicals (Sx•) + Thiuram Radicals (R•) DPTH->Radicals Homolytic Cleavage Heat Heat (>140°C) Heat->DPTH Polymer Polymer Chain (-CH₂-C(CH₃)=CH-CH₂-) Radicals->Polymer H Abstraction Crosslink Stable Cross-linked Network (Polymer-Sx-Polymer) Radicals->Crosslink Polymer_Radical Polymer Radical (-CH-C(CH₃)=CH-CH₂-) Polymer->Polymer_Radical Polymer_Radical->Radicals Reaction Polymer_Radical->Crosslink

Caption: Simplified mechanism of DPTH in rubber vulcanization.

Part 2: A Research Perspective on the Bioactivity and Pharmacological Potential of DPTH

While DPTH's identity is firmly rooted in industrial chemistry, its molecular structure—containing reactive dithiocarbamate moieties and a long polysulfide chain—suggests a potential for significant biological activity. This section explores this potential from a drug development perspective, drawing parallels with structurally related compounds.

Toxicological Profile & Allergenicity

Any exploration of pharmacological use must begin with a thorough understanding of toxicology. DPTH is known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[2] More significantly, the thiuram class of compounds are well-documented Type IV contact allergens, responsible for allergic contact dermatitis, particularly from exposure to rubber products like gloves.[7] The mechanism is believed to involve haptenization, where the thiuram or its metabolites bind to skin proteins, forming an antigen that elicits a cell-mediated immune response.[8]

Furthermore, DPTH is listed as a potential endocrine-disrupting compound, a classification that warrants careful investigation in any biological application.[1] This profile suggests that systemic therapeutic applications would be challenging, but topical or targeted delivery applications, where systemic exposure is limited, might be more feasible.

The Thiuram Pharmacophore: Lessons from Analogues

The pharmacological potential of DPTH can be inferred from its simpler analogues.

  • Disulfiram (Tetraethylthiuram Disulfide): This compound is the archetypal example of a repurposed thiuram. It is an FDA-approved drug for the treatment of alcoholism.[9] Its mechanism involves the irreversible inhibition of acetaldehyde dehydrogenase, leading to the accumulation of toxic acetaldehyde upon alcohol consumption. This demonstrates that the thiuram disulfide structure can act as a potent and specific enzyme inhibitor.[9]

  • Thiram (Tetramethylthiuram Disulfide): Widely used as a fungicide, thiram's activity is attributed to its ability to disrupt cellular respiration and inactivate critical sulfhydryl-containing enzymes in fungi.[10][11] Its metabolism can produce carbon disulfide, a known neurotoxin, which contributes to its overall toxicity profile.[12]

These examples establish a clear precedent: the thiuram scaffold is pharmacologically active, capable of potent enzyme inhibition, and its bioactivity is intimately linked to its sulfur chemistry.

Proposed Mechanism of Action 1: Enzyme Inhibition via Thiol Modification

The long, electron-rich hexasulfide bridge in DPTH is a highly reactive functional group. In a biological environment rich with nucleophiles, it is a prime target for reaction with endogenous thiols, most notably the cysteine residues found in the active sites of many enzymes. It is plausible that DPTH could act as a potent enzyme inhibitor through a mechanism of S-thiolation, where the polysulfide chain reacts with a protein's cysteine residue (Protein-SH) to form a mixed disulfide (Protein-S-Sx-R), thereby inactivating the enzyme. This covalent modification would likely be difficult to reverse, leading to potent inhibition.

G cluster_0 Inhibition via S-Thiolation DPTH DPTH R-S-(S)₄-S-R Inactivated_Enzyme Inactivated Enzyme (Protein-S-Sx-R) DPTH->Inactivated_Enzyme Byproduct Thiol Byproduct (R-Sy-SH) DPTH->Byproduct Enzyme Active Enzyme with Cysteine Residue (Protein-SH) Enzyme->Inactivated_Enzyme Covalent Modification Enzyme->Byproduct

References

Molecular formula and weight of Dipentamethylenethiuram hexasulfide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dipentamethylenethiuram Hexasulfide for Scientific Professionals

Core Compound Identification and Physicochemical Properties

This compound is a chemical compound primarily utilized as a vulcanization accelerator in the rubber industry.[1][2] Its unique structure, featuring a long polysulfide chain, makes it an effective sulfur donor at vulcanization temperatures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications relevant to researchers and industry professionals.

Nomenclature and Key Identifiers

Proper identification is critical in scientific research. This compound is known by several synonyms, and its key identifiers are summarized below.

IdentifierValueSource
CAS Number 971-15-3[1][3]
Molecular Formula C12H20N2S8[1][3][4][5]
IUPAC Name (piperidine-1-carbothioylpentasulfanyl) piperidine-1-carbodithioate[4][5]
PubChem CID 70414[4]
EINECS 213-537-2[1][3]
Synonyms Bis(piperidinothiocarbonyl) hexasulphide, SULFADS, Robac P 25[1][3][4]
Molecular Structure and Weight

The structure consists of two piperidine rings linked by a dithiocarbamate group and a hexasulfide chain. This structure is fundamental to its function as a sulfur donor.

  • Molecular Weight : Approximately 448.8 g/mol .[4][5] Minor variations such as 448.786 g/mol and 448.82 g/mol are also reported.[1][3]

  • Canonical SMILES : C1CCN(CC1)C(=S)SSSSSSC(=S)N2CCCCC2[5]

Physicochemical Data

The physical properties of this compound dictate its handling, storage, and application conditions.

PropertyValueSource
Appearance Pale yellow to light brown powder/solid.[1][5]
Melting Point 135-136 °C[3][5]
Boiling Point ~578.4 °C at 760 mmHg[3]
Density ~1.519 g/cm³[3]
Water Solubility Very low (10.48 μg/L at 20°C).[3]

Synthesis and Manufacturing Insights

Historically, the synthesis of thiuram polysulfides involved hazardous reagents like sulfur chloride, which is corrosive and produces significant waste.[2] Modern methods have been developed to improve yield, safety, and environmental impact.

High-Yield Synthesis via Oxidation

A notable advancement is the reaction of a pentamethylenedithiocarbamic acid piperidine salt with carbon disulfide and sulfur, followed by oxidation.[2] This process avoids the use of sulfur chloride and allows for the production of the target compound in high yield.[2]

Experimental Protocol: High-Yield Synthesis

This protocol is based on a patented, environmentally improved method.[2]

Objective: To synthesize this compound in high yield.

Materials:

  • Piperidine

  • Carbon Disulfide (CS₂)

  • Sulfur

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 11.0% by volume)

  • Aqueous solvent system (water with a surfactant or a water/organic solvent mixture)

Methodology:

  • Formation of Intermediate: React piperidine with carbon disulfide in the chosen solvent system. This forms the pentamethylenedithiocarbamic acid piperidine salt in situ.[2]

  • Addition of Sulfur Source: Add elemental sulfur and additional carbon disulfide to the reaction mixture.[2]

  • Oxidative Coupling: While maintaining the temperature between 40-70°C, slowly and simultaneously add the hydrogen peroxide solution dropwise over several hours.[2]

  • Reaction Completion: After the addition is complete, continue stirring at the same temperature for approximately 2 hours to ensure the reaction goes to completion.[2]

  • Isolation and Purification: Cool the reaction mixture. The solid product will precipitate. Filter the solid, wash with water, and dry to obtain this compound.[2]

  • Verification: Confirm the product's identity using analytical techniques such as infrared spectroscopy.[2]

Synthesis Workflow Diagram

cluster_reactants Reactants cluster_process Process cluster_output Output & Verification Piperidine Piperidine Intermediate In Situ Formation of Pentamethylenedithiocarbamic Acid Piperidine Salt Piperidine->Intermediate CS2 Carbon Disulfide CS2->Intermediate Sulfur Sulfur Oxidation Oxidative Coupling (H₂O₂, 40-70°C) Intermediate->Oxidation Add Sulfur & CS₂ Product Crude Dipentamethylenethiuram Hexasulfide Oxidation->Product Purification Filtration, Washing, & Drying Product->Purification FinalProduct Pure Product Purification->FinalProduct Analysis IR Spectroscopy Confirmation FinalProduct->Analysis

Caption: Workflow for the high-yield synthesis of this compound.

Mechanism of Action and Applications

Primary Application: Rubber Vulcanization

The principal application of this compound is as an ultra-accelerator and sulfur donor in the vulcanization of rubber.[1] Its mechanism involves promoting the formation of cross-links between polymer chains, a process that significantly enhances the rubber's mechanical properties, including durability, elasticity, and resistance to heat and aging.[1] The long hexasulfide chain is thermally labile, readily donating sulfur atoms to create these crucial cross-links.

Diagram of Vulcanization Action

cluster_before Unvulcanized Rubber cluster_process Vulcanization Process cluster_after Vulcanized Rubber p1 Polymer Chain A p2 Polymer Chain B DPT_HXS Dipentamethylenethiuram Hexasulfide (DPT-HXS) crosslink Sulfur Cross-link DPT_HXS->crosslink Sulfur Donation Heat Heat p3 Polymer Chain A p4 Polymer Chain B Start Synthesized or Procured Sample Purity Purity Assessment (e.g., HPLC, TLC) Start->Purity Structure Structural Elucidation Purity->Structure If pure FTIR FTIR Spectroscopy (Functional Groups) Structure->FTIR NMR NMR Spectroscopy (¹H, ¹³C Framework) Structure->NMR MS Mass Spectrometry (Molecular Weight) Structure->MS Final Verified Compound for Research Use FTIR->Final NMR->Final MS->Final

References

Introduction: The Critical Role of Solubility in the Application of Dipentamethylenethiuram Hexasulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Dipentamethylenethiuram Hexasulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound (DPTT), a key vulcanizing agent and rubber accelerator, plays a pivotal role in the manufacturing of a wide array of rubber products.[1] Its efficacy is intrinsically linked to its dispersion and dissolution within the polymer matrix, a process governed by its solubility in various organic media. Understanding the solubility of DPTT is paramount for optimizing manufacturing processes, ensuring product quality, and predicting the performance of the final vulcanized materials. In specialized applications, such as in drug development where thiuram derivatives are explored for their therapeutic potential, precise solubility data is a prerequisite for formulation and delivery.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It delves into the theoretical underpinnings of its solubility, presents available qualitative data, and most critically, furnishes a detailed experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data.

Physicochemical Properties of this compound (DPTT)

A thorough understanding of the physicochemical properties of DPTT is fundamental to comprehending its solubility characteristics.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 971-15-3[1][2]
Molecular Formula C12H20N2S8[1][2]
Molecular Weight 448.8 g/mol [2]
Appearance Pale yellow to light brown powder[1]
Melting Point 135-136 °C
Water Solubility 10.48 μg/L at 20°C[3]

Theoretical Framework: Factors Governing the Solubility of DPTT

The solubility of a solid in a liquid solvent is a complex interplay of various factors. For a molecule like DPTT, which possesses both nonpolar (hydrocarbon rings) and polar (thiuram and sulfur linkages) moieties, its interaction with a solvent is nuanced. The principle of "like dissolves like" provides a foundational understanding; DPTT is expected to be more soluble in solvents with similar polarity.

Key Influencing Factors:

  • Solvent Polarity: The polarity of the organic solvent is a primary determinant. Nonpolar solvents like benzene and toluene are likely to be effective due to the presence of piperidine rings in DPTT. More polar solvents such as acetone and chloroform can interact with the polar C=S and S-S bonds.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[4][5][6] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. Increased temperature provides this energy, facilitating the dissolution process.

  • Molecular Structure of DPTT: The large, non-planar structure of DPTT and the presence of multiple sulfur atoms contribute to its relatively low solubility in highly polar solvents like water. The two piperidine rings contribute to its nonpolar character.

  • Intermolecular Forces: The dissolution process involves the breaking of intermolecular forces in both the solute (DPTT) and the solvent, and the formation of new solute-solvent interactions. The balance of these energy changes dictates the extent of solubility.

Qualitative and Quantitative Solubility of DPTT

While precise, publicly available quantitative solubility data for DPTT in a range of organic solvents is limited, qualitative descriptions from various sources provide a good starting point for solvent selection.

Table of DPTT Solubility in Various Solvents:

SolventQualitative SolubilityQuantitative Data ( g/100 mL at 20°C)
BenzeneSolubleNot available in searched literature
AcetoneSolubleNot available in searched literature
ChloroformSolubleNot available in searched literature
Carbon DisulfideSolubleNot available in searched literature
GasolinePartly SolubleNot available in searched literature
Carbon TetrachloridePartly SolubleNot available in searched literature
WaterInsoluble1.048 x 10⁻⁶
Lower Concentration AlkaliInsolubleNot available in searched literature

The lack of readily available quantitative data underscores the importance of a standardized experimental protocol for its determination.

Experimental Protocol for the Quantitative Determination of DPTT Solubility

This protocol is designed based on established methodologies for solubility testing, such as those outlined by the OECD and ASTM, and is tailored for the determination of DPTT solubility in organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (DPTT), analytical grade

  • Selected organic solvents (e.g., benzene, acetone, chloroform), HPLC grade or equivalent

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Vortex mixer

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess DPTT B Add to a known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Allow to settle C->D E Centrifuge the suspension D->E F Filter the supernatant E->F G Dilute the saturated solution F->G H Analyze by HPLC or GC G->H I Determine concentration from calibration curve H->I J Calculate solubility (g/100 mL) I->J

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dipentamethylenethiuram Hexasulfide (DPTT)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentamethylenethiuram hexasulfide (DPTT), a prominent ultra-fast accelerator and sulfur donor in the vulcanization of natural and synthetic rubbers, plays a pivotal role in engineering the durability and thermal resistance of elastomeric materials.[1] Its thermal stability and decomposition behavior are critical parameters that dictate processing conditions, vulcanizate properties, and material lifespan. This guide provides a comprehensive technical analysis of the thermal characteristics of DPTT, detailing its decomposition pathway, the analytical methodologies for its characterization, and the mechanistic insights into its function as a vulcanizing agent.

Introduction to this compound (DPTT)

This compound, with the chemical formula C₁₂H₂₀N₂S₈ and CAS number 971-15-3, is a complex organosulfur compound widely utilized in the rubber industry.[2] It belongs to the thiuram class of accelerators, which are known for their high vulcanization efficiency.[1] DPTT's molecular structure, featuring a hexasulfide chain flanked by two pentamethylenethiocarbamoyl moieties, enables it to function not only as a primary or secondary accelerator but also as a sulfur donor in low-sulfur or sulfur-less curing systems.[3][4] This dual functionality is instrumental in producing vulcanizates with exceptional heat and aging resistance.[5]

Physicochemical Properties of DPTT:

PropertyValueReferences
Chemical Formula C₁₂H₂₀N₂S₈[2]
Molecular Weight 448.8 g/mol [6]
Appearance Pale yellow to light brown powder[2]
Melting Point 113 - 136 °C[3][7]
Solubility Soluble in chloroform, benzene, acetone, carbon disulfide; slightly soluble in gasoline and carbon tetrachloride; insoluble in water.[8]

Thermal Stability and Decomposition Profile

The thermal stability of DPTT is a critical factor in rubber compounding and processing. It must remain stable during the initial mixing stages to prevent premature vulcanization (scorch) while decomposing in a controlled manner at the desired vulcanization temperature to initiate cross-linking.

Analytical Techniques for Thermal Characterization

The thermal behavior of DPTT is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the final residue.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It provides information on melting points, phase transitions, and the enthalpy of decomposition, indicating whether the process is endothermic or exothermic.

Expected Thermal Decomposition Behavior of DPTT

The Mechanism of Thermal Decomposition and Vulcanization

The thermal decomposition of DPTT is intrinsically linked to its function as a vulcanization accelerator and sulfur donor. The process is a complex series of chemical reactions that can be broadly understood through a radical-based mechanism.

Initiation: Homolytic Cleavage of the Polysulfide Chain

Upon heating to vulcanization temperatures, the hexasulfide chain in the DPTT molecule undergoes homolytic cleavage, generating highly reactive pentamethylenethiocarbamoyl polysulfidic radicals.[9] This is the rate-determining step in the vulcanization process.

Propagation: Sulfur Transfer and Cross-linking

These polysulfidic radicals act as the primary sulfurating agents. They can attack the polymer chains (e.g., polyisoprene in natural rubber) at the allylic positions, leading to the formation of rubber-sulfur radical intermediates.[5] These intermediates can then react with other polymer chains to form mono-, di-, and polysulfidic cross-links, creating the three-dimensional network characteristic of vulcanized rubber.

The role of activators, such as zinc oxide and stearic acid, is crucial in this stage.[9] They form a complex with the accelerator, which facilitates a more efficient sulfur transfer and cross-linking reaction.

Termination

The vulcanization process concludes when the reactive radical species are consumed through various termination reactions, resulting in a stable, cross-linked elastomeric network. The nature and density of these cross-links (monosulfidic, disulfidic, or polysulfidic) significantly influence the final mechanical properties and thermal stability of the rubber product.

Below is a diagram illustrating the proposed logical workflow of DPTT vulcanization.

DPTT_Vulcanization_Workflow DPTT DPTT Cleavage S-S Bond Cleavage DPTT->Cleavage Activators Activators (ZnO, Stearic Acid) Activators->Cleavage Heating Heating Heating->Cleavage Radicals Polysulfidic Radicals Cleavage->Radicals Attack Radical Attack on Polymer Radicals->Attack Rubber Rubber Polymer Chains Rubber->Attack Intermediate Rubber-Sulfur Intermediate Attack->Intermediate Crosslinking Cross-linking Intermediate->Crosslinking Vulcanizate Vulcanized Rubber Network Crosslinking->Vulcanizate

Logical workflow of DPTT vulcanization.

Experimental Protocols for Thermal Analysis

To provide a practical framework for researchers, the following are detailed, step-by-step methodologies for the thermal analysis of DPTT.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of DPTT.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Accurately weigh 5-10 mg of DPTT powder into a ceramic or aluminum TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

  • Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak) from the derivative thermogravimetric (DTG) curve, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of decomposition of DPTT.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of DPTT powder into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Equilibrate the cell at a temperature below the expected melting point (e.g., 30°C).

  • Heat the sample from the starting temperature to a temperature above the decomposition range (e.g., 300°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify the endothermic peak corresponding to melting and any exothermic or endothermic peaks associated with decomposition. Calculate the enthalpy of these transitions.

The following diagram illustrates the experimental workflow for the thermal analysis of DPTT.

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Weigh DPTT Sample (5-10 mg) TGA_Load Load into TGA Furnace TGA_Sample->TGA_Load TGA_Purge Purge with Nitrogen TGA_Load->TGA_Purge TGA_Heat Heat to 600°C at 10°C/min TGA_Purge->TGA_Heat TGA_Record Record Mass Loss vs. Temperature TGA_Heat->TGA_Record TGA_Analyze Analyze TGA/DTG Curves TGA_Record->TGA_Analyze DSC_Sample Weigh DPTT Sample (2-5 mg) DSC_Load Load into DSC Cell DSC_Sample->DSC_Load DSC_Equilibrate Equilibrate at 30°C DSC_Load->DSC_Equilibrate DSC_Heat Heat to 300°C at 10°C/min DSC_Equilibrate->DSC_Heat DSC_Record Record Heat Flow vs. Temperature DSC_Heat->DSC_Record DSC_Analyze Analyze Thermogram for Transitions DSC_Record->DSC_Analyze

Experimental workflow for thermal analysis of DPTT.

Conclusion

This compound is a highly effective accelerator and sulfur donor whose thermal properties are fundamental to its performance in rubber vulcanization. A thorough understanding of its thermal stability and decomposition mechanism allows for the precise control of vulcanization kinetics and the tailoring of the final properties of the elastomeric material. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the thermal characteristics of DPTT and to further optimize its application in the development of advanced rubber compounds.

References

The Mechanism of Dipentamethylenethiuram Hexasulfide (DPTT) as a Vulcanizing Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of Dipentamethylenethiuram Hexasulfide (DPTT) as a vulcanizing agent in the rubber industry. DPTT, an ultra-fast accelerator and sulfur donor, plays a pivotal role in the production of heat-resistant rubber articles with superior aging properties. This document delves into the chemical intricacies of its function, from thermal decomposition and the generation of reactive radical species to the formation of a stable crosslink network. The critical role of activators, such as zinc oxide and stearic acid, in enhancing the efficiency of the vulcanization process is elucidated. Furthermore, this guide presents detailed experimental protocols for the characterization of DPTT-based vulcanization systems, including rheometry for cure characteristics and swelling tests for crosslink density determination. This work is intended for researchers, material scientists, and polymer chemists seeking a deeper understanding of thiuram-based vulcanization chemistry.

Introduction to Rubber Vulcanization and the Significance of DPTT

Vulcanization is a chemical process that converts natural and synthetic rubbers from a plastic, tacky state into a durable, elastic material with enhanced mechanical properties.[1] This transformation is achieved by forming crosslinks between individual polymer chains, creating a three-dimensional network.[1] While elemental sulfur alone can induce vulcanization, the process is impractically slow and inefficient, requiring high temperatures and long curing times.[1][2]

The advent of vulcanization accelerators revolutionized the rubber industry by dramatically increasing the rate and efficiency of the crosslinking reaction. These chemical additives allow vulcanization to occur at lower temperatures and in shorter times, leading to improved productivity and vulcanizate properties.[3] Among the various classes of accelerators, thiurams are recognized for their ultra-fast cure rates.[1]

This compound (DPTT), a member of the thiuram family, is a highly active, sulfur-bearing accelerator.[2][4] It is particularly valued for its dual functionality as both an accelerator and a sulfur donor, containing approximately 25% available sulfur.[3][4] This characteristic makes DPTT ideal for low-sulfur or sulfur-less curing systems, which are known to produce vulcanizates with exceptional heat and aging resistance due to the formation of a higher proportion of stable monosulfidic and disulfidic crosslinks.[3] Furthermore, DPTT is a non-discoloring and non-staining accelerator, rendering it suitable for light-colored rubber products.[3][4]

The Core Mechanism of DPTT-Accelerated Vulcanization

The vulcanization of rubber with DPTT is a complex series of chemical reactions initiated by heat. The process can be broadly categorized into three key stages: initiation, propagation, and termination (crosslink formation).

Initiation: Thermal Decomposition of DPTT

The pivotal first step in the vulcanization process is the thermal decomposition of the DPTT molecule. The polysulfidic chain within DPTT is the most thermally labile part of the structure. Upon heating to vulcanization temperatures (typically 140-180°C), the sulfur-sulfur (S-S) bonds undergo homolytic cleavage. This cleavage generates highly reactive pentamethylenethiocarbamoyl polysulfidic radicals. These radicals are the primary sulfurating agents that initiate the crosslinking process.

G DPTT This compound (DPTT) (C₅H₁₀N-CS-S₆-CS-NC₅H₁₀) Radicals Pentamethylenethiocarbamoyl Polysulfidic Radicals (C₅H₁₀N-CS-Sₓ•) DPTT->Radicals Homolytic Cleavage of S-S bonds Heat Heat (Vulcanization Temperature) Heat->DPTT

Caption: Thermal decomposition of DPTT into reactive radical species.

The Indispensable Role of Activators: Zinc Oxide and Stearic Acid

The efficiency of DPTT-accelerated vulcanization is significantly enhanced by the presence of activators, most commonly a combination of zinc oxide (ZnO) and stearic acid.[5] These activators do not initiate the crosslinking themselves but rather form a complex that facilitates the sulfur transfer and crosslinking reactions.

Stearic acid first reacts with zinc oxide to form zinc stearate, which is more soluble in the rubber matrix.[5] The zinc ions from this complex then coordinate with the DPTT molecule. This coordination weakens the S-S bonds, promoting their cleavage at lower temperatures and increasing the overall rate of vulcanization. This interaction leads to the formation of a zinc-accelerator complex that is a more efficient sulfurating agent than DPTT alone. This complex plays a crucial role in activating the entire curing system and improving the crosslinking density.[6]

G cluster_activators Activator System cluster_vulcanization Vulcanization Process ZnO Zinc Oxide (ZnO) ZincStearate Zinc Stearate (Soluble in Rubber) ZnO->ZincStearate StearicAcid Stearic Acid StearicAcid->ZincStearate ZincComplex Zinc-DPTT Complex (Active Sulfurating Agent) ZincStearate->ZincComplex Coordination DPTT DPTT DPTT->ZincComplex Rubber Rubber Polymer Chain ZincComplex->Rubber Sulfur Transfer CrosslinkedRubber Crosslinked Rubber Network Rubber->CrosslinkedRubber

Caption: Role of activators in forming a more efficient sulfurating agent.

Propagation and Crosslink Formation

The highly reactive sulfur-containing radicals generated from the decomposition of the DPTT-activator complex then attack the rubber polymer chains. The most common site of attack in unsaturated rubbers like natural rubber (polyisoprene) or styrene-butadiene rubber (SBR) is the allylic hydrogen atom (a hydrogen atom on a carbon adjacent to a double bond). This results in the abstraction of a hydrogen atom, creating a radical on the polymer backbone.

This polymer radical can then react with other sulfur-containing species (such as other DPTT molecules or polysulfidic radicals) to form a pendent accelerator group attached to the rubber chain via a sulfur bridge. Finally, two of these pendent groups on different polymer chains can react, or a pendent group can react with another polymer radical, to form a stable crosslink.

The nature of these crosslinks can be monosulfidic (C-S-C), disulfidic (C-S-S-C), or polysulfidic (C-Sₓ-C, where x > 2). DPTT, especially in low-sulfur formulations, tends to promote the formation of shorter, more thermally stable monosulfidic and disulfidic crosslinks.[3] This is a key reason for the excellent heat and aging resistance of DPTT-vulcanized rubber.[3]

Quantitative Analysis of DPTT Vulcanization

The performance of a DPTT-based vulcanization system can be quantified through various experimental techniques. The following table provides illustrative data for a typical natural rubber (NR) compound vulcanized with DPTT. It is important to note that these values can vary depending on the specific formulation, including the type and loading of fillers, oils, and other additives.

PropertyTest MethodTypical Value RangeUnit
Cure Characteristics (at 160°C)
Scorch Time (tₛ₂)ASTM D52892 - 5min
Optimum Cure Time (t₉₀)ASTM D52898 - 15min
Minimum Torque (Mₗ)ASTM D52891 - 3dNm
Maximum Torque (Mₕ)ASTM D528915 - 25dNm
Cure Rate Index (CRI)100 / (t₉₀ - tₛ₂)10 - 20min⁻¹
Physical Properties
HardnessASTM D224060 - 75Shore A
Tensile StrengthASTM D41218 - 25MPa
Elongation at BreakASTM D412400 - 600%
300% ModulusASTM D4128 - 15MPa

Experimental Protocols

To ensure the scientific integrity and reproducibility of research on DPTT vulcanization, standardized experimental protocols are essential. The following sections detail the methodologies for key analyses.

Protocol for Determining Cure Characteristics using a Moving Die Rheometer (MDR)

Objective: To measure the vulcanization characteristics of a DPTT-containing rubber compound.

Apparatus: Moving Die Rheometer (MDR) conforming to ASTM D5289.[7]

Procedure:

  • Sample Preparation: Prepare a homogenous rubber compound containing DPTT and other ingredients using a two-roll mill or an internal mixer.

  • Instrument Setup: Set the MDR to the desired vulcanization temperature (e.g., 160°C).

  • Test Execution: Place a sample of the uncured compound of a specified weight into the rheometer die cavity. Close the cavity and start the test. The instrument will oscillate one of the dies at a specified frequency and amplitude, and record the torque required as a function of time.

  • Data Analysis: From the resulting rheograph (torque vs. time curve), determine the following parameters:

    • Minimum Torque (Mₗ): An indicator of the viscosity of the unvulcanized compound.[8]

    • Maximum Torque (Mₕ): An indicator of the stiffness or modulus of the fully vulcanized compound.[8]

    • Scorch Time (tₛ₂): The time taken for the torque to rise by 2 units above the minimum torque, representing the onset of vulcanization.[3]

    • Optimum Cure Time (t₉₀): The time required to reach 90% of the maximum torque, indicating the time for optimal vulcanization.[3]

    • Cure Rate Index (CRI): Calculated as 100 / (t₉₀ - tₛ₂), which represents the speed of the vulcanization reaction.[3]

Caption: Experimental workflow for rheological analysis of DPTT vulcanization.

Protocol for Determining Crosslink Density by the Swelling Method

Objective: To determine the crosslink density of a DPTT-vulcanized rubber sample.

Principle: The extent of swelling of a vulcanized rubber in a suitable solvent is inversely proportional to its crosslink density. The Flory-Rehner equation is used to calculate the crosslink density from swelling data.

Apparatus: Analytical balance, vials, oven.

Solvent: Toluene is a common solvent for many rubbers.

Procedure:

  • Sample Preparation: Cut a small, precisely weighed sample of the vulcanized rubber (initial dry weight, Wᵢ).

  • Swelling: Immerse the sample in a vial containing the solvent at room temperature. Allow the sample to swell for 72 hours or until equilibrium swelling is reached.

  • Weighing the Swollen Sample: Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it (swollen weight, Wₛ).

  • Drying: Dry the sample in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved (final dry weight, Wₒ).

  • Calculation:

    • Calculate the volume fraction of rubber in the swollen gel (Vᵣ).

    • Use the Flory-Rehner equation to calculate the crosslink density.

Conclusion

This compound stands out as a highly effective ultra-fast accelerator and sulfur donor for the vulcanization of a wide range of elastomers. Its mechanism of action, centered around the thermal generation of reactive sulfurating species, is significantly enhanced by the synergistic effect of zinc oxide and stearic acid activators. The resulting vulcanizates, characterized by a network of thermally stable mono- and disulfidic crosslinks, exhibit excellent heat and aging resistance. The detailed experimental protocols provided in this guide serve as a robust framework for the systematic investigation and optimization of DPTT-based vulcanization systems, enabling the development of high-performance rubber materials for demanding applications.

References

Fungicidal and bactericidal applications of Dipentamethylenethiuram hexasulfide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fungicidal and Bactericidal Applications of Dipentamethylenethiuram Hexasulfide

Abstract

This compound (DPTT), a prominent organosulfur compound, is recognized for its dual-role functionality, serving primarily as a vulcanization accelerator in the rubber industry and secondarily as a potent biocidal agent.[1] This technical guide provides an in-depth exploration of the fungicidal and bactericidal applications of DPTT, designed for researchers, scientists, and professionals in drug and pesticide development. This document synthesizes current knowledge on its physicochemical properties, postulated mechanisms of action, synthesis protocols, and methodologies for efficacy evaluation. By explaining the causality behind its antimicrobial functions and providing validated experimental frameworks, this guide serves as an authoritative resource for harnessing the biocidal potential of this versatile thiuram compound.

Chemical and Physical Identity

This compound, belonging to the dithiocarbamate family of chemicals, is a complex organosulfur molecule.[2] Its unique structure, featuring a hexasulfide chain flanked by two piperidine-derived thiocarbonyl groups, is central to its chemical reactivity and biological activity.

  • Chemical Name: bis(piperidinothiocarbonyl) hexasulphide[3]

  • CAS Number: 971-15-3[1][4]

  • Molecular Formula: C₁₂H₂₀N₂S₈[3]

  • Molecular Weight: 448.83 g/mol [3]

  • Appearance: Pale yellow to light brown powder or light-green to brown solid.

Physicochemical Properties

A comprehensive understanding of DPTT's physical and chemical properties is essential for its formulation and application.

PropertyValueSource(s)
Melting Point135-136 °CLookChem, ChemBK
Boiling Point578.4 °C at 760 mmHgLookChem
Density1.519 g/cm³LookChem
Water Solubility10.48 µg/L at 20 °C (Practically Insoluble)LookChem, ChemBK
Flash Point303.6 °CLookChem

Postulated Mechanism of Biocidal Action

The efficacy of this compound as a broad-spectrum biocide is attributed to a multi-site mode of action, a characteristic feature of dithiocarbamate fungicides that significantly lowers the risk of resistance development.[2][5][6] While the precise pathway for DPTT is not fully elucidated, its action is understood through the well-documented mechanisms of the thiuram and dithiocarbamate class.

The primary mechanism involves the disruption of fundamental enzymatic processes within fungal and bacterial cells. This occurs via two main routes:

  • Inhibition of Sulfhydryl Enzymes: Dithiocarbamates are potent inhibitors of enzymes containing sulfhydryl (-SH) groups.[5][7] They can react with these critical groups, altering the enzyme's conformation and rendering it inactive. This disrupts numerous metabolic pathways essential for cellular respiration and function.

  • Chelation of Metal Cofactors: The compound's ability to chelate essential metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), is a key aspect of its toxicity.[7][8][9] By sequestering these ions, DPTT inactivates metalloenzymes that are vital for cellular processes.

In addition to direct enzyme inhibition, dithiocarbamates can be metabolized within the fungal cell to form isothiocyanates. These metabolites are highly reactive with vital thiol-containing compounds (e.g., glutathione, cysteine), further disrupting cellular homeostasis and leading to cell death.[8] In bacteria, dithiocarbamates have also been shown to disrupt the cell membrane, leading to pore formation and loss of integrity.[10][11]

G cluster_cell Fungal / Bacterial Cell DPTT_ext DPTT (External) DPTT_int DPTT (Internal) DPTT_ext->DPTT_int Uptake Inactive_Metallo Inactive Enzyme (Metal Chelated) DPTT_int->Inactive_Metallo Chelates Metal Ion Inactive_SH Inactive Enzyme (SH-Blocked) DPTT_int->Inactive_SH Binds to -SH group Membrane Cell Membrane Disruption (Bacteria) DPTT_int->Membrane Interacts with Membrane Lipids Metalloenzyme Metalloenzyme (e.g., Cu²⁺, Zn²⁺) Metalloenzyme->Inactive_Metallo SH_Enzyme Sulfhydryl Enzyme (-SH) SH_Enzyme->Inactive_SH CellDeath Disrupted Respiration & Cell Death Inactive_Metallo->CellDeath Inactive_SH->CellDeath Pore Pore Formation & Loss of Integrity Membrane->Pore Pore->CellDeath

Caption: Postulated multi-site mechanism of DPTT.

Synthesis Protocol

The industrial synthesis of this compound can be achieved through an oxidative coupling process that avoids the use of highly corrosive sulfur chlorides, improving operational safety and environmental outcomes. The following protocol is based on established patent literature.

Step-by-Step Methodology
  • Formation of Dithiocarbamate Salt: React piperidine with carbon disulfide (CS₂) in an aqueous solution or a mixture of water and an organic solvent (e.g., n-hexane, methanol). This reaction forms the pentamethylenedithiocarbamic acid piperidine salt intermediate.

  • Addition of Sulfur: Introduce elemental sulfur into the reaction mixture containing the dithiocarbamate salt.

  • Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the mixture. The reaction is typically maintained at a controlled temperature range of 40-70°C.

  • Product Formation: The oxidation step facilitates the coupling of the dithiocarbamate moieties through a hexasulfide linkage, resulting in the formation of this compound.

  • Isolation: The final product precipitates from the reaction mixture and can be isolated through filtration, followed by washing and drying.

G Piperidine Piperidine Reactor1 Step 1: Form Salt (Aqueous Solvent) Piperidine->Reactor1 CS2 Carbon Disulfide (CS₂) CS2->Reactor1 DTC_Salt Dithiocarbamate Salt Intermediate Reactor1->DTC_Salt Reactor2 Step 2: Oxidative Coupling (40-70°C) DTC_Salt->Reactor2 Sulfur Elemental Sulfur Sulfur->Reactor2 Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Reactor2 DPTT DPTT Precipitate Reactor2->DPTT Isolation Step 3: Filtration & Drying DPTT->Isolation FinalProduct Pure DPTT Isolation->FinalProduct

Caption: Workflow for the synthesis of DPTT.

Applications and Efficacy Spectrum

As a member of the dithiocarbamate class, DPTT is a broad-spectrum, non-systemic (contact) fungicide and bactericide used primarily in agricultural settings.[1][12] Its main role is preventative, forming a protective chemical barrier on the surface of seeds and plants to inhibit spore germination and pathogen invasion.[13]

  • Agricultural Uses: It is effective for the control of fungal diseases on a wide variety of fruit, vegetable, and ornamental crops.[2]

  • Seed Treatment: A primary application is as a seed dressing to protect against seed-borne and soil-borne pathogens that cause diseases like damping-off, seed rot, and seedling blights.[2][13]

  • Foliar Spray: Used as a foliar spray to control diseases such as anthracnose, powdery mildew, downy mildew, and various leaf spots.[13]

  • Target Pathogens: The thiuram class is effective against a wide range of fungi, including those responsible for diseases like black rot, botrytis blight, and various rusts.

Experimental Protocols for Efficacy Evaluation

To quantify the fungicidal and bactericidal activity of DPTT, standardized in vitro susceptibility testing is required. The following protocols provide a framework for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Antifungal Susceptibility Testing: Broth Microdilution for MIC

This method, adapted from CLSI and EUCAST standards, determines the lowest concentration of DPTT that inhibits the visible growth of a target fungus.[14][15]

  • Stock Solution Preparation: Prepare a stock solution of DPTT in a suitable solvent (e.g., DMSO) and then dilute it in RPMI 1640 medium.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the DPTT solution to achieve a range of test concentrations (e.g., 0.015 to 16 µg/mL).[14] Include a drug-free growth control well.

  • Inoculum Preparation: Culture the target fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.[14] Dilute this suspension in RPMI medium to the final required concentration (e.g., 1-5 x 10³ CFU/mL for yeast).[14]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the organism.[16]

  • MIC Determination: The MIC is the lowest concentration of DPTT at which there is no visible growth.

Bactericidal Efficacy Testing: Determining MBC

This protocol determines the lowest concentration of DPTT required to kill 99.9% of the initial bacterial inoculum.[17]

  • MIC Determination: First, determine the MIC for the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) using the broth microdilution method described above (using appropriate bacterial growth medium like Mueller-Hinton Broth).

  • Subculturing: Following incubation for MIC reading, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto a fresh, drug-free agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration from the MIC plate that results in no bacterial growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the subculture plate.[17]

G cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination A1 Prepare DPTT Serial Dilutions in 96-well plate A3 Inoculate Plate A1->A3 A2 Prepare Standardized Microbial Inoculum A2->A3 A4 Incubate (24-48h, 35°C) A3->A4 A5 Read MIC: Lowest concentration with no visible growth A4->A5 B1 Select wells from MIC plate with no growth A5->B1 Proceed with clear wells B2 Spot aliquot from each selected well onto drug-free agar B1->B2 B3 Incubate Agar Plate (18-24h, 37°C) B2->B3 B4 Read MBC: Lowest concentration with no colony growth B3->B4

Caption: Workflow for MIC and MBC determination.

Toxicological and Environmental Profile

While effective as a biocide, the handling and application of DPTT require adherence to safety protocols due to its toxicological profile.

  • Human Health: The compound may cause skin and eye irritation and is considered harmful if swallowed or inhaled.[1] Chronic exposure may lead to skin sensitization.[18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used during handling.

  • Environmental Fate: DPTT is classified as hazardous to the aquatic environment with long-lasting effects (Aquatic Chronic 4).[19] Care must be taken to avoid release into waterways. Its very low water solubility and tendency to adhere to soil particles suggest it is unlikely to be mobile in soil or contaminate groundwater.[20]

Conclusion and Future Perspectives

This compound is a potent biocidal agent with established applications in agriculture. Its multi-site mechanism of action makes it a durable tool for managing a broad spectrum of fungal and bacterial pathogens with a low risk of resistance. The synthesis methods have evolved to enhance safety and reduce environmental impact.

Future research should focus on several key areas:

  • Mechanism Elucidation: Detailed studies to pinpoint the specific enzymatic targets of DPTT in various pathogens would provide a more complete understanding of its biocidal activity.

  • Formulation Technology: Development of novel formulations, such as nano-encapsulation, could enhance efficacy, improve targeted delivery, and reduce the overall environmental load.

  • Synergistic Combinations: Investigating the synergistic effects of DPTT with other fungicides or bactericides could lead to more effective and resistance-resilient disease management strategies.

By continuing to explore the fundamental science and application technology of DPTT, the scientific community can further optimize its use as a safe and effective tool in crop protection and beyond.

References

Health and safety data for Dipentamethylenethiuram hexasulfide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of Dipentamethylenethiuram Hexasulfide

Introduction

This compound (CAS No. 971-15-3) is a sulfur-containing organic compound primarily utilized in the rubber industry as a vulcanization accelerator.[1] Its function is to expedite the cross-linking of polymer chains, enhancing the mechanical properties and durability of rubber products.[1] While its industrial application is specific, its presence in various materials necessitates a thorough understanding of its health and safety profile for professionals in research and development who may encounter this or structurally related thiuram compounds. This guide synthesizes the available technical data to provide a comprehensive overview of its properties, hazards, and the requisite safety protocols for its handling and use.

Section 1: Chemical Identity and Physicochemical Properties

A foundational aspect of chemical safety is the precise identification of the substance and its physical characteristics, which dictate its behavior under various laboratory and environmental conditions.

Chemical Structure:

This compound is characterized by two piperidine rings linked by a hexasulfide chain attached to thiocarbonyl groups. This sulfur-rich structure is central to its reactivity and function as a sulfur donor in vulcanization processes.

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

The properties outlined below are critical for risk assessment, dictating how the compound might behave during a spill, fire, or in solution. Its extremely low water solubility, for instance, is a key factor in its environmental persistence.

PropertyValueSource
CAS Number 971-15-3[1][2][3]
Molecular Formula C₁₂H₂₀N₂S₈[1][4][5]
Molecular Weight 448.8 g/mol [1][4][5]
Appearance Pale yellow to light brown powder/solid[1][6]
Odor Slight sulfur odor[1]
Melting Point 135-136 °C[5][7][8]
Boiling Point 578.4 °C (Predicted)[7][8]
Density ~1.52 g/cm³[5][7]
Flash Point 303.6 °C[3][7]
Water Solubility 10.48 µg/L at 20°C (Practically Insoluble)[3][7][8]
LogP 6.2 at 20°C[3][8]

Section 2: Hazard Identification and Toxicological Profile

The toxicological data for this compound is not extensive. However, information aggregated from multiple sources under the Globally Harmonized System (GHS) provides a primary basis for hazard assessment.

GHS Classification:

A notable aspect of this compound's regulatory profile is the inconsistency in its classification. The majority of notifications (78.3%) to the ECHA C&L Inventory report that the chemical does not meet GHS hazard criteria.[4] However, a significant portion (19.4%) classify it with the hazard statement H413.[4]

Hazard ClassGHS ClassificationSource
Aquatic Hazard (Long-term) Category 4 (H413): May cause long lasting harmful effects to aquatic life.[1][2][4]
Other Potential Hazards Not Classified (in majority of reports). Some sources anecdotally mention potential for skin/eye irritation and harm if swallowed or inhaled, but this is not reflected in formal GHS classifications.[1][4]

Precautionary Statements:

  • P273: Avoid release to the environment.[2][4]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][4]

Toxicological Insights:

  • Aquatic Toxicity: The primary, formally recognized hazard is its potential for long-term adverse effects on aquatic ecosystems.[1][4] This is likely linked to its high sulfur content and very low water solubility, which can lead to persistence in sediment.

  • Skin and Eye Irritation: While not formally classified, some supplier safety data sheets mention the potential for skin and eye irritation.[1] This is a common property for many fine chemical powders and should be assumed as a potential hazard in the absence of definitive data.

  • Sensitization: Related thiuram compounds, such as Dipentamethylenethiuram tetrasulfide and disulfide, are known skin sensitizers that can cause allergic contact dermatitis.[9][10] Although this compound is not explicitly classified as a sensitizer in most available reports, its structural similarity to known sensitizers warrants caution.[4] Professionals handling this compound should be vigilant for signs of allergic reaction.

  • Toxicity Data Gaps: There is a significant lack of available data regarding acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity.[2] This absence of data necessitates a conservative approach to handling, assuming higher toxicity until proven otherwise.

Hazard_Profile cluster_main Hazard Profile: this compound cluster_classified GHS Classified Hazards cluster_potential Potential / Precautionary Hazards Main DPTTH Aquatic Aquatic Chronic 4 (H413) May cause long lasting harmful effects to aquatic life Main->Aquatic Primary Classified Hazard Irritation Skin & Eye Irritation (Anecdotal Reports) Main->Irritation Handle With Caution Sensitization Skin Sensitization (Suspected due to structural analogs) Main->Sensitization Handle With Caution DataGaps Toxicity Data Gaps (Acute, Chronic, etc.) Main->DataGaps Assume Higher Toxicity

Caption: GHS hazard summary for this compound.

Section 3: Safe Handling and Storage Protocols

Given the data gaps in the toxicological profile, a cautious and systematic approach to handling and storage is essential to minimize exposure and risk.

Protocol for Safe Handling:

  • Risk Assessment: Before handling, perform a task-specific risk assessment. Consider the quantity of material, the duration of the task, and the potential for dust generation.

  • Ventilation Control: Always handle this compound within a certified chemical fume hood or a ventilated enclosure to control airborne dust.[11] The causality here is direct: preventing inhalation is paramount when inhalation toxicity data is absent.

  • Personal Protective Equipment (PPE): Don appropriate PPE as detailed in Section 5. This is a non-negotiable baseline for protection.

  • Dispensing: When weighing or transferring the powder, use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height. For larger quantities, consider a glove bag or box.

  • Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.[11] In case of accidental contact, follow the first-aid procedures in Section 4 immediately.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where the chemical is handled.[11] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[11][12]

Protocol for Safe Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][12] This prevents uptake of moisture and potential degradation.

  • Incompatibilities: Store away from strong acids and strong bases.[11] Thiuram compounds can decompose under certain conditions, and segregation from incompatible materials prevents uncontrolled reactions.

  • Labeling: Ensure the container is clearly and accurately labeled according to GHS standards, including the chemical name, CAS number, and relevant hazard information.

Section 4: Emergency Procedures and First Aid

A prepared response is critical to mitigating the consequences of an accidental release or exposure.

First-Aid Measures:

The following procedures should be implemented immediately upon exposure. In all cases, seek medical attention and provide the Safety Data Sheet to the responding physician.[2]

Exposure RouteFirst-Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest.[2][13]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[2][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][13]

Fire-Fighting Protocol:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: The compound itself is not flammable, but under fire conditions, it may decompose to produce hazardous combustion products such as carbon oxides and sulfur oxides.[14]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][11]

Accidental Release (Spill) Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Contain: Prevent the spill from entering drains or waterways, consistent with its primary aquatic hazard classification.[2][11]

  • Clean-up:

    • Wear appropriate PPE (see Section 5).

    • Carefully sweep or scoop up the spilled solid material, avoiding dust generation. A HEPA-filtered vacuum may be used for larger spills.

    • Place the collected material into a suitable, labeled, and closed container for disposal.[11]

    • Clean the spill area with a damp cloth or absorbent paper to remove any remaining residue.

  • Disposal: Dispose of the waste material in accordance with all applicable environmental regulations.[11]

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the primary method of minimizing exposure. PPE serves as the final barrier between the researcher and the chemical.

PPE_Selection_Workflow Start Handling DPTTH AssessTask Assess Task: Quantity & Dust Potential Start->AssessTask EngineeringControls Primary Control: Use Chemical Fume Hood or Ventilated Enclosure AssessTask->EngineeringControls PPE_Base Baseline PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat EngineeringControls->PPE_Base CheckSplash Splash Potential? PPE_Base->CheckSplash SplashYes Upgrade to: - Chemical Goggles - Face Shield CheckSplash->SplashYes Yes CheckDust High Dust Potential or Inadequate Ventilation? CheckSplash->CheckDust No SplashYes->CheckDust DustYes Add: NIOSH-approved Particulate Respirator CheckDust->DustYes Yes FinalCheck Assemble Full PPE Ensemble CheckDust->FinalCheck No DustYes->FinalCheck

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationaleSource
Eye/Face Protection Safety glasses with side shields (minimum). Chemical goggles for tasks with splash potential.Protects against accidental contact from airborne particles or splashes.[11][15]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.Prevents dermal absorption and potential irritation or sensitization.[11][12]
Skin/Body Protection Standard laboratory coat. For larger quantities or high-risk tasks, consider disposable coveralls.Prevents contamination of personal clothing.[11][16]
Respiratory Protection Not typically required if handled within adequate engineering controls (e.g., fume hood). If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator is necessary.Protects against inhalation of the powder, a primary route of exposure with unknown toxicity.[11][14]

Section 6: Environmental Fate and Ecological Hazards

The most consistently reported hazard for this compound is its danger to the aquatic environment.

  • Primary Hazard: The compound is classified as Aquatic Chronic Category 4 (H413) , meaning it may cause long-lasting harmful effects to aquatic life.[1][4]

  • Persistence and Degradability: No specific data on its biodegradability is available.[2] However, its extremely low water solubility and high LogP value (6.2) suggest it is likely to be persistent in the environment and partition to soil and sediment rather than remaining in the water column.[3][8]

  • Bioaccumulation: Data on bioaccumulative potential is not available.[2] The high LogP value suggests a potential for bioaccumulation in aquatic organisms.

  • Prevention of Release: The key to mitigating this risk is strict adherence to protocols that prevent its release into the environment. All waste, including contaminated PPE and cleaning materials, must be collected and disposed of as hazardous chemical waste. The P273 GHS statement ("Avoid release to the environment") must be strictly followed.[2]

References

An In-depth Technical Guide to Dipentamethylenethiuram Hexasulfide: Nomenclature, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentamethylenethiuram hexasulfide is a multifaceted organosulfur compound with significant industrial applications, primarily as a vulcanizing agent and accelerator in the rubber industry. Its ability to donate sulfur at vulcanization temperatures allows for the formation of a robust cross-linked polymer network, enhancing the durability, elasticity, and heat resistance of rubber products. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, mechanism of action in rubber vulcanization, and detailed experimental protocols for its synthesis and application in rubber compounding.

Nomenclature and Synonyms: A Point of Clarification

Clarity in chemical nomenclature is paramount. This compound is identified by the CAS number 971-15-3 . However, it is known by a variety of synonyms, which can sometimes lead to confusion.

A crucial point of clarification is the use of the acronym DPTU . While it is sometimes used to refer to this compound, it is more commonly and officially associated with N,N'-Diphenylthiourea (CAS 102-08-9), another rubber accelerator with a distinct chemical structure and properties. To avoid ambiguity, it is best practice to use the full chemical name or the specific CAS number.

Common Synonyms and Identifiers:

  • Chemical Names:

    • Bis(piperidinothiocarbonyl) hexasulfide[1]

    • Piperidine, 1,1'-(hexathiodicarbonothioyl)bis-[1]

    • Hexasulfide, bis(piperidinothiocarbonyl)[1]

    • 1,6-Hexasulfanediylbis(1-piperidinylmethanethione)

    • (piperidine-1-carbothioylpentasulfanyl) piperidine-1-carbodithioate[1]

  • Common Trade Names & Acronyms:

    • Accelerator DPTT

    • SULFADS[2]

    • Robac P25

  • Chemical Identifiers:

    • CAS Number: 971-15-3[1]

    • EC Number: 213-537-2[2]

    • UNII: ESX7OZN94X[1]

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is essential for its handling, processing, and application.

PropertyValueSource
Molecular Formula C₁₂H₂₀N₂S₈[1]
Molecular Weight 448.82 g/mol [2]
Appearance Pale yellow to light brown powder
Melting Point 135-136 °C[2]
Boiling Point 578.4 °C at 760 mmHg[2]
Density 1.519 g/cm³[2]
Solubility Insoluble in water. Soluble in chloroform, benzene, and acetone.

Mechanism of Action in Rubber Vulcanization

This compound functions as an ultra-fast accelerator and a sulfur donor in the vulcanization of natural and synthetic rubbers.[3] Its primary role is to facilitate the formation of cross-links between polymer chains, a process that transforms tacky, plastic-like raw rubber into a strong, elastic material.

The vulcanization process is a complex series of chemical reactions. The long sulfur chain in this compound is thermally labile and breaks down at vulcanization temperatures to provide reactive sulfur species. This donated sulfur is more reactive than elemental sulfur, leading to a more efficient and controlled cross-linking process.

The proposed mechanism involves the following key steps:

  • Thermal Decomposition: At elevated temperatures, the hexasulfide linkage in the molecule undergoes homolytic cleavage, generating dithiocarbamate radicals and polysulfidic radicals.

  • Formation of Active Sulfurating Agent: These highly reactive radical species interact with other accelerator molecules and available sulfur to form a complex mixture of polysulfidic intermediates. These intermediates act as the active sulfurating agents.

  • Reaction with Rubber Chains: The active sulfurating agent attacks the double bonds of the rubber polymer chains, forming pendent polysulfidic groups attached to the rubber backbone.

  • Cross-link Formation: These pendent groups can then react with other rubber chains, either directly or through further interaction with other accelerator-sulfur complexes, to form stable mono-, di-, and polysulfidic cross-links.

The use of activators, such as zinc oxide and stearic acid, is crucial for the efficiency of thiuram-based accelerators.[4] Zinc ions form complexes with the dithiocarbamate fragments, which play a key role in the formation of the active sulfurating agent and influence the type and distribution of the resulting cross-links.

Vulcanization_Mechanism DPTT Dipentamethylenethiuram Hexasulfide (DPTT) Radicals Dithiocarbamate & Polysulfidic Radicals DPTT:e->Radicals:w Thermal Cleavage Heat Heat (Vulcanization Temp.) ASA Active Sulfurating Agent Radicals:e->ASA:w Sulfur Elemental Sulfur (Optional) Sulfur->ASA Pendent Pendent Polysulfidic Groups on Rubber ASA:e->Pendent:w Reaction with Rubber Backbone Rubber Rubber Polymer (Diene) Crosslink Cross-linked Rubber Network Pendent:e->Crosslink:w Cross-linking Reaction Synthesis_Workflow Start Start Mix Mix Piperidine, Sulfur, and Water Start->Mix Cool Cool to 20-25°C Mix->Cool Add_CS2 Slowly add Carbon Disulfide (2-3 hours) Cool->Add_CS2 Stir1 Stir for 1-2 hours Add_CS2->Stir1 Add_H2O2 Slowly add Hydrogen Peroxide (30-40°C) Stir1->Add_H2O2 Stir2 Stir for 2-3 hours (40-50°C) Add_H2O2->Stir2 Cool2 Cool to Room Temperature Stir2->Cool2 Filter Vacuum Filter the Precipitate Cool2->Filter Wash Wash with Water Filter->Wash Dry Dry in Vacuum Oven Wash->Dry End End Product: Dipentamethylenethiuram Hexasulfide Dry->End

References

The Historical Development of Thiuram-Based Accelerators: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advent of thiuram-based compounds in the early 20th century marked a pivotal moment in rubber science, transforming vulcanization from a lengthy, inefficient art into a rapid, controllable industrial process. This guide provides an in-depth technical analysis of the historical development of thiuram accelerators, designed for researchers, scientists, and professionals in rubber and polymer science. We will explore the initial discovery of these ultra-accelerators, delve into the intricate chemistry of their vulcanization mechanism, quantify their performance, and trace their evolution in response to critical safety challenges, namely the formation of N-nitrosamines. This document synthesizes foundational principles with modern understanding, offering field-proven insights into the causality behind formulation and process choices, supported by detailed experimental protocols and mechanistic diagrams.

Introduction: The Genesis of Accelerated Vulcanization

The journey of modern rubber began with Charles Goodyear's discovery of sulfur vulcanization in 1839, a process that converted tacky, thermally unstable natural rubber into a durable, elastic material.[1][2] However, this original process was impractically slow, requiring several hours at high temperatures to achieve adequate crosslinking.[1] The first significant breakthrough in accelerating this reaction came in 1906 when George Oenslager discovered the accelerant effects of organic amines, specifically aniline.[1][3] While revolutionary, aniline was highly toxic, driving an urgent search for safer and more efficient alternatives.[3] This necessity spurred the investigation of various organic compounds, setting the stage for the next great innovation in rubber chemistry.

The Emergence of Thiurams: A New Class of Ultra-Accelerators (c. 1919)

Around 1919, a new class of compounds, the thiurams and dithiocarbamates, were introduced in Germany as vulcanization accelerators.[1][3] These materials represented a quantum leap in efficiency, dramatically reducing cure times and earning the designation of "ultra-accelerators." The most prominent of these was Tetramethylthiuram Disulfide (TMTD) . Thiurams could not only accelerate sulfur vulcanization but, in their disulfide and polysulfide forms, could also act as sulfur donors, enabling "sulfur-free" vulcanization.[4][5] This dual functionality provided unprecedented control over the vulcanization process and the final properties of the rubber, including improved heat resistance and lower compression set.[1]

Timeline_of_Accelerator_Development cluster_0 Early Vulcanization cluster_1 First Organic Accelerators cluster_2 Emergence of Ultra-Accelerators cluster_3 Delayed-Action & Safety 1839 Goodyear Sulfur Vulcanization 1906 Oenslager Aniline (Toxic) 1839->1906 67 years 1919 Thiurams & Dithiocarbamates (e.g., TMTD) 1906->1919 ~13 years 1907 Thiocarbanilide 1937 Sulfenamides (Delayed Action) 1919->1937 ~18 years 1925 Thiazoles (e.g., MBT) 1990s Nitrosamine-Safe Thiurams (e.g., TBzTD) 1937->1990s ~50+ years

Caption: Key milestones in the development of rubber vulcanization accelerators.

The Chemistry of Thiuram-Accelerated Vulcanization

The efficacy of thiuram accelerators lies in a complex series of chemical reactions involving the accelerator, sulfur, and crucial inorganic activators. The mechanism proceeds through the formation of a highly reactive sulfurating agent that efficiently crosslinks the polymer chains.

The Essential Role of Activators: Zinc Oxide & Stearic Acid

While thiurams are potent accelerators, their full potential is unlocked only in the presence of activators, typically a combination of zinc oxide (ZnO) and a fatty acid like stearic acid.

  • Causality: Zinc oxide itself has low solubility in the nonpolar rubber matrix. Stearic acid reacts with ZnO in situ to form zinc stearate, a rubber-soluble soap.[6] This solubilization is critical as it makes the zinc ions available to participate in the reaction. The zinc ion is the true activating species.

Formation of the Active Sulfurating Complex

The vulcanization process is initiated by the thermal decomposition of the thiuram disulfide, which then reacts with the activated zinc species.

  • Activation: Zinc stearate reacts with the thiuram disulfide (e.g., TMTD) to form a zinc dithiocarbamate complex (e.g., ZDMC - Zinc dimethyldithiocarbamate).[6][7] This complex is considered the true accelerator.

  • Sulfur Insertion: The zinc dithiocarbamate complex readily reacts with elemental sulfur (S₈ rings), opening the sulfur ring and inserting sulfur atoms to form a zinc perthiopoly-sulfidic complex. This complex is the active sulfurating agent .[8]

Quantum chemical studies predict that the dissociation of the TMTD molecule's S-S bond is strongly exothermic when it reacts with a zinc oxide cluster, in sharp contrast to the endothermic dissociation of the free molecule.[9] This highlights the catalytic role of the zinc activator in generating the reactive species required for vulcanization.

Vulcanization_Mechanism cluster_activation Activation Phase cluster_complex_formation Complex Formation cluster_crosslinking Crosslinking Phase ZnO ZnO ZincStearate Zinc Stearate (Soluble Zinc Source) ZnO->ZincStearate StearicAcid Stearic Acid StearicAcid->ZincStearate ActiveComplex Active Zinc-Accelerator Polysulfidic Complex (Sulfurating Agent) ZincStearate->ActiveComplex TMTD Thiuram Disulfide (e.g., TMTD) TMTD->ActiveComplex Sulfur Sulfur (S8) Sulfur->ActiveComplex CrosslinkedRubber Vulcanized Rubber Network (Mono-, Di-, Polysulfidic Crosslinks) ActiveComplex->CrosslinkedRubber Sulfur Transfer RubberChain1 Polymer Chain RubberChain1->CrosslinkedRubber RubberChain2 Polymer Chain RubberChain2->CrosslinkedRubber

Caption: General mechanism of thiuram-accelerated sulfur vulcanization.

Crosslink Formation: Precursors and Final Network Structure

The active sulfurating agent reacts with the allylic hydrogen atoms on the rubber polymer chains to form pendant groups—accelerator-terminated polysulfidic chains attached to the rubber backbone. These pendant groups are the crosslink precursors.[8] Subsequently, these precursors react with another polymer chain to form a stable sulfur crosslink.

The final vulcanizate consists of a network of polymer chains connected by a mixture of monosulfidic (C-S-C), disulfidic (C-S-S-C), and polysulfidic (C-Sₓ-C, where x > 2) crosslinks.[10] The distribution of these crosslink types is critical to the final properties of the rubber and is controlled by the accelerator-to-sulfur ratio:

  • High Accelerator/Low Sulfur (EV Systems): Favors shorter, more thermally stable monosulfidic and disulfidic links, resulting in excellent heat aging resistance and low compression set.[1]

  • Low Accelerator/High Sulfur (Conventional Systems): Produces a higher proportion of longer, more flexible polysulfidic links, which generally provide superior tensile and fatigue properties but have lower thermal stability.[11]

Structure, Function, and Evolution of Key Thiuram Derivatives

The performance of a thiuram accelerator is dictated by the organic groups attached to the nitrogen atoms.

  • Tetramethylthiuram Disulfide (TMTD): The original and one of the most active ultra-accelerators. It provides a very fast cure rate but has limited processing safety (scorch time).[12]

  • Tetraethylthiuram Disulfide (TETD): The ethyl groups provide a slightly slower cure rate and better scorch safety compared to TMTD.

  • Tetrabenzylthiuram Disulfide (TBzTD): Features bulky benzyl groups. This steric hindrance significantly improves scorch safety and, critically, addresses the nitrosamine issue.[13][14]

  • Dipentamethylene Thiuram Tetrasulfide (DPTT): A sulfur-donating thiuram that can be used in low-sulfur or sulfur-free vulcanization to produce vulcanizates with excellent heat resistance.

Quantitative Performance Comparison

The following table summarizes typical performance differences between the traditional TMTD and the nitrosamine-safe alternative TBzTD in a natural rubber (NR) formulation. Data is conceptual and illustrates general trends.

ParameterTMTD SystemTBzTD SystemRationale for Difference
Scorch Time (ts2, min) Low (e.g., 1.5)High (e.g., 3.0)Bulky benzyl groups in TBzTD sterically hinder the initial reactions, delaying the onset of cure.[6][13]
Cure Time (t90, min) Very Fast (e.g., 4.0)Fast (e.g., 6.0)TMTD is inherently more reactive, leading to a faster overall crosslinking reaction.[13]
Cure Rate Index (CRI) Very HighHighDirectly related to the difference between cure time and scorch time. TMTD's rapid cure post-scorch results in a higher CRI.
Max Torque (MH, dNm) HighSlightly LowerOften related to crosslink density. TMTD can sometimes achieve slightly higher crosslink density under equivalent conditions.[14]
Tensile Strength (MPa) HighComparable/Slightly LowerWith formulation adjustments, TBzTD can achieve mechanical properties comparable to TMTD.[14]
Nitrosamine Formation Yes (Regulated)No (Non-Regulated)TMTD is based on a secondary amine (dimethylamine); TBzTD is based on dibenzylamine, which does not form regulated nitrosamines.[6][15]

The Nitrosamine Challenge and the Rise of Safer Alternatives

In the latter half of the 20th century, a significant health concern emerged: the formation of carcinogenic N-nitrosamines during the high-temperature vulcanization process.[16]

Mechanism of N-Nitrosamine Formation

The primary source of nitrosamines in the rubber industry is the reaction of secondary amines, which are breakdown products of many common accelerators, with nitrosating agents (like oxides of nitrogen, NOx) present in the air or as impurities.[16][17] TMTD, derived from dimethylamine (a secondary amine), is a potent precursor to N-nitrosodimethylamine (NDMA), a regulated carcinogen.[17][18]

References

Basic chemical structure of Dipentamethylenethiuram hexasulfide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Chemical Structure of Dipentamethylenethiuram Hexasulfide (DPTT)

Abstract

This technical guide provides a comprehensive examination of this compound (DPTT), a significant organosulfur compound utilized primarily in industrial applications. Identified by its CAS Number 971-15-3 and molecular formula C12H20N2S8, DPTT plays a critical role as an ultra-fast vulcanization accelerator and sulfur donor in the rubber industry.[1][2] This document elucidates its core chemical structure, including molecular connectivity and key functional groups. It further details its physicochemical properties, spectroscopic signatures for structural verification, and established synthesis pathways. A core focus is placed on the mechanistic principles behind its function in polymer cross-linking. This guide is intended for researchers, chemists, and material scientists seeking a detailed understanding of DPTT's fundamental chemistry and its relationship to its industrial utility.

Introduction to Thiuram Polysulfides

Thiuram polysulfides are a class of organosulfur compounds characterized by the presence of one or more thiocarbonyl groups and a polysulfide chain. Within this class, this compound (DPTT) is a prominent member, valued for its ability to significantly accelerate the sulfur vulcanization of diene rubbers. The vulcanization process, which establishes cross-links between polymer chains, is fundamental to converting tacky, plastic raw rubber into a durable, elastic material with improved mechanical properties and resistance to heat and aging.[1] DPTT's utility stems directly from its unique molecular architecture, particularly the long, thermally labile hexasulfide chain. This guide aims to deconstruct the basic chemical structure of DPTT, providing the foundational knowledge required to understand its reactivity, analytical characterization, and application-specific behavior.

Elucidation of the Core Chemical Structure

The functionality of DPTT is intrinsically linked to its molecular structure. A detailed analysis reveals a symmetrical molecule designed for controlled decomposition under thermal stress.

Molecular Formula and Connectivity

The molecular formula of DPTT is C12H20N2S8.[1][3][4] The structure consists of two piperidine rings that are linked to two thiocarbonyl carbons (C=S). These two units are bridged by a central chain of six sulfur atoms. The systematic IUPAC name is (piperidine-1-carbothioylpentasulfanyl) piperidine-1-carbodithioate.[3][5] This connectivity is explicitly represented by its SMILES notation: C1CCN(CC1)C(=S)SSSSSSC(=S)N2CCCCC2.[5][6]

Key Functional Groups

The reactivity of DPTT is governed by three primary functional regions:

  • Piperidine Rings: These saturated heterocyclic amines provide steric bulk and influence the molecule's solubility and stability.

  • Thiocarbonyl Groups (C=S): The carbon-sulfur double bond is a critical part of the dithiocarbamate-derived structure and influences the electronic properties of the adjacent sulfur atoms.

  • Hexasulfide Chain (-S6-): This is the most reactive portion of the molecule. The sulfur-sulfur bonds are relatively weak and can undergo homolytic cleavage at vulcanization temperatures to generate sulfur-based radicals, which initiate the cross-linking process. DPTT is therefore classified as a "sulfur donor."[2]

Stereochemistry and Conformation

DPTT is an achiral molecule as it possesses no stereocenters.[6] However, due to the rotational freedom around the seven S-S single bonds and the C-S bonds, the molecule can exist in numerous conformations in solution or in its amorphous solid state.

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of DPTT is provided below, consolidating data from various chemical databases.

PropertyValueReference(s)
CAS Number 971-15-3[1][4][7]
Molecular Formula C12H20N2S8[1][3][4]
Molecular Weight 448.83 g/mol [1][5][6]
Appearance Pale yellow to light brown powder/solid[1][5][7]
Melting Point 135-136 °C[5][8][9]
Density ~1.518 g/cm³ (Predicted)[5][8]
Water Solubility 10.48 µg/L at 20 °C (Practically insoluble)[1][8]
IUPAC Name (piperidine-1-carbothioylpentasulfanyl) piperidine-1-carbodithioate[3][5]

Spectroscopic Characterization for Structural Verification

Confirmation of DPTT's structure relies on a combination of modern analytical techniques. While publicly available raw spectra are limited, the expected spectral data can be reliably predicted based on its known structure and by analogy to similar compounds like Dipentamethylenethiuram tetrasulfide.[10]

G cluster_0 Analytical Workflow for DPTT A DPTT Sample B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy (FTIR) A->C D Mass Spectrometry (GC-MS or LC-MS) A->D E Structural Confirmation (Connectivity, Functional Groups, MW) B->E C->E D->E F Purity Assessment E->F

Caption: General analytical workflow for DPTT structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for mapping the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy: The spectrum is expected to be relatively simple due to the molecule's symmetry. The protons on the two piperidine rings are chemically equivalent. Signals would appear as multiplets corresponding to the protons adjacent to the nitrogen (α-CH₂, ~3.9-4.1 ppm) and the remaining ring protons (β,γ-CH₂, ~1.6-1.8 ppm).[10]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide key information. The most characteristic signal is that of the thiocarbonyl carbon (C=S), which is expected to be significantly downfield (~200 ppm).[10] Other signals would correspond to the carbons of the piperidine ring at the α (~50 ppm), β (~26 ppm), and γ (~24 ppm) positions.[10]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present. For DPTT, the key vibrational bands are:

  • C-H stretching: Aliphatic C-H stretches from the piperidine rings, typically observed just below 3000 cm⁻¹.

  • C-N stretching: The "thioureide" band, a strong absorption around 1450-1500 cm⁻¹, resulting from the C-N vibration coupled with other vibrations.

  • C=S stretching: A moderate intensity band expected in the 1050-1250 cm⁻¹ region.

  • S-S stretching: Weak absorptions in the 400-500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion (M+): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of DPTT (~448.8 g/mol ).

  • Fragmentation: The most likely fragmentation pathway is the stepwise loss of sulfur atoms from the hexasulfide chain. Cleavage of the C-S and N-C bonds would also produce characteristic fragment ions corresponding to the piperidinothiocarbonyl moiety and the piperidine ring itself.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

  • Preparation: Accurately weigh 5-10 mg of DPTT.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction.

Protocol 2: IR Spectroscopy (KBr Pellet Method)

  • Preparation: Grind 1-2 mg of DPTT with ~150 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

  • Pellet Formation: Transfer the powder to a pellet die and apply 8-10 tons of pressure using a hydraulic press to form a transparent or translucent pellet.[10]

  • Analysis: Record a background spectrum using a pure KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[10]

Synthesis and Mechanism of Action

Synthesis Pathway

A common industrial synthesis method avoids the use of highly corrosive sulfur chlorides.[11] The process involves two main steps:

  • Formation of a Dithiocarbamate Salt: Piperidine is reacted with carbon disulfide (CS₂), often in an aqueous or mixed solvent system, to form the piperidinium pentamethylenedithiocarbamate salt.[11]

  • Oxidative Coupling: Sulfur is added to the salt solution, followed by controlled oxidation using an agent like hydrogen peroxide (H₂O₂). This couples two dithiocarbamate moieties via a sulfur chain, forming DPTT.[11]

G A Piperidine + CS₂ B Pentamethylenedithiocarbamic Acid Salt A->B Step 1: Salt Formation D Dipentamethylenethiuram Hexasulfide (DPTT) B->D Step 2: Oxidative Coupling C Sulfur (S₈) + Oxidant (H₂O₂) C->D

Caption: Simplified synthesis pathway for DPTT.

Mechanism as a Vulcanization Accelerator

DPTT functions as an "ultra-fast" accelerator and a sulfur donor.[2] Its mechanism during rubber vulcanization can be summarized as follows:

  • Thermal Decomposition: At typical vulcanization temperatures (140-180 °C), the weak S-S bonds in the hexasulfide chain undergo homolytic cleavage, generating polysulfidic radicals.

  • Radical Attack: These highly reactive radicals abstract hydrogen atoms from the allylic positions of the polymer chains (e.g., polyisoprene).

  • Pendent Group Formation: This creates a polymer radical, which then reacts with other DPTT molecules or sulfur fragments to form accelerator-terminated polysulfidic pendent groups attached to the polymer backbone.[12]

  • Cross-Link Formation: These pendent groups can then react with other polymer chains or other pendent groups to form stable mono-, di-, and polysulfidic cross-links, creating the final three-dimensional vulcanized rubber network.[1]

G A DPTT B Polysulfidic Radicals (R-Sx•) A->B Heat D Polymer Radical (P•) B->D H Abstraction C Polymer Chain (with allylic H) C->D E Pendent Group (P-Sx-R) D->E Reaction w/ DPTT F Cross-Linked Polymer (P-Sx-P) E->F Cross-linking Reaction

Caption: Simplified vulcanization mechanism involving DPTT.

Safety and Handling

DPTT is an industrial chemical that requires careful handling.

  • Hazards: It may cause skin and eye irritation.[1] Inhalation or ingestion can be harmful.[1] It is classified as a skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact.[8][13] It may also cause long-lasting harmful effects to aquatic life.[3]

  • Precautions: Use should be restricted to well-ventilated areas, preferably within a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Avoid generating dust.

Conclusion

This compound is a structurally optimized molecule for its primary function as a rubber vulcanization accelerator. Its symmetrical design, featuring two piperidine moieties and a central, reactive hexasulfide chain, allows for the efficient thermal generation of sulfur radicals. This initiates the formation of a robust, cross-linked polymer network, imparting desirable elastomeric properties to rubber products. Understanding its basic chemical structure through spectroscopic analysis and its synthesis pathways is fundamental for quality control, mechanistic studies, and the development of next-generation polymer additives.

References

A Technical Guide to the Industrial Applications of Dipentamethylenethiuram Hexasulfide Beyond Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dipentamethylenethiuram hexasulfide (DPTT), a well-established vulcanizing agent and accelerator in the rubber industry, possesses a unique chemical architecture centered around a reactive hexasulfide bridge and dithiocarbamate functionalities. While its role in polymer cross-linking is extensively documented, its potential in other advanced industrial applications remains largely unexplored. This technical guide provides a comprehensive analysis of DPTT's properties and ventures into its prospective uses in agrochemicals, specialty polymers, organic synthesis, and speculative pharmaceutical applications. By examining the fundamental reactivity of its constituent moieties, this document aims to provide researchers, scientists, and drug development professionals with a forward-looking perspective on the untapped potential of this versatile organosulfur compound.

Introduction to this compound (DPTT)

This compound, with the chemical formula C12H20N2S8, is a yellowish powder known for its role as a rubber accelerator and vulcanizing agent.[1] Its primary function in the rubber industry is to expedite the vulcanization process, enhancing the mechanical properties and durability of rubber products.[1]

Chemical and Physical Properties

A thorough understanding of DPTT's properties is fundamental to exploring its broader applications.

PropertyValueReference
CAS Number 971-15-3[1]
Molecular Formula C12H20N2S8[2]
Molecular Weight 448.83 g/mol [2]
Appearance Pale yellow to light brown powder[1]
Melting Point 135-136 °C[3]
Solubility Insoluble in water[1]
Synonyms DPTT, Bis(piperidinothiocarbonyl) hexasulphide[1]
Established Role in Rubber Vulcanization

In the realm of rubber manufacturing, DPTT serves as a sulfur donor and accelerator.[1] The hexasulfide chain provides the sulfur necessary for cross-linking polymer chains, while the thiuram structure accelerates the rate of this reaction. This process transforms tacky, raw rubber into a strong, elastic material suitable for a myriad of applications, from tires to industrial hoses.[1]

Potential Applications Beyond the Rubber Industry

The true potential of DPTT lies in the reactivity of its dithiocarbamate groups and, most notably, its long polysulfide chain. These features open up avenues for its use in diverse industrial sectors.

Agrochemicals: A Broad-Spectrum Fungicide

DPTT is known to be used as a fungicide and bactericide in agricultural applications.[1] While specific data on DPTT is limited, the fungicidal activity of the broader class of thiurams, such as Thiram (tetramethylthiuram disulfide), is well-documented.[4]

Mechanism of Action: Thiuram-based fungicides are believed to act via a multi-site inhibition mechanism. They can chelate essential metal ions, such as copper, and inhibit the activity of sulfhydryl-containing enzymes within fungal cells.[5][6] This broad-based action makes it less likely for fungi to develop resistance.

Potential Applications:

  • Seed Treatment: DPTT could be formulated as a seed dressing to protect against seed-borne and soil-borne fungal pathogens, similar to how Thiram is used to control damping-off and smut diseases.[7][8]

  • Foliar Fungicide: A wettable powder or suspension concentrate formulation of DPTT could be developed for foliar application to control a range of fungal diseases on fruits, vegetables, and ornamental plants.[7]

  • Turf Protection: The fungicidal properties of DPTT make it a candidate for controlling fungal diseases in turfgrass.[7]

Experimental Protocol: In Vitro Fungicidal Efficacy Assay

  • Pathogen Culture: Grow target fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea) on potato dextrose agar (PDA) plates.

  • DPTT Stock Solution: Prepare a stock solution of DPTT in a suitable organic solvent (e.g., acetone).

  • Amended Media: Prepare a series of PDA plates amended with varying concentrations of DPTT.

  • Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each DPTT-amended and control plate.

  • Incubation: Incubate the plates at a suitable temperature and photoperiod for the specific fungus.

  • Data Collection: Measure the radial growth of the fungal colony daily.

  • Analysis: Calculate the EC50 (effective concentration to inhibit 50% of growth) for DPTT against each pathogen.

Fungicidal_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Pathogen Culture Pathogen Culture Inoculation Inoculation Pathogen Culture->Inoculation DPTT Stock Solution DPTT Stock Solution Amended Media Amended Media DPTT Stock Solution->Amended Media Amended Media->Inoculation Incubation Incubation Inoculation->Incubation Data Collection Data Collection Incubation->Data Collection EC50 Calculation EC50 Calculation Data Collection->EC50 Calculation

Workflow for in vitro fungicidal efficacy testing of DPTT.
Specialty Polymers and Materials Science

The high sulfur content of DPTT makes it an attractive candidate for the synthesis of sulfur-rich polymers. These materials are gaining interest for a variety of applications, including advanced batteries and optical materials.

Inverse Vulcanization: DPTT could serve as a cross-linking agent in the inverse vulcanization of elemental sulfur with diene comonomers.[9] This process stabilizes polymeric sulfur, creating processable materials with high sulfur content.[10]

Potential Applications:

  • Cathode Materials for Lithium-Sulfur Batteries: Sulfur-rich polymers derived from DPTT could be used as cathode materials in high-capacity lithium-sulfur batteries.[11] The polysulfide chains can electrochemically react with lithium ions, and the polymer backbone can help to mitigate the polysulfide shuttle effect, a major cause of capacity fading in these batteries.

  • Heavy Metal Remediation: The abundance of sulfur atoms in DPTT-derived polymers would provide numerous binding sites for heavy metal ions, making them potential sorbents for environmental remediation.[10]

  • Infrared Optical Materials: Sulfur-rich polymers often exhibit high refractive indices and good transparency in the infrared region, making them suitable for applications in IR lenses and windows.

Experimental Protocol: Synthesis of a Sulfur-Rich Polymer via Inverse Vulcanization

  • Monomer Mixture: In a reaction vessel, combine elemental sulfur, a diene comonomer (e.g., 1,3-diisopropenylbenzene), and DPTT as a cross-linker.

  • Heating: Heat the mixture to above the melting point of sulfur (115 °C) to form a homogeneous solution.

  • Polymerization: Increase the temperature to initiate the ring-opening polymerization of sulfur and the cross-linking reaction with the diene and DPTT.

  • Cooling and Isolation: Cool the reaction mixture to obtain the solid sulfur-rich polymer.

  • Characterization: Characterize the polymer using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and Fourier-transform infrared (FTIR) spectroscopy.

Polymer_Synthesis Monomer Mixture Monomer Mixture Heating Heating Monomer Mixture->Heating Polymerization Polymerization Heating->Polymerization Cooling & Isolation Cooling & Isolation Polymerization->Cooling & Isolation Characterization Characterization Cooling & Isolation->Characterization

References

An In-depth Technical Guide to the Environmental Fate and Impact of Dipentamethylenethiuram Hexasulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dipentamethylenethiuram hexasulfide (DPTT), a key vulcanizing agent and accelerator in the rubber industry, plays a critical role in enhancing the durability and performance of rubber products.[1] However, its introduction into the environment, either through manufacturing processes or the degradation of end-of-life rubber products, necessitates a thorough understanding of its environmental fate and ecotoxicological impact. This technical guide provides a comprehensive analysis of the current state of knowledge regarding DPTT, addressing its physicochemical properties, expected environmental degradation pathways, mobility in environmental compartments, and potential impact on aquatic and terrestrial ecosystems. Due to the limited availability of direct environmental data for DPTT, this guide also draws upon information from structurally similar compounds, such as Dipentamethylenethiuram tetrasulfide (DPTT-4), and the broader class of thiuram and dithiocarbamate compounds to infer potential environmental behavior and identify critical data gaps for future research.

Introduction to this compound (DPTT)

This compound, with the CAS number 971-15-3, is an organosulfur compound extensively used as a vulcanization accelerator in the rubber industry.[1] Its primary function is to expedite the cross-linking of polymer chains in rubber, a process that significantly improves the material's mechanical properties, including elasticity, strength, and resistance to heat and aging.[1] Beyond its application in rubber manufacturing, DPTT has also found use as a fungicide and bactericide in certain agricultural contexts.[1] The widespread application of DPTT underscores the importance of a detailed assessment of its environmental behavior and potential risks.

Physicochemical Properties

The environmental fate of a chemical is largely dictated by its physicochemical properties. The following table summarizes the key properties of DPTT, which are crucial for predicting its distribution and persistence in the environment.

PropertyValueSource
Chemical Formula C₁₂H₂₀N₂S₈[2][3]
Molecular Weight 448.8 g/mol [2]
Appearance Pale yellow to light brown powder with a slight sulfur odor.[1]
Melting Point 135-136 °C
Water Solubility Very low (practically insoluble)[1]
Vapor Pressure Extremely low
LogP (Octanol-Water Partition Coefficient) High (estimated)

The very low water solubility and vapor pressure of DPTT suggest that it will not readily dissolve in water or volatilize into the atmosphere. Its high estimated LogP value indicates a strong tendency to partition from water into organic phases, such as soil organic matter and the fatty tissues of living organisms, suggesting a potential for bioaccumulation.

Environmental Degradation Pathways

The persistence of DPTT in the environment is determined by its susceptibility to various degradation processes. While specific data for DPTT is scarce, the degradation of related thiuram and dithiocarbamate compounds provides valuable insights into its likely environmental fate.

Abiotic Degradation

Hydrolysis: Dithiocarbamates are known to undergo hydrolysis, particularly under acidic conditions. This process involves the cleavage of the thiocarbamoyl group. For piperidine-based dithiocarbamates, acid-catalyzed decomposition is a recognized degradation pathway. Given its structure, DPTT is expected to be susceptible to hydrolysis, leading to the formation of piperidine and various sulfur-containing byproducts. The rate of hydrolysis is likely to be pH-dependent.

Photodegradation: Many organic compounds are degraded by sunlight. Studies on the related fungicide thiram have shown that photodegradation can be a significant pathway for its removal from aqueous environments. It is plausible that DPTT also undergoes photodegradation, particularly in sunlit surface waters. The process would likely involve the cleavage of the sulfur-sulfur bonds and transformation of the thiocarbonyl groups.

Biotic Degradation

The biodegradation of rubber additives is a complex process influenced by the structure of the compound and the microbial communities present in the environment. While vulcanized rubber is generally resistant to rapid biodegradation, microorganisms have been shown to be capable of degrading various rubber components. It is anticipated that soil and sediment microorganisms could play a role in the breakdown of DPTT, potentially utilizing it as a source of carbon and nitrogen. The biodegradation of dithiocarbamates can proceed through the hydrolysis of the ester or amide linkages.

The following diagram illustrates the potential degradation pathways for DPTT in the environment:

DPTT This compound (DPTT) Hydrolysis Hydrolysis (e.g., acidic conditions) DPTT->Hydrolysis Photodegradation Photodegradation (Sunlight) DPTT->Photodegradation Biodegradation Biodegradation (Microorganisms) DPTT->Biodegradation Piperidine Piperidine Hydrolysis->Piperidine Sulfur_Species Sulfur Species (e.g., CS₂, H₂S, SO₄²⁻) Hydrolysis->Sulfur_Species Degradation_Products Intermediate Degradation Products Photodegradation->Degradation_Products Biodegradation->Degradation_Products Mineralization Mineralization (CO₂, H₂O, etc.) Degradation_Products->Mineralization

Caption: Potential environmental degradation pathways of DPTT.

Mobility and Transport in the Environment

The movement of DPTT through soil and aquatic systems is a key factor in determining its potential for widespread contamination.

Soil Mobility: Due to its low water solubility and high LogP, DPTT is expected to have very low mobility in soil. It will likely adsorb strongly to soil organic matter and clay particles. This strong adsorption will limit its potential to leach into groundwater. However, soil erosion could transport DPTT-contaminated soil particles to aquatic environments.

Transport in Water: In aquatic systems, DPTT is expected to partition rapidly from the water column to suspended solids and sediments. Its low solubility will prevent significant concentrations from remaining dissolved in water.

Ecotoxicological Effects

The potential for DPTT to cause harm to living organisms is a primary concern. While direct ecotoxicity data for DPTT is limited, information on related compounds and its GHS classification provide an initial assessment of its potential environmental impact.

Terrestrial Toxicity: The impact of DPTT on soil organisms is not well-documented. However, as a fungicide, it may have adverse effects on non-target soil fungi and other microorganisms, potentially disrupting soil ecosystem functions. Studies on the leachate from rubber crumb, which contains various additives including accelerators, have shown toxicity to earthworms.

Analytical Methodologies

The accurate detection and quantification of DPTT in environmental matrices are essential for monitoring its presence and understanding its fate.

Sample Preparation: Due to the complexity of environmental matrices, sample preparation is a critical step. For soil and sediment samples, solvent extraction techniques such as Soxhlet or ultrasonic extraction are typically employed. For water samples, solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering substances.

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or a mass spectrometer (LC-MS), is the most common technique for the analysis of thiurams and dithiocarbamates. LC-MS offers high sensitivity and selectivity, allowing for the identification and quantification of DPTT and its degradation products at low concentrations.

The following diagram outlines a general workflow for the analysis of DPTT in environmental samples:

Start Environmental Sample (Water, Soil, Sediment) Extraction Extraction (SPE for water, Solvent extraction for soil/sediment) Start->Extraction Cleanup Sample Cleanup (e.g., Filtration, SPE) Extraction->Cleanup Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Cleanup->Analysis Data Data Processing and Quantification Analysis->Data Result Concentration of DPTT and Degradation Products Data->Result

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Crosslink density is a paramount structural parameter that dictates the physical and mechanical properties of vulcanized rubber, including its hardness, elasticity, and thermal stability. This application note provides a detailed guide for researchers and scientists on the principles and methodologies for accurately measuring crosslink density in rubber compounds vulcanized using Dipentamethylenethiuram hexasulfide (DPTH), a non-nitrosamine generating sulfur donor. We delve into the vulcanization chemistry of DPTH, followed by step-by-step protocols for established measurement techniques, including equilibrium swelling tests based on the Flory-Rehner equation and Dynamic Mechanical Analysis (DMA). The causality behind experimental choices is explained to ensure robust and reliable data generation.

Introduction: The Critical Role of Crosslink Density

Vulcanization is a chemical process that converts the plastic, weak, and sticky nature of raw rubber into a strong, elastic, and durable material by forming a three-dimensional network of crosslinks between polymer chains.[1][2][3][4] This network structure restricts chain mobility, allowing the material to recover its original shape after deformation. The concentration of these junction points, known as the crosslink density (ν), is one of the most important factors governing the end-use performance of a rubber product.

Key Properties Influenced by Crosslink Density:

  • Hardness and Modulus: Higher crosslink density leads to a stiffer, harder rubber with a higher modulus.

  • Tensile Strength: Strength typically increases with crosslink density up to an optimal point, after which the material may become brittle.

  • Elongation at Break: Increasing crosslink density generally reduces the ultimate elongation.

  • Compression Set: A higher density of stable crosslinks improves resistance to permanent deformation under compression.

  • Swelling Resistance: A tightly crosslinked network restricts the absorption of solvents.[5]

This guide focuses on rubbers vulcanized with this compound (DPTH), a modern vulcanizing agent that functions as a sulfur donor.

Vulcanization with DPTH: A Sulfur Donor System

Unlike elemental sulfur, sulfur donors are compounds that liberate sulfur at vulcanization temperatures.[6] DPTH is a thiuram-based accelerator and sulfur donor valued for its ability to create thermally stable crosslinks and for being a safer alternative that does not generate harmful nitrosamines.

The primary advantage of using sulfur donors like DPTH is the formation of a network dominated by shorter, more stable monosulfidic and disulfidic crosslinks, as opposed to the longer, less stable polysulfidic crosslinks often formed with conventional sulfur systems.[2][6] This network structure imparts significantly improved heat and aging resistance to the vulcanizate.[6]

References

Application Notes & Protocols: The Role of Dipentamethylenethiuram Hexasulfide (DPTT) in Advanced Natural Rubber Compounding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Dipentamethylenethiuram Hexasulfide (DPTT), a critical accelerator and sulfur-donating agent in the vulcanization of natural rubber (NR). We delve into the fundamental chemistry of DPTT, its mechanism of action in forming stable crosslink networks, and its advantages over conventional sulfur curing systems, particularly in applications demanding superior heat and aging resistance. This document furnishes researchers and rubber compounders with detailed, field-proven protocols for compounding, curing, and evaluating DPTT-based natural rubber vulcanizates. The methodologies are designed to be self-validating, ensuring reproducibility and scientific rigor.

Introduction: Understanding this compound (DPTT)

This compound, often abbreviated as DPTT, is an organosulfur compound that serves a dual function in rubber chemistry. It acts as both a rapid vulcanization accelerator and, more significantly, as a sulfur donor.[1] This allows for the formulation of "low-sulfur" or "sulfur-less" curing systems, which are instrumental in manufacturing high-performance rubber articles.

A point of clarification is essential. The term "DPTT" is sometimes colloquially used to refer to the tetrasulfide variant (Dipentamethylenethiuram tetrasulfide, CAS No. 120-54-7). This guide, however, focuses specifically on This compound (CAS No. 971-15-3) , which possesses a higher sulfur content and distinct chemical properties.[2][3][4]

DPTT's molecular structure, featuring a chain of six sulfur atoms, is key to its functionality.[2][5] At vulcanization temperatures, this sulfur chain becomes labile, donating sulfur atoms to form crosslinks between the polyisoprene chains of natural rubber. This mechanism yields a network dominated by thermally stable monosulfidic and disulfidic bridges, a stark contrast to the polysulfidic crosslinks formed during conventional vulcanization, which are more susceptible to thermal degradation.[6] This structural difference is the primary reason for the exceptional heat and aging resistance of DPTT-cured vulcanizates.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[2][4]
CAS Number 971-15-3[2][3][4]
Molecular Formula C12H20N2S8[2][3][8]
Molecular Weight 448.82 g/mol [4][9]
Appearance Pale yellow to light brown powder/granules[2][5]
Solubility Soluble in chloroform, benzene, acetone, carbon disulfide; Insoluble in water and dilute alkali[3][10]

The Vulcanization Mechanism: Causality and Advantages

The vulcanization of rubber is a process that converts the plastic raw material into a durable, elastic product by forming a three-dimensional crosslink network.[11] While elemental sulfur alone can achieve this, the process is impractically slow and inefficient, requiring 40 to 55 sulfur atoms per crosslink.[12] Accelerators are thus essential.

DPTT functions as an ultra-fast accelerator.[12] Its primary advantage, however, lies in its role as a sulfur donor.

Mechanism of Action:

  • Thermal Decomposition: Upon heating to vulcanization temperatures (typically >140°C), the hexasulfide linkage in the DPTT molecule undergoes homolytic cleavage, generating sulfur-based radicals.

  • Sulfur Donation: These reactive species donate sulfur atoms, which are more efficient at crosslinking than elemental sulfur.

  • Crosslink Formation: The donated sulfur atoms react with the double bonds of the natural rubber (polyisoprene) chains, forming stable monosulfidic (-C-S-C-) and disulfidic (-C-S-S-C-) crosslinks.

  • Network Maturation: This process results in a vulcanizate with a high density of thermally stable crosslinks.

This mechanism is depicted conceptually in the diagram below.

G cluster_0 Vulcanization Process DPTT DPTT Molecule (with S6 chain) Radicals Sulfur Radicals (Active Sulfur) DPTT->Radicals Thermal Decomposition Heat Heat (Vulcanization Temp) Heat->DPTT NR_Chains Natural Rubber (Polyisoprene Chains) Radicals->NR_Chains Reaction Crosslinked_NR Vulcanized NR (Stable Mono/Di-sulfidic Crosslinks) NR_Chains->Crosslinked_NR Crosslinking

Caption: DPTT Vulcanization Mechanism.

Core Advantages of DPTT in Natural Rubber Compounding:

  • Superior Heat and Aging Resistance: The formation of thermally stable crosslinks provides exceptional resistance to degradation at elevated temperatures, making DPTT ideal for manufacturing heat-resistant articles.[1][6]

  • Reversion Resistance: Conventional sulfur systems can suffer from "reversion," where crosslinks break down during over-curing, leading to a loss of mechanical properties.[13] DPTT systems exhibit excellent resistance to this phenomenon.

  • Good Processing Safety: DPTT provides a sufficient scorch time, which is the period before vulcanization begins. This allows for safe mixing and shaping of the rubber compound without premature curing.[6][14]

  • Non-Staining/Discoloring: It is suitable for producing white, transparent, or brightly colored rubber goods as it does not cause discoloration.[6][14][15]

  • Versatility: DPTT can be used as a primary accelerator or as a secondary accelerator to activate other types of accelerators, such as those from the thiazole and sulfenamide classes.[6][14]

Application and Formulation Guidelines

The successful application of DPTT requires a well-designed compound formulation. Key ingredients include activators like zinc oxide and stearic acid, which are crucial for the efficiency of the vulcanization reaction.

Table 2: Starting Point Formulation for DPTT in Natural Rubber

IngredientParts per Hundred Rubber (phr)FunctionJustification / Causality
Natural Rubber (SMR 20)100.0Base PolymerThe elastomeric matrix to be crosslinked.
Zinc Oxide (ZnO)3.0 - 5.0ActivatorForms zinc complexes with the accelerator fragments, which are the active sulfurating agents. Essential for cure efficiency.
Stearic Acid1.0 - 2.0Activator / Processing AidSolubilizes the zinc oxide and forms zinc stearate, which activates the accelerator system. Also acts as a dispersant.
DPTT (Hexasulfide) 1.5 - 4.0 Sulfur Donor / Accelerator The primary source of sulfur for crosslinking. Dosage determines crosslink density and cure speed.
Antioxidant (e.g., TMQ)1.0 - 2.0StabilizerProtects the vulcanizate from oxidative degradation during its service life, complementing the inherent heat stability.[16]
Carbon Black (e.g., N330)40.0 - 60.0Reinforcing Filler(Optional) Improves mechanical properties such as tensile strength, tear resistance, and hardness.[17]
Processing Oil (e.g., TDAE)2.0 - 5.0Plasticizer / Processing Aid(Optional) Reduces compound viscosity for easier processing and mixing.[18]

Note: This is a starting point formulation.[19] The optimal phr for each component must be determined through laboratory trials based on the specific performance requirements of the final product.

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a systematic approach to compounding and evaluating DPTT-cured natural rubber. This workflow ensures that each step informs the next, creating a robust and logical development cycle.

A Protocol 1: Compounding on Two-Roll Mill B Protocol 2: Determine Cure Characteristics (MDR) A->B Uncured Compound C Protocol 3: Compression Molding of Test Sheets B->C Curing Parameters (t90, Temp) D Protocol 4: Physical Property Testing (Tensile, Hardness) C->D Cured Vulcanizate E Protocol 5: Accelerated Aging Test C->E Cured Vulcanizate F Protocol 6: Crosslink Density (Swelling Test) C->F Cured Vulcanizate G Data Analysis & Formulation Optimization D->G E->D Aged Vulcanizate F->G

Caption: Experimental Workflow for Evaluating DPTT in NR.

Protocol 1: Compounding of Natural Rubber with DPTT

Objective: To prepare a homogeneous mixture of natural rubber and all compounding ingredients.

Equipment:

  • Two-roll mill with temperature control and safety features.

  • Analytical balance.

Materials:

  • Natural Rubber (e.g., SMR 20)

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • This compound (DPTT)

  • Other ingredients as per formulation (Table 2).

Procedure:

  • Set the mill roll temperature to 50-70°C. Set the friction ratio between the rolls (e.g., 1:1.25).

  • Mastication: Pass the raw natural rubber through the mill nip repeatedly until a soft, coherent band is formed on the front roll. This step breaks down the polymer chains and reduces viscosity.

  • Activator Incorporation: Add the pre-weighed Zinc Oxide and Stearic Acid to the rubber band. Continue milling, making cuts from side to side to ensure uniform dispersion.

  • DPTT & Other Ingredients: Add the DPTT and any other powders (antioxidants, fillers). Avoid adding the accelerator last if it is very fast-acting, though DPTT has good scorch safety.

  • Liquid Addition: If using processing oil, add it slowly in the nip to allow for absorption.

  • Homogenization: Continue milling for a specified time (e.g., 10-15 minutes), performing regular end-to-end cuts and blending to ensure maximum homogeneity.

  • Sheeting Off: Cut the final compound from the mill in a thick sheet and allow it to cool on a flat surface. Label it clearly. Store the uncured compound in a cool, dark place for at least 24 hours before testing to allow for relaxation of internal stresses.

Protocol 2: Determination of Cure Characteristics

Objective: To determine the processing and curing behavior of the rubber compound.

Equipment:

  • Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).

Procedure:

  • Calibrate the rheometer according to the manufacturer's instructions. Set the test temperature (e.g., 160°C).

  • Place a sample of the uncured compound (approx. 5 grams) into the rheometer die cavity.

  • Start the test. The rheometer will record the torque response as a function of time.

  • From the resulting rheograph (cure curve), determine the key parameters.[20]

Table 3: Key Cure Parameters and Their Interpretation

ParameterDescriptionInterpretation
ML (Minimum Torque) The lowest torque value recorded.Proportional to the viscosity of the uncured compound.[21]
MH (Maximum Torque) The highest torque value achieved.Indicates the stiffness or modulus of the fully cured compound; related to crosslink density.[17]
ts2 (Scorch Time) Time to reach 2 units of torque above ML.A measure of processing safety; the time available before vulcanization begins.[20]
t90 (Optimum Cure Time) Time to reach 90% of the maximum torque development (MH - ML).Represents the time required to achieve a near-complete state of cure.[20][21]
Protocol 3: Preparation of Vulcanized Rubber Sheets

Objective: To cure the rubber compound into standardized sheets for physical property testing.

Equipment:

  • Compression molding press with heated platens.

  • Mold of desired dimensions (e.g., 150 x 150 x 2 mm).

Procedure:

  • Preheat the press to the vulcanization temperature determined from the MDR test (e.g., 160°C).

  • Weigh an appropriate amount of the uncured compound and place it in the preheated mold.

  • Place the mold in the press. Apply a low pressure briefly to allow trapped air to escape ("bumping").

  • Apply the full molding pressure (e.g., 10 MPa).

  • Cure for the optimum cure time (t90) determined in Protocol 2.

  • After the curing time has elapsed, remove the mold from the press and immediately quench it in cold water to stop the vulcanization reaction.

  • Carefully demold the cured rubber sheet.

Protocol 4: Evaluation of Physical Properties

Objective: To measure the mechanical properties of the DPTT vulcanizate.

Equipment:

  • Universal Testing Machine (UTM) with appropriate load cell and grips.

  • Dumbbell-shaped die cutter (e.g., ASTM D412 Die C).

  • Shore A durometer for hardness testing.

Procedure:

  • Conditioning: Condition the vulcanized sheets at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH) for at least 24 hours.

  • Specimen Preparation: Cut dumbbell-shaped specimens from the cured sheets using the die cutter.

  • Tensile Testing:

    • Measure the thickness and width of the specimen's narrow section.

    • Mount the specimen in the UTM grips.

    • Run the test at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.[13]

    • Record the force and elongation data.

    • Calculate Tensile Strength, Elongation at Break, and Modulus at different elongations (e.g., 100%, 300%).[22]

  • Hardness Testing: Measure the Shore A hardness at several points on the cured sheet and average the results.

Table 4: Typical Physical Properties of a DPTT-Cured NR Vulcanizate

PropertyTypical Value RangeSignificance
Tensile Strength 20 - 28 MPaIndicates the material's resistance to breaking under tension.
Elongation at Break 450 - 600 %Measures the material's ability to stretch before breaking.
Modulus at 300% 8 - 15 MPaA measure of stiffness; higher values indicate a higher crosslink density.[21]
Hardness 50 - 70 Shore ARepresents resistance to indentation.
Note: These values are illustrative for a reinforced compound and will vary significantly with the specific formulation.
Protocol 5: Assessment of Aging Resistance

Objective: To evaluate the stability of the vulcanizate's properties after exposure to elevated temperatures.

Equipment:

  • Air-circulating aging oven.

  • Equipment from Protocol 4 for post-aging testing.

Procedure:

  • Prepare a set of dumbbell specimens as described in Protocol 4.

  • Measure and record the initial (unaged) physical properties of a control set of specimens.

  • Place the remaining specimens in the aging oven at a specified temperature and duration (e.g., 70°C for 168 hours or 100°C for 72 hours).

  • After the aging period, remove the specimens and allow them to cool and condition at standard laboratory conditions for at least 24 hours.

  • Measure the physical properties of the aged specimens.

  • Calculate the percentage retention of properties (e.g., % retention of tensile strength) to quantify the aging resistance.[23] A high retention percentage indicates excellent aging resistance.

Conclusion

This compound is a highly effective sulfur donor and accelerator for natural rubber. Its use enables the production of vulcanizates with a unique combination of properties that are unattainable with conventional sulfur curing systems. The primary benefit lies in the formation of a thermally stable crosslink network, which imparts outstanding heat and aging resistance.[6][7] Furthermore, its non-staining nature and good processing safety make it a versatile tool for compounders developing high-performance, light-colored rubber products.[14][24] By following the structured protocols outlined in this guide, researchers and professionals can systematically optimize natural rubber formulations to harness the full potential of DPTT.

References

Application Notes & Protocols: The Use of Dipentamethylenethiuram Hexasulfide in Synthetic Rubber Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of Dipentamethylenethiuram Hexasulfide (DPTT) in synthetic rubber formulations. DPTT is a highly active, non-staining sulfur donor and ultra-accelerator used to enhance the vulcanization process, particularly in systems requiring excellent heat resistance and aging properties. These notes detail the physicochemical properties of DPTT, its vulcanization mechanism, and provide step-by-step protocols for its incorporation and evaluation in common synthetic elastomers like Ethylene Propylene Diene Monomer (EPDM) and Nitrile Butadiene Rubber (NBR).

Introduction to this compound (DPTT)

This compound (CAS No. 971-15-3) is a member of the thiuram family of accelerators, distinguished by its high sulfur content.[1][2] It functions primarily as a sulfur donor in low-sulfur or sulfur-less curing systems, a critical attribute for manufacturing vulcanizates with superior thermal stability.[3][4] DPTT is particularly valued for its ability to form stable, heat-resistant monosulfidic and disulfidic crosslinks, in contrast to the less stable polysulfidic crosslinks formed in conventional, high-sulfur cure systems.

Commercially, products labeled as DPTT may exist as a mixture of Dipentamethylenethiuram Tetrasulfide (CAS No. 120-54-7) and the hexasulfide form.[5] This is an important consideration in formulation, though both are highly effective sulfur donors. A key advantage of DPTT is its non-discoloring and non-staining nature, making it suitable for light-colored rubber products.[4][6] It is widely used as a secondary accelerator in EPDM and as a primary accelerator in Butyl (IIR) rubber.[5][6][7]

Physicochemical Properties

A summary of DPTT's key properties is provided below. These values are critical for understanding its handling, dispersion, and reactivity during the compounding process.

PropertyValueReference
Chemical Name 1,1'-(Hexathiodicarbonothioyl)bis-piperidine[8]
CAS Number 971-15-3[1][8][9]
Molecular Formula C₁₂H₂₀N₂S₈[1][2]
Molecular Weight 448.82 g/mol [2][8]
Appearance Off-white to light yellow/gray powder[3][5]
Melting Point 135-136 °C[8][9]
Available Sulfur Approx. 25%[5][6]
Solubility Insoluble in water; Soluble in benzene, acetone, chloroform[1][10]

Mechanism of Action: Sulfur Donation and Crosslinking

During vulcanization at elevated temperatures (typically >140°C), DPTT undergoes thermal decomposition. The central, relatively weak sulfur-sulfur (S-S) bonds in the hexasulfide chain cleave homolytically to generate highly reactive sulfur-based radical species.[4][11] This process does not require elemental sulfur to be present, hence its designation as a "sulfur donor."

The generated radicals initiate the crosslinking cascade:

  • Initiation: The DPTT molecule fragments, releasing dithiocarbamate radicals and sulfur radicals (Sx•).

  • Hydrogen Abstraction: These highly energetic radicals abstract hydrogen atoms from the alpha-allylic position of the polymer backbone (e.g., EPDM, NBR), creating a polymer radical (P•).

  • Crosslink Formation: The polymer radical can then react with other sulfur-containing species or another polymer radical to form a stable sulfidic crosslink, creating the three-dimensional network responsible for the elastomeric properties of the vulcanizate.

This mechanism favors the formation of thermally stable monosulfidic and disulfidic crosslinks, which is the primary reason for the excellent heat and aging resistance imparted by DPTT.[6]

DPTT_Mechanism cluster_initiation Step 1: Thermal Decomposition cluster_abstraction Step 2: H-Abstraction cluster_crosslinking Step 3: Crosslink Formation DPTT DPTT (R-S-S-S-S-S-S-R) Heat Heat (Δ) DPTT->Heat Polymer Polymer Chain (-CH₂-CH=CH-) Radicals 2 R-S₃• (Thiyl Radicals) Heat->Radicals S-S Bond Cleavage Polymer_Radical Polymer Radical (-CH•-CH=CH-) Polymer->Polymer_Radical H Abstraction Polymer_Radical2 2 x Polymer Radical (P•) Radicals_abs R-S₃• Crosslink P-Sₓ-P (Stable Crosslink) Polymer_Radical2->Crosslink Workflow start_end start_end process process test test decision decision start Start: Raw Materials masticate 1. Masticate Polymer on Two-Roll Mill start->masticate add_activators 2. Add ZnO & Stearic Acid masticate->add_activators add_fillers 3. Add Carbon Black & Oil add_activators->add_fillers add_cure 4. Add DPTT & Cure Package (Low Temp) add_fillers->add_cure homogenize 5. Homogenize add_cure->homogenize sheet 6. Sheet Off & Condition (24h) homogenize->sheet rheometer 7a. Rheometer Test (ASTM D5289) sheet->rheometer press_cure 7b. Press Cure (at t90) sheet->press_cure physical_test 8. Physical Testing (ASTM D412, D2240) press_cure->physical_test

References

Application Note: Spectroscopic Characterization of Dipentamethylenethiuram Hexasulfide (DPTT)

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-DPTT-SA-20251231

Abstract: This technical guide provides a detailed framework for the spectroscopic analysis of Dipentamethylenethiuram hexasulfide (DPTT), a critical vulcanizing agent and rubber accelerator. We present comprehensive, field-tested protocols for Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to ensure robust, reproducible characterization of DPTT, facilitating quality control, structural elucidation, and stability assessments in research, development, and manufacturing environments. This document explains the causality behind experimental choices and provides validated workflows for researchers, scientists, and drug development professionals.

Introduction: The Significance of DPTT Characterization

This compound (DPTT), with the chemical formula C₁₂H₂₀N₂S₈ and CAS Registry Number 971-15-3, is a pivotal compound in the rubber industry.[1] It functions primarily as a sulfur donor and vulcanization accelerator, promoting the cross-linking of polymer chains to enhance the mechanical properties, durability, and heat resistance of rubber products.[1] Its molecular structure consists of two piperidine rings linked by a hexasulfide chain via thiocarbonyl groups.

Given its industrial importance, the precise structural verification and purity assessment of DPTT are paramount. Spectroscopic techniques like FTIR and NMR are indispensable tools for this purpose. FTIR provides rapid confirmation of key functional groups, while NMR offers a detailed map of the molecule's carbon-hydrogen framework, confirming its precise connectivity and structural integrity. This guide establishes the foundational protocols for these analyses.

Chemical Structure of this compound:

(Simplified representation)

Analytical Workflow Overview

The comprehensive analysis of DPTT involves a systematic workflow beginning with sample preparation tailored to each spectroscopic technique, followed by data acquisition and detailed spectral interpretation.

G cluster_0 Sample Handling & Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis & Interpretation cluster_3 Final Report sample DPTT Bulk Sample (CAS: 971-15-3) prep_ftir FTIR Prep: Grind with KBr Press into pellet sample->prep_ftir prep_nmr NMR Prep: Dissolve in CDCl₃ or DMSO-d₆ sample->prep_nmr acq_ftir FTIR Spectrometer (4000-400 cm⁻¹) prep_ftir->acq_ftir acq_nmr NMR Spectrometer (e.g., 400 MHz) prep_nmr->acq_nmr analysis_ftir FTIR Spectrum: Identify Functional Groups (C=S, C-N, S-S, C-H) acq_ftir->analysis_ftir analysis_nmr ¹H & ¹³C NMR Spectra: Assign Chemical Shifts Confirm Structure acq_nmr->analysis_nmr report Structural Confirmation & Purity Assessment analysis_ftir->report analysis_nmr->report

Caption: Overall workflow for the spectroscopic analysis of DPTT.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. For DPTT, it serves as an excellent first-pass identification method, confirming the presence of the thiocarbonyl (C=S), carbon-nitrogen (C-N), and piperidine ring (C-H) moieties. The choice of the KBr pellet method is based on its suitability for solid, non-volatile samples like DPTT, which typically appears as a pale yellow powder.[2] This method minimizes spectral interference from solvents and provides high-quality transmission data.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation:

    • Gently grind approximately 1-2 mg of the DPTT sample into a fine powder using an agate mortar and pestle.

    • Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The KBr must be anhydrous, as water exhibits strong IR absorption bands.

    • Thoroughly mix the DPTT and KBr until the mixture is homogeneous. The quality of the final spectrum is highly dependent on the homogeneity of this mixture.

  • Pellet Formation:

    • Transfer the powdered mixture into a pellet die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) to form a thin, transparent, or translucent pellet. A transparent pellet indicates good sample dispersion and will yield the best results.

  • Instrumentation and Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

    • Technique: Transmission.

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹. This resolution is sufficient to resolve the key functional group vibrations.

    • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

    • Background: Record a background spectrum using a pure KBr pellet. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O, as well as any impurities in the KBr.[3]

  • Data Acquisition:

    • Place the DPTT-KBr pellet in the sample holder of the spectrometer.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Presentation: Expected FTIR Absorption Bands

The interpretation of the DPTT spectrum relies on identifying characteristic vibrational frequencies associated with its distinct functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group AssignmentExpected Intensity
2950–2850C-H Stretching (asymmetric & symmetric)-CH₂- groups of the piperidine rings.[4]Strong
1470–1430C-H Bending (scissoring)-CH₂- groups of the piperidine rings.Medium
1250–1180C-N StretchingThiuram C-N bond.Strong
1100–1000C=S StretchingThiocarbonyl group. This band can be complex.Medium-Strong
550–450S-S StretchingPolysulfide chain.[4]Weak to Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale

NMR spectroscopy provides unparalleled detail regarding the molecular structure. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For DPTT, NMR is the definitive technique for confirming the overall structure, verifying the integrity of the piperidine rings, and ensuring the correct linkages are present.

The key to a successful NMR experiment is selecting an appropriate deuterated solvent in which the analyte is sufficiently soluble. DPTT is insoluble in water, but soluble in solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred due to its favorable chemical shift window and low viscosity. The symmetrical nature of DPTT simplifies the expected spectra, with the two piperidine moieties being chemically equivalent.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of DPTT for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry NMR tube.

    • Add approximately 0.6–0.7 mL of deuterated solvent (e.g., CDCl₃).

    • Cap the tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz (or higher) NMR Spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Solvent: CDCl₃ (¹H reference: TMS at 0.00 ppm or residual CHCl₃ at 7.26 ppm; ¹³C reference: CDCl₃ at 77.16 ppm).

    • Temperature: Standard probe temperature (e.g., 25°C).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[5]

Data Presentation: Predicted NMR Chemical Shifts

Due to the molecule's symmetry, a simplified set of signals is expected. The chemical shifts are influenced by the electron-withdrawing nature of the thiocarbonyl group and the nitrogen atom.

Table 2: Predicted ¹H NMR Data for DPTT in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.9–4.1Multiplet8Hα-CH₂ protons (adjacent to Nitrogen). Deshielded by N.[3]
~ 1.6–1.8Multiplet12Hβ, γ-CH₂ protons (remaining piperidine ring protons).[3]

Table 3: Predicted ¹³C NMR Data for DPTT in CDCl₃

Chemical Shift (δ) ppmAssignment
~ 200C=S (Thiocarbonyl carbon).[3]
~ 50α-C (Carbon adjacent to Nitrogen).[3]
~ 26β-C (Piperidine ring carbon).[3]
~ 24γ-C (Piperidine ring carbon).[3]

Conclusion

The FTIR and NMR protocols detailed in this application note provide a robust and validated methodology for the comprehensive spectroscopic analysis of this compound. Adherence to these procedures will enable researchers and quality control professionals to reliably confirm the identity, structural integrity, and purity of DPTT, ensuring its suitability for use in high-performance applications. The combination of FTIR for rapid functional group screening and NMR for definitive structural elucidation constitutes a complete analytical strategy for this important industrial chemical.

References

Application Note & Protocol: Quantification of Dipentamethylenethiuram Hexasulfide (DPTT) in Uncured Rubber Compounds by RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Dipentamethylenethiuram hexasulfide (DPTT) is a crucial ultra-accelerator and sulfur donor used in the vulcanization of natural and synthetic rubbers. The precise concentration of DPTT in an uncured rubber compound is a critical quality parameter, directly influencing scorch safety, cure rate, and the final mechanical properties of the vulcanized article, such as heat and aging resistance. An insufficient amount can lead to under-curing, while an excess can cause scorch-related processing issues and potential blooming. Therefore, a robust, accurate, and reproducible analytical method for quantifying DPTT is essential for formulation development, raw material quality control, and process optimization.

This application note details a validated method for the determination of DPTT in uncured rubber compounds using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method provides the necessary specificity and sensitivity to separate DPTT from other common rubber additives, ensuring reliable quantification. The protocol is designed for researchers, quality control analysts, and material scientists in the rubber industry.

Principle of the Method

The quantification of DPTT is based on solvent extraction from the uncured rubber matrix, followed by chromatographic separation and detection.

  • Extraction: A precisely weighed sample of the uncured rubber compound is submerged in a suitable organic solvent. The high solubility of DPTT in solvents like acetonitrile or tetrahydrofuran, coupled with physical agitation (ultrasonication), facilitates its efficient extraction from the polymeric matrix.

  • Separation: The resulting extract is injected into an HPLC system. A C18 reverse-phase column is employed, which separates compounds based on their hydrophobicity. DPTT, being a relatively nonpolar molecule, is strongly retained by the stationary phase. A polar mobile phase (e.g., a mixture of acetonitrile and water) is used to elute the analytes. By controlling the mobile phase composition, DPTT is separated from more polar and less polar interfering components present in the rubber formulation (e.g., stearic acid, zinc oxide, other accelerators).

  • Detection & Quantification: As DPTT elutes from the column, it passes through a UV-Vis detector. The thiuram disulfide functional group in DPTT exhibits strong absorbance in the UV region. The absorbance is measured at a specific wavelength (typically around 280 nm) to maximize sensitivity. The concentration of DPTT in the sample is determined by comparing its peak area to a calibration curve generated from DPTT standards of known concentrations, following the external standard method.[1][2]

Experimental Workflow

The overall process, from sample preparation to final data analysis, is outlined below.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh ~200 mg of uncured rubber compound B Add 20 mL of Acetonitrile (ACN) A->B C Ultrasonicate for 30 min at 40°C B->C D Filter extract through 0.45 µm PTFE filter C->D E Inject 10 µL of filtered sample extract D->E S1 Prepare 1000 µg/mL DPTT stock standard in ACN S2 Create serial dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) S1->S2 F Inject 10 µL of each calibration standard S2->F G Run HPLC method (C18 Column, ACN/H2O) E->G F->G H Detect at 280 nm G->H I Integrate peak area for DPTT H->I J Generate linear regression calibration curve K Calculate DPTT concentration in sample I->K J->K

References

Evaluating the Synergy of Dipentamethylenethiuram Hexasulfide (DPTT) with Primary Accelerators in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

For: Researchers, scientists, and rubber development professionals.

Abstract

This guide provides a comprehensive framework for evaluating the synergistic effects of Dipentamethylenethiuram hexasulfide (DPTT), a thiuram-class ultra-accelerator and sulfur donor, when used in combination with primary accelerators in rubber compounding. The protocols detailed herein are designed to furnish researchers with a robust methodology for quantifying improvements in cure characteristics and final vulcanizate properties. By explaining the causality behind experimental design and grounding the procedures in authoritative standards, this document serves as a practical tool for optimizing rubber formulations for enhanced performance and processing efficiency.

Introduction: The Principle of Accelerator Synergy

In the vulcanization of elastomers, achieving an optimal balance between processing safety (scorch time), cure rate, and the final physical properties of the vulcanizate is paramount. While primary accelerators, such as those from the sulfenamide or thiazole classes, provide a baseline for these characteristics, their efficacy can be significantly enhanced through the addition of a secondary accelerator. This combined action, where the performance of the accelerator system exceeds the sum of its individual components, is known as synergy.

This compound (DPTT) is a potent ultra-accelerator belonging to the thiuram family. It is distinguished by its capacity to act not only as a powerful secondary accelerator, or "kicker," but also as a sulfur donor in low-sulfur or sulfurless vulcanization systems.[1][2] When paired with a primary accelerator like N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), DPTT can dramatically shorten cure times, increase the state of cure, and improve heat aging resistance without severely compromising scorch safety.[3][4]

The Causality of Synergy: The synergistic effect between a sulfenamide (e.g., CBS) and a thiuram (e.g., DPTT) stems from their distinct but complementary roles in the vulcanization mechanism.

  • Activation & Initiation: The process is activated by zinc oxide and a fatty acid (e.g., stearic acid), which form an essential activator complex on the surface of the ZnO particles.[5][6]

  • Delayed Action of Primary Accelerator: The sulfenamide accelerator (CBS) provides a crucial induction period, known as scorch delay. During heating, it slowly decomposes to form mercaptobenzothiazole (MBT). This delay is vital for safe processing of the rubber compound.[2]

  • Formation of the Active Sulfurating Agent: The activator complex reacts with the accelerators and sulfur to form a highly reactive, zinc-containing intermediate complex. This "active sulfurating agent" is responsible for donating sulfur to the rubber polymer chains, initiating cross-linking.[7][8]

  • Synergistic Interaction: DPTT, being an ultra-fast accelerator, rapidly interacts with the activator complex. It is believed to facilitate a more efficient generation of the active sulfurating agent. The amine fragments from the decomposition of the sulfenamide can further activate the thiuram, creating a feedback loop that accelerates the cure rate once the vulcanization process begins.[2][9] This rapid action of DPTT "kicks" the vulcanization into a higher gear after the initial safety period provided by the sulfenamide has passed.

This application note provides a systematic procedure to experimentally validate and quantify this synergistic relationship.

Experimental Design & Rationale

To effectively evaluate the synergy between DPTT and a primary accelerator (CBS will be used as the exemplar), a controlled study is required. A baseline formulation containing only the primary accelerator will be compared against formulations containing varying ratios of the primary accelerator and DPTT.

Materials & Formulation

A standard Natural Rubber (NR) formulation is recommended for this evaluation, as its properties are well-characterized. The chosen elastomer is SMR CV60 (Standard Malaysian Rubber, Constant Viscosity), known for its processing consistency.

Table 1: Experimental Formulations (in parts per hundred rubber - phr)

IngredientFunctionControl (C1)System 1 (S1)System 2 (S2)System 3 (S3)
SMR CV60Elastomer100.0100.0100.0100.0
N330 Carbon BlackReinforcing Filler50.050.050.050.0
Zinc OxideActivator5.05.05.05.0
Stearic AcidActivator/Dispersant2.02.02.02.0
6PPD (Antioxidant)Antioxidant/Antiozonant2.02.02.02.0
SulfurCuring Agent2.02.02.02.0
CBS (Primary Accelerator) Primary Accelerator 1.2 1.0 0.8 0.6
DPTT (Secondary Accelerator) Secondary Accelerator 0.0 0.2 0.4 0.6
Total Accelerator 1.2 1.2 1.2 1.2

Rationale for Formulation Design:

  • Constant Total Accelerator Level: The total level of accelerator is kept constant at 1.2 phr across all systems to ensure that any observed effects are due to the synergistic interaction of the two accelerators, rather than simply an increase in the total accelerator concentration.

  • Variable Ratios: The ratios of CBS to DPTT are systematically varied to identify an optimal balance for cure speed, scorch safety, and physical properties. The chosen ratios (5:1, 2:1, 1:1) cover a practical range for industrial applications.

  • Standard Ingredients: The use of standard, well-characterized ingredients (SMR CV60, N330 black, etc.) ensures that the results are reproducible and comparable to other studies.[10][11]

Experimental Workflow

The evaluation process follows a logical progression from compound preparation to the analysis of both cure behavior and final physical properties.

G cluster_0 Phase 1: Compounding cluster_1 Phase 2: Cure Characterization cluster_2 Phase 3: Vulcanizate Preparation & Testing A 1. Material Weighing B 2. Masterbatch Mixing (Elastomer, Filler, ZnO, Stearic Acid) ASTM D3182 A->B C 3. Final Batch Mixing (Add Curatives: Sulfur, Accelerators) Low Temperature B->C D 4. Rheometry Analysis (MDR @ 160°C) ASTM D5289 C->D E 5. Compression Molding (Cure sheets at T90 time) C->E F 6. Specimen Conditioning (24h at 23 ± 2°C) E->F G 7. Physical Property Testing - Tensile (ASTM D412) - Hardness (ASTM D2240) F->G

Caption: Experimental workflow for evaluating DPTT synergy.

Detailed Protocols

Adherence to standardized procedures is critical for ensuring the reliability and reproducibility of results. The following protocols are based on established ASTM international standards.

Protocol 3.1: Rubber Compounding

This protocol follows the guidelines outlined in ASTM D3182: Standard Practice for Rubber—Materials, Equipment, and Procedures for Mixing Standard Compounds .[1]

Equipment:

  • Two-roll mill with temperature control

  • Analytical balance (±0.01 g)

Procedure:

  • Mill Preparation: Set the roll temperatures to 70 ± 5°C. Set the friction ratio to approximately 1.2:1.

  • Mastication: Introduce the SMR CV60 onto the mill and masticate until a smooth, continuous sheet is formed. This typically takes 2-3 minutes.

  • Incorporation of Powders (Non-Curative):

    • Add the zinc oxide and stearic acid to the rubber band. Allow them to disperse completely.

    • Gradually add the N330 carbon black, making cuts and folds to ensure uniform dispersion. Sweep the mill pan and reintroduce any fallen material.

    • Add the 6PPD antioxidant and mix until fully incorporated.

  • Homogenization: Perform several end-to-end passes (e.g., 3/4 cuts from each side followed by rolling) to ensure the masterbatch is homogeneous. The total mixing time for this stage should be approximately 10-15 minutes.

  • Sheet-off: Sheet the masterbatch off the mill at a thickness of approximately 6-8 mm and allow it to cool to room temperature for at least 30 minutes, but no longer than 24 hours.

  • Final Mixing (Curative Addition):

    • Reset the mill roll temperatures to a lower, safer temperature (e.g., 50 ± 5°C) to prevent scorching.

    • Introduce the masterbatch onto the mill.

    • Add the pre-weighed sulfur and the specific accelerator combination (CBS and/or DPTT) for the batch.

    • Mix just until the curatives are fully dispersed. Avoid over-mixing, which can generate excessive heat. This stage should be completed in 2-4 minutes.

  • Final Sheeting: Sheet the final compound from the mill at a thickness suitable for rheometer testing and molding (approx. 2-3 mm). Mark each sheet with its formulation code (C1, S1, S2, S3).

Protocol 3.2: Cure Characteristics Analysis (Rheometry)

This protocol is based on ASTM D5289: Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters .[12]

Equipment:

  • Moving Die Rheometer (MDR)

Procedure:

  • Instrument Setup: Set the test temperature to 160°C, oscillation frequency to 1.67 Hz, and arc to 0.5 degrees. Allow the instrument to stabilize at the set temperature.

  • Sample Preparation: Cut a sample of the uncured compound weighing approximately 5 grams.

  • Test Execution: Place the sample in the die cavity, close the chamber, and start the test. Run the test for a sufficient duration to observe the full vulcanization curve, including any reversion (e.g., 30 minutes).

  • Data Acquisition: Record the torque as a function of time. From the resulting rheometer curve, determine the following parameters:

    • ML (Minimum Torque): An indicator of the compound's viscosity at the test temperature.

    • MH (Maximum Torque): An indicator of the vulcanizate's stiffness or modulus.

    • ts2 (Scorch Time): The time to a 2 dN·m rise from ML, representing the onset of cure.

    • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque (MH - ML).

    • Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2).

Protocol 3.3: Vulcanizate Physical Property Testing

Equipment:

  • Compression molding press with temperature and pressure control

  • Tensile testing machine (conforming to ASTM D412)

  • Durometer (Type A, conforming to ASTM D2240)

Procedure:

  • Molding:

    • Preheat the compression press to 160°C.

    • Place a sufficient amount of the uncured compound into a standard tensile sheet mold.

    • Cure the sheet in the press at 160°C for its predetermined t90 time. Apply a pressure of at least 3.5 MPa.

  • Conditioning: After demolding, allow the vulcanized sheets to condition at a standard laboratory temperature of 23 ± 2°C for at least 24 hours before testing.

  • Hardness Testing (ASTM D2240):

    • Use a Type A durometer to measure the hardness of the vulcanized sheet.[3]

    • Take at least five readings at different locations on the sheet and record the average value in Shore A units.

  • Tensile Property Testing (ASTM D412):

    • Use a die to cut at least five dumbbell-shaped specimens from the cured sheet.[2]

    • Measure the cross-sectional area of each specimen.

    • Mount a specimen in the grips of the tensile testing machine.

    • Separate the grips at a constant rate of 500 ± 50 mm/min until the specimen ruptures.

    • Record the force and elongation. Calculate and report the average of:

      • Tensile Strength (MPa): The stress at the point of rupture.

      • Elongation at Break (%): The extent to which the specimen stretched before breaking.

      • Modulus at 300% Elongation (MPa): The stress required to stretch the specimen to 300% of its original length, an indicator of stiffness.

Data Analysis and Interpretation of Synergy

The synergistic effect is evaluated by comparing the performance of the binary accelerator systems (S1, S2, S3) against the control (C1).

Expected Cure Characteristics

Table 2: Representative Data for Cure Characteristics (160°C)

ParameterControl (C1)System 1 (S1)System 2 (S2)System 3 (S3)Synergy Indication
ML (dN·m)~1.5~1.5~1.6~1.6Minimal change
MH (dN·m)~18.0~18.5~19.2~19.5Increase in MH
ts2 (min) ~3.5 ~3.2 ~2.8 ~2.5 Slight decrease
t90 (min) ~12.0 ~9.5 ~7.0 ~5.5 Significant decrease
CRI (min⁻¹) ~11.8 ~15.9 ~23.8 ~33.3 Significant increase

Interpretation:

  • A significant reduction in t90 and a corresponding increase in the Cure Rate Index (CRI) for systems S1-S3 compared to C1 is the primary indicator of synergistic activity.

  • The scorch time (ts2) should only decrease slightly. A drastic reduction would indicate a loss of processing safety. The goal of synergy is to accelerate the cure after the scorch delay.

  • An increase in MH suggests a higher state of cure or crosslink density, which often translates to improved physical properties.

G cluster_0 Synergistic Mechanism of CBS + DPTT A CBS + Sulfur + Activator Complex C Formation of Active Sulfurating Intermediate A->C Slow, provides scorch delay E Amine byproducts from CBS A->E B DPTT + Sulfur + Activator Complex B->C Fast, initiates rapid cure D Crosslink Formation (Vulcanization) C->D Efficient Sulfur Donation E->B Activates DPTT, accelerating its reaction

Caption: Proposed synergistic vulcanization pathway.

Expected Physical Properties

Table 3: Representative Data for Physical Properties

ParameterControl (C1)System 1 (S1)System 2 (S2)System 3 (S3)Synergy Indication
Hardness (Shore A)~65~66~67~68Increase in hardness
300% Modulus (MPa)~10.5~11.0~11.8~12.5Increase in modulus
Tensile Strength (MPa)~24~24.5~25.0~25.0Maintenance or slight increase
Elongation at Break (%)~500~480~460~450Expected slight decrease

Interpretation:

  • An increase in hardness and 300% modulus correlates with the higher MH values observed in rheometry and confirms an increased crosslink density.

  • Tensile strength should be maintained or slightly improved. A significant drop could indicate an inefficient or reversion-prone cure network.

  • A slight decrease in elongation at break is a natural consequence of increased crosslink density and stiffness.

Conclusion

The systematic evaluation of accelerator systems is fundamental to the advancement of rubber technology. By employing the standardized protocols outlined in this guide, researchers can reliably quantify the synergistic benefits of combining this compound with primary accelerators. The anticipated results—a faster cure rate with good scorch safety and enhanced physical properties—demonstrate a clear pathway to optimizing rubber compounds for both high-performance applications and improved manufacturing throughput. The causality of this synergy lies in the complementary kinetic roles of the accelerators, creating a more efficient pathway to vulcanization than either component could achieve alone.

References

Application Note: Dipentamethylenethiuram Hexasulfide as a High-Performance Sulfur Donor in Advanced Vulcanization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Sulfur Donors in Modern Elastomer Formulation

Vulcanization is the cornerstone of the rubber industry, a transformative process that converts raw, tacky polymers into resilient and elastic materials.[1] This metamorphosis is achieved by creating a network of cross-links between individual polymer chains.[1] While elemental sulfur has historically been the primary vulcanizing agent, its use can be inefficient, often requiring high temperatures and extended cure times.[1] To address these challenges, the field of rubber chemistry has seen the development of sophisticated accelerators and sulfur donors.

Dipentamethylenethiuram hexasulfide (DPTT) stands out as a highly efficient compound that serves a dual purpose: it acts as an ultra-fast accelerator and a direct sulfur donor.[2][3] This makes it exceptionally suited for low-sulfur or sulfur-less vulcanization systems, which are engineered to produce vulcanizates with superior resistance to heat and aging.[3] This application note serves as an in-depth technical guide on the utilization of DPTT in the vulcanization of various elastomers. It will delve into its mechanism of action, present model formulations, and provide detailed experimental protocols for its comprehensive evaluation.

Physicochemical Characteristics of this compound

A fundamental understanding of the physicochemical properties of DPTT is paramount for its successful integration into rubber compounding.

PropertyValue
Chemical Name This compound
CAS Number 971-15-3
Molecular Formula C₁₂H₂₀N₂S₈
Molecular Weight 448.82 g/mol
Appearance Light creamish to creamish powder
Melting Point 115 - 124 °C[2]

The Vulcanization Mechanism of this compound

The effectiveness of DPTT as a sulfur donor is rooted in its molecular architecture, which facilitates the generation of reactive sulfur species at typical vulcanization temperatures. The proposed vulcanization mechanism unfolds through the following critical stages:

  • Thermal Decomposition: When subjected to heat, the hexasulfide linkage within the DPTT molecule undergoes homolytic cleavage, resulting in the formation of highly reactive thiyl radicals.

  • Generation of Reactive Intermediates: These thiyl radicals are potent hydrogen abstractors, readily reacting with the polymer backbone at the alpha-methylenic carbon positions to create polymer radicals.

  • Formation of Cross-links: The newly formed polymer radicals can then combine with other sulfur-containing species or with each other to establish a robust network of mono-, di-, and polysulfidic cross-links. The presence of activators, such as zinc oxide and stearic acid, plays a crucial role in modulating the efficiency of this process and the nature of the resulting cross-links.[4]

DPTT_Vulcanization DPTT DPTT (this compound) Heat Heat (Vulcanization Temperature) DPTT->Heat Thermal Decomposition Thiyl_Radicals Thiyl Radicals Heat->Thiyl_Radicals Generates Polymer_Chain Polymer Chain (e.g., Natural Rubber) Thiyl_Radicals->Polymer_Chain Hydrogen Abstraction Polymer_Radical Polymer Radical Polymer_Chain->Polymer_Radical Forms Polymer_Radical->Polymer_Radical Combination Crosslinked_Polymer Cross-linked Polymer Network Polymer_Radical->Crosslinked_Polymer Forms

Caption: A schematic representation of the proposed radical mechanism for DPTT-mediated vulcanization.

Comparative Performance of DPTT as a Sulfur Donor

The selection of a sulfur donor has a profound impact on both the kinetics of the curing process and the ultimate physical properties of the vulcanizate. As a member of the thiuram family of accelerators, DPTT is known for imparting significantly faster cure rates in comparison to other classes of accelerators.[5][6]

ParameterDPTT (Thiuram)TMTD (Thiuram)DTDM (Morpholine Disulfide)
Cure Rate Very FastVery FastFast
Scorch Safety GoodModerateGood
Heat Resistance ExcellentExcellentGood
Tensile Strength GoodGoodGood
Predominant Cross-links Mono- and DisulfidicMono- and DisulfidicPolysulfidic
Note: This table provides a qualitative comparison. The actual performance is highly dependent on the specific formulation and processing parameters.

Experimental Protocols

The subsequent protocols offer a standardized methodology for the systematic evaluation of DPTT in a variety of rubber formulations.

Materials and Equipment
  • Elastomers: Natural Rubber (NR, SMR 20 or equivalent), Styrene-Butadiene Rubber (SBR, 1502 or equivalent), Nitrile-Butadiene Rubber (NBR, 33% ACN or equivalent)

  • Additives: this compound (DPTT), Zinc Oxide, Stearic Acid, Carbon Black (N330 or equivalent), Sulfur, Antioxidants (e.g., TMQ), Plasticizers (e.g., DOP)

  • Equipment: Two-roll mill or internal mixer, Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR), Compression molding press, Tensile testing machine, Durometer (Shore A), Tear strength tester

Exemplary Formulations

The following formulations can serve as a starting point for the investigation of DPTT in different elastomeric systems. All quantities are expressed in parts per hundred rubber (phr).

IngredientNatural Rubber (NR)Styrene-Butadiene Rubber (SBR)Nitrile-Butadiene Rubber (NBR)
Elastomer100100100
Zinc Oxide5.05.05.0
Stearic Acid2.02.01.0
N330 Carbon Black505050
DPTT1.51.51.5
Sulfur0.50.50.5
Antioxidant (TMQ)1.01.01.5
Plasticizer (DOP)--5.0
Compounding Procedure
  • Mastication: The raw elastomer is first masticated on a two-roll mill until a continuous, coherent band is formed.

  • Incorporation of Activators and Fillers: Zinc oxide and stearic acid are then added and thoroughly mixed until they are well dispersed within the rubber matrix. The carbon black is added incrementally to ensure complete and uniform dispersion.

  • Addition of Curatives: To prevent premature vulcanization (scorching), the DPTT and sulfur are added at a reduced mill temperature, typically around 40°C.

  • Homogenization: The compound is subjected to further mixing to ensure all ingredients are homogeneously distributed.

  • Sheeting and Maturation: The final compound is sheeted out to a thickness of approximately 2 mm and allowed to mature for a minimum of 24 hours at ambient temperature prior to testing.

Determination of Cure Characteristics (ASTM D5289)
  • The MDR or ODR is preheated to the desired vulcanization temperature (e.g., 160°C).

  • A sample of the uncured rubber compound is placed into the instrument's die cavity.

  • The test is initiated, and the torque is recorded as a function of time.

  • The resulting rheograph is analyzed to determine the following key parameters:

    • Minimum Torque (ML): An indication of the viscosity of the uncompounded rubber.

    • Maximum Torque (MH): An indication of the stiffness and cross-link density of the fully cured vulcanizate.

    • Scorch Time (ts2): The time required for the torque to increase by 2 units above ML, signifying the onset of vulcanization.

    • Optimum Cure Time (t90): The time at which 90% of the maximum torque is achieved.

Preparation of Vulcanized Test Sheets
  • A compression molding press is preheated to the specified vulcanization temperature.

  • The uncured rubber compound is placed into a preheated mold of the desired dimensions.

  • The press is closed, and a pressure of approximately 10-20 MPa is applied.

  • The rubber is cured for the optimum cure time (t90) as determined by the rheometer.

  • Upon completion of the curing cycle, the press is opened, and the vulcanized rubber sheet is carefully demolded and allowed to cool to room temperature.

Evaluation of Physical Properties
  • Tensile Properties (ASTM D412): A tensile testing machine is employed to measure the tensile strength, elongation at break, and modulus at 100% and 300% elongation.

  • Hardness (ASTM D2240): The Shore A hardness of the vulcanized sheet is determined using a durometer.

  • Tear Strength (ASTM D624): The resistance of the vulcanized rubber to tearing is assessed using a tear strength tester.

Experimental_Workflow cluster_Preparation Compound Preparation cluster_Characterization Characterization Mastication Mastication of Elastomer Mixing Incorporation of Additives (ZnO, Stearic Acid, Carbon Black) Mastication->Mixing Curative_Addition Addition of DPTT and Sulfur Mixing->Curative_Addition Homogenization Homogenization Curative_Addition->Homogenization Sheeting Sheeting and Maturation Homogenization->Sheeting Cure_Characteristics Cure Characteristics (ASTM D5289) Sheeting->Cure_Characteristics Vulcanization Vulcanization (Compression Molding) Sheeting->Vulcanization Physical_Properties Physical Property Testing (ASTM D412, D2240, D624) Vulcanization->Physical_Properties

Caption: An illustrative experimental workflow for the evaluation of DPTT in rubber formulations.

Conclusion

This compound stands as a potent sulfur donor and ultra-fast accelerator, applicable to a broad spectrum of elastomers. Its incorporation, especially within low-sulfur or sulfur-free formulations, facilitates the creation of vulcanizates with exceptional heat and aging characteristics. This makes DPTT an indispensable component in the toolkit of researchers and professionals dedicated to advancing the frontiers of rubber science and technology. The protocols and formulations detailed in this application note provide a robust starting point for the methodical assessment and optimization of DPTT across a diverse range of rubber applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vulcanization Temperature for Dipentamethylenethiuram Hexasulfide (DPTH) Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dipentamethylenethiuram Hexasulfide (DPTH) vulcanization systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for your vulcanization experiments. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and optimize your experimental outcomes.

Introduction to this compound (DPTH)

This compound (DPTH) is an ultra-fast accelerator used in the vulcanization of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).[1] A key characteristic of DPTH is its ability to act as a sulfur donor, meaning it can release sulfur at vulcanization temperatures.[2] This dual function as both an accelerator and a source of sulfur allows for the formulation of efficient vulcanization (EV) and semi-efficient vulcanization (semi-EV) systems. These systems are known for producing vulcanizates with excellent heat resistance and low compression set, which is a direct result of the formation of thermally stable monosulfidic and disulfidic crosslinks.

The optimization of vulcanization temperature is a critical parameter when working with DPTH systems. The temperature not only dictates the rate of cure but also profoundly influences the final network structure of the rubber and, consequently, its physical and aging properties. This guide will provide a comprehensive overview of how to harness the effects of temperature to your advantage and troubleshoot common issues that may arise.

Troubleshooting Guide

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My rubber compound is scorching (prematurely vulcanizing) during the mixing or processing stages. What are the likely causes and how can I mitigate this?

A1: Premature scorching is a common challenge with ultra-fast accelerators like DPTH. The primary driver of scorch is the accumulation of heat during processing, which initiates the vulcanization process too early.

Causality:

  • Excessive Mixing Temperature: High-shear mixing generates significant heat. If the temperature of the rubber compound exceeds the activation temperature of the DPTH system, vulcanization will begin.

  • High Accelerator Dosage: An excessive concentration of DPTH or the presence of highly basic secondary accelerators can significantly lower the scorch safety margin.

  • Improper Mixing Procedure: Adding DPTH and sulfur too early in the mixing cycle, especially before fillers are well dispersed, can create localized "hot spots" with high concentrations of curing agents, leading to scorch.

Solutions:

  • Optimize Mixing Parameters:

    • Temperature Control: Monitor the batch temperature closely and ensure it stays below a critical threshold (typically under 100°C for DPTH systems). Utilize cooling systems on your mixing equipment effectively.

    • Two-Stage Mixing: Incorporate the DPTH and other curatives in a second, cooler mixing stage after the initial dispersion of fillers and oils.

  • Formulation Adjustments:

    • Reduce Accelerator Level: Carefully evaluate the dosage of DPTH. Often, a small reduction can lead to a significant improvement in scorch safety.

    • Introduce a Pre-Vulcanization Inhibitor (PVI): Chemicals like N-(Cyclohexylthio)phthalimide (CTP) can be added to the formulation to delay the onset of vulcanization without significantly affecting the cure rate at the desired vulcanization temperature.

    • Select a Slower Primary Accelerator: In some applications, partially replacing DPTH with a more delayed-action accelerator, such as a sulfenamide, can provide a better balance of scorch safety and cure speed.

Q2: The vulcanizate exhibits excellent initial physical properties, but its heat aging resistance is poor. What is the underlying cause and how can it be improved?

A2: Poor heat aging resistance in a DPTH-cured vulcanizate, despite good initial properties, is typically indicative of a crosslink network dominated by polysulfidic linkages.

Causality:

  • Low Vulcanization Temperature: While lower temperatures can improve scorch safety, they may not provide sufficient energy to break down the polysulfidic crosslinks initially formed into more thermally stable monosulfidic and disulfidic crosslinks. Polysulfidic crosslinks have lower bond energies and are more susceptible to breaking at elevated service temperatures, leading to a loss of mechanical properties.[3]

  • Insufficient Cure Time: Even at an appropriate temperature, an insufficient cure time will not allow for the maturation of the crosslink network, leaving a higher proportion of less stable polysulfidic links.

Solutions:

  • Increase Vulcanization Temperature: A modest increase in the vulcanization temperature (e.g., from 150°C to 160°C or 170°C) can promote the desulfuration of polysulfidic crosslinks, leading to a more thermally stable network. This often results in improved heat aging performance. However, be mindful of the potential for reversion at excessively high temperatures.

  • Optimize Cure Time: Ensure that the vulcanization time is sufficient for the cure to reach a stable plateau, as observed on a rheometer curve. Extending the cure time slightly beyond the t90 point can sometimes be beneficial for heat aging properties.

  • Adjust the Accelerator/Sulfur Ratio: For EV and semi-EV systems, a higher accelerator-to-sulfur ratio generally favors the formation of shorter, more thermally stable crosslinks. If you are using elemental sulfur in conjunction with DPTH, consider adjusting this ratio.

Q3: My vulcanization process is suffering from reversion, as indicated by a decreasing torque on the rheometer curve after reaching a peak. How can I address this?

A3: Reversion is the phenomenon of crosslink breakdown during prolonged vulcanization at high temperatures, leading to a decline in the physical properties of the vulcanizate.[4]

Causality:

  • Excessively High Vulcanization Temperature: This is the most common cause of reversion. At very high temperatures, the rate of crosslink scission can exceed the rate of formation, leading to a net loss of crosslink density.[4]

  • Prolonged Cure Time at High Temperature: Holding the compound at a high vulcanization temperature for an extended period will exacerbate the reversion process.

  • Polymer Structure: Natural rubber is more prone to reversion than many synthetic rubbers.

Solutions:

  • Reduce Vulcanization Temperature: This is the most direct way to combat reversion. A reduction of 10-20°C can often significantly lessen or eliminate reversion.[5]

  • Utilize an Anti-Reversion Agent: Certain additives, such as hexamethylene-1,6-bis(thiosulfate) disodium salt dihydrate, can be incorporated into the formulation to create thermally stable crosslinks that resist reversion at high temperatures.

  • Optimize the Cure System: Employing a well-balanced semi-EV or EV system with DPTH can inherently provide better reversion resistance compared to conventional high-sulfur systems.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the vulcanization temperature in a DPTH system?

A1: A common starting temperature range for vulcanization with DPTH-based systems is 150°C to 170°C.[6] The optimal temperature will depend on the specific formulation, the thickness of the part being molded, and the desired balance of properties. It is always recommended to perform a temperature sweep study using a rheometer to determine the ideal curing temperature for your specific compound.

Q2: How does the dosage of DPTH affect the cure characteristics?

A2: Increasing the dosage of DPTH will generally lead to a faster cure rate (a shorter t90) and a higher state of cure (higher maximum torque on a rheometer). However, it will also reduce the scorch time (ts2), increasing the risk of premature vulcanization.

Q3: Can DPTH be used as the sole accelerator in a formulation?

A3: Yes, DPTH can be used as a primary accelerator, especially in formulations where it also serves as the primary sulfur donor. However, it is also frequently used in combination with other accelerators, such as thiazoles or sulfenamides, to achieve a synergistic effect and a more tailored cure profile.

Q4: What is the role of zinc oxide and stearic acid in a DPTH vulcanization system?

A4: Zinc oxide and stearic acid are activators that are essential for the efficiency of most sulfur-based vulcanization systems, including those using DPTH. They react to form a zinc-stearate complex, which in turn reacts with the accelerator to form the active sulfurating agent.[7] This complex plays a crucial role in the mechanism of crosslink formation.

Q5: How can I determine the optimal vulcanization time for my compound?

A5: The optimal vulcanization time is best determined using a moving die rheometer (MDR) or an oscillating disc rheometer (ODR). The "optimum cure time" is typically defined as the time required to reach 90% of the maximum torque (t90).[8] Curing for this duration generally ensures that the vulcanizate has achieved a good balance of physical properties.

Data Presentation

The following table summarizes the typical effects of increasing vulcanization temperature on the cure characteristics and physical properties of a DPTH-based rubber compound.

PropertyEffect of Increasing TemperatureRationale
Scorch Time (ts2) DecreasesThe onset of vulcanization is initiated more rapidly at higher temperatures.[9]
Cure Time (t90) DecreasesThe rate of the crosslinking reaction is accelerated at higher temperatures.[9]
Maximum Torque (MH) May decrease at very high temperaturesIndicative of reversion, where crosslink breakdown occurs faster than formation.[4]
Tensile Strength May decrease beyond an optimum temperatureCan be negatively affected by both under-curing (at low temperatures) and reversion or polymer degradation (at high temperatures).
Modulus Generally increasesA higher state of cure is often achieved at higher temperatures (up to the point of reversion).
Heat Aging Resistance Generally improves (up to a point)The formation of more stable monosulfidic and disulfidic crosslinks is favored at higher temperatures, but excessive heat can cause degradation.[3]

Experimental Protocols

Protocol 1: Determination of Vulcanization Characteristics using a Moving Die Rheometer (MDR)

This protocol is based on the principles outlined in ASTM D5289.[10]

Objective: To determine the scorch time, cure time, and other vulcanization characteristics of a DPTH-containing rubber compound at various temperatures.

Equipment and Materials:

  • Moving Die Rheometer (MDR)

  • Uncured rubber compound containing DPTH

  • Sample cutter

  • Analytical balance

Procedure:

  • Instrument Setup:

    • Set the MDR to the desired test temperature (e.g., 150°C, 160°C, 170°C).

    • Ensure the instrument is calibrated according to the manufacturer's specifications.

  • Sample Preparation:

    • Cut a sample of the uncured rubber compound of the appropriate weight for your MDR model (typically 4-5 grams). The sample should be free of voids.

  • Test Execution:

    • Place the sample in the die cavity of the preheated MDR.

    • Close the chamber and immediately start the test.

    • The instrument will oscillate one of the dies at a specified frequency and amplitude, measuring the torque response of the material over time.

    • Continue the test until the torque reaches a plateau or begins to decrease (indicating reversion), or for a predetermined time.

  • Data Analysis:

    • From the resulting rheometer curve (torque vs. time), determine the following parameters:

      • ML (Minimum Torque): An indicator of the viscosity of the uncured compound.

      • MH (Maximum Torque): An indicator of the stiffness and crosslink density of the fully cured compound.

      • ts2 (Scorch Time): The time for the torque to increase by 2 units above ML, indicating the onset of vulcanization.

      • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque (MH - ML).

By running this test at several different temperatures, you can generate the data needed to select the optimal vulcanization temperature for your application.

Visualization of Vulcanization Workflow

The following diagram illustrates the logical workflow for optimizing the vulcanization temperature in a DPTH system.

Vulcanization_Optimization_Workflow cluster_formulation Formulation & Compounding cluster_testing Rheological Testing (MDR/ODR) cluster_analysis Analysis & Optimization cluster_validation Physical Property Validation A Define Performance Requirements (e.g., heat resistance, scorch safety) B Develop Initial Formulation (Polymer, Fillers, DPTH, Activators) A->B C Compound Rubber (Two-stage mixing recommended) B->C D Perform Isothermal Scans (e.g., 150°C, 160°C, 170°C) C->D E Analyze Rheometer Data (ts2, t90, MH) D->E F Is Scorch Time (ts2) Adequate? E->F F->B No (Add PVI or adjust formulation) G Is Cure Time (t90) Acceptable? F->G Yes G->D No (Adjust temperature) H Is Reversion Observed? G->H Yes H->D Yes (Reduce temperature) I Select Optimal Temperature & Time H->I No J Vulcanize Test Sheets (at optimal T and t90) I->J K Perform Physical Testing (Tensile, Hardness, Heat Aging) J->K L Properties Meet Requirements? K->L L->B No (Reformulate) M Finalize Protocol L->M Yes

Caption: Workflow for optimizing vulcanization temperature.

References

Preventing premature vulcanization with Dipentamethylenethiuram hexasulfide.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Dipentamethylenethiuram Hexasulfide (DPTH). This document is designed for researchers, chemists, and process engineers utilizing DPTH as a critical agent for controlling the vulcanization process in diene rubbers. Premature vulcanization, or "scorch," is a persistent challenge during rubber compounding, particularly during high-temperature mixing and processing stages.[1][2] Scorched compounds exhibit lumps and roughness, rendering them unusable and leading to significant material waste.[2] DPTH serves as a pre-vulcanization inhibitor, primarily by acting as a sulfur donor that becomes active at higher temperatures than elemental sulfur. This characteristic provides a crucial safety margin, allowing for more aggressive and efficient processing conditions without inducing scorch.[3] This guide provides in-depth FAQs, troubleshooting protocols, and standardized testing procedures to ensure the successful application of DPTH in your formulations.

Mechanism of Action: How DPTH Prevents Scorch

This compound (CAS: 971-15-3) is an organosulfur compound belonging to the thiuram family of accelerators.[4][5] Unlike conventional accelerators that speed up the vulcanization reaction, the primary role of DPTH when used as an anti-scorch agent is to delay the onset of cross-linking. It achieves this through its function as a high-temperature sulfur donor.

cluster_0 Processing Stage (Lower Temp) cluster_1 Curing Stage (Higher Temp) Heat Mixing & Extrusion Heat DPTH DPTH (Sulfur is Bound) Heat->DPTH Insufficient energy for S-S cleavage NoScorch No Premature Cross-linking (Scorch) DPTH->NoScorch Polymer Polymer Chains Polymer->NoScorch CureHeat Cure Press Heat (High Temperature) DPTH_Active DPTH Cleavage CureHeat->DPTH_Active Sufficient energy for S-S cleavage Sulfur Active Sulfur Radicals Released DPTH_Active->Sulfur Cure Vulcanized Network (Cross-linked) Sulfur->Cure Polymer2 Polymer Chains Polymer2->Cure

Caption: Mechanism of DPTH as a scorch inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the typical dosage of DPTH in a rubber compound? The optimal dosage is formulation-dependent, typically ranging from 0.5 to 2.0 parts per hundred rubber (phr). The required amount is influenced by the processing temperature, the reactivity of the primary accelerator, and the desired level of scorch delay. A higher dosage will generally provide longer scorch safety but may slightly retard the overall cure rate.

Q2: How does DPTH interact with different accelerator systems? DPTH is most effective when used in conjunction with other accelerators.

  • Sulfenamides (e.g., CBS, TBBS): These are delayed-action accelerators that form a synergistic system with DPTH. DPTH provides initial scorch safety, while the sulfenamide controls the main vulcanization reaction.[8] This is a very common and effective combination.

  • Thiazoles (e.g., MBT, MBTS): Thiazoles are faster accelerators. Using DPTH with them is critical to prevent scorch during processing.[9][10] The presence of free MBT can accelerate the onset of cure, a reaction that pre-vulcanization inhibitors are designed to delay.[11][12]

  • Guanidines (e.g., DPG): Often used as secondary accelerators or "kickers," guanidines increase the cure rate.[13] When DPG is present, a sufficient level of DPTH is necessary to ensure the processing window is not excessively shortened.[8]

Q3: Will DPTH affect the final physical properties of the vulcanizate? When used at appropriate levels, DPTH has a minimal negative impact on the final properties. The primary effect is on the cure profile (increased scorch time). Overdosing may lead to a slight reduction in the state of cure (maximum torque) or an extension of the optimal cure time (t90). However, its use generally improves compound consistency by preventing processing-induced variations.[14]

Q4: Can DPTH be used as a primary vulcanizing agent? Yes, because it is a sulfur donor, DPTH can be used as the sole source of sulfur in "sulfurless" EV (Efficient Vulcanization) systems. These systems are known for producing vulcanizates with excellent heat and reversion resistance due to the formation of stable, short monosulfidic cross-links.

Q5: At what temperature does DPTH begin to donate sulfur? DPTH has a melting point of approximately 135-136°C.[5][15] Significant sulfur donation and initiation of vulcanization typically occur at temperatures above this, generally in the 140-150°C range, making it stable during most mixing cycles that are controlled to stay below 120°C.[1]

Troubleshooting Guide

Premature vulcanization is a multifaceted problem. This guide provides a logical workflow to diagnose and resolve common issues related to scorch control when using DPTH.

Start Problem: Compound is scorching (ts2 is too low) Temp_Check Is processing temp (mixer, mill, extruder) exceeding 120°C? Start->Temp_Check Temp_Yes Reduce temperature. Improve cooling. Temp_Check->Temp_Yes Yes Accel_Check Is the primary accelerator very fast (e.g., Thiazole, Dithiocarbamate)? Temp_Check->Accel_Check No End Solution Implemented. Re-test scorch time via MDR. Temp_Yes->End Accel_Yes Increase DPTH dosage by 0.2 phr. Consider switching to a delayed-action sulfenamide accelerator. Accel_Check->Accel_Yes Yes DPTH_Check Is DPTH dosage within 0.5-2.0 phr range? Accel_Check->DPTH_Check No Accel_Yes->End DPTH_No Adjust DPTH dosage to within the recommended range. DPTH_Check->DPTH_No No Contam_Check Is there any contamination from previous batches (e.g., residual ultra-accelerators)? DPTH_Check->Contam_Check Yes DPTH_No->End Contam_Yes Thoroughly clean all equipment (mixer, rolls, etc.). Contam_Check->Contam_Yes Yes Contam_Check->End No Contam_Yes->End

Caption: Troubleshooting logic for scorch issues.

Problem Potential Cause(s) Recommended Solution(s)
Scorch time (ts2) is too short despite using DPTH. 1. Excessive Processing Temperature: Heat history is the primary driver of scorch. Temperatures exceeding 120°C during mixing are a common cause.[1][16]2. Highly Reactive Accelerator System: The primary accelerator (e.g., TMTD, ZDMC) is too fast for the processing conditions.[9][17]3. Insufficient DPTH Dosage: The level of DPTH is not enough to inhibit the system's reactivity.4. Contamination: Residual accelerators from previous batches are contaminating the compound.[16]1. Verify and reduce the temperature of the mixer, mill, or extruder. Ensure cooling systems are functioning optimally.2. Increase the DPTH dosage in increments of 0.2 phr. If scorch persists, consider replacing a portion of the primary accelerator with a more delayed-action type, like a sulfenamide (TBBS).3. Increase DPTH dosage. Refer to the dosage guidelines in the FAQ section.4. Implement a rigorous clean-down procedure for all processing equipment between batches.
Final cured properties (e.g., modulus, hardness) are too low. 1. DPTH Overdose: Excessive DPTH can retard the cure to the point where an optimal state of cure is not reached in the given time.2. Cure System Imbalance: The ratio of sulfur (from DPTH) to accelerator is not optimized, leading to an inefficient cross-linking reaction.[18]1. Reduce the DPTH dosage. If long scorch time is still needed, slightly increase the primary accelerator level to compensate for the cure rate.2. Re-evaluate the entire cure package. The accelerator-to-sulfur ratio is key to final properties. A typical starting point for conventional systems is a ratio between 0.5 and 2.5.
Blooming on uncured or cured samples. 1. Solubility Limit Exceeded: The dosage of DPTH (or other additives like sulfur or accelerators) has exceeded its solubility in the polymer matrix.[19]1. Reduce the dosage of the blooming ingredient. Ensure all additives are well-dispersed during mixing; inadequate dispersion can lead to localized areas of supersaturation.[20] Using a dispersing aid can also help.

Experimental Protocol: Evaluating Scorch Safety

The industry standard for evaluating the cure characteristics, including scorch safety, of a rubber compound is the Moving Die Rheometer (MDR).[21][22] This protocol is based on the methodology outlined in ASTM D5289.[21][23]

Mix 1. Compound Mixing (Internal Mixer or Mill) Sample 2. Sample Preparation (Cut ~5g sample, constant volume) Mix->Sample MDR 3. MDR Instrument Setup (Set Temp, Time, Strain per ASTM D5289) Sample->MDR Test 4. Run Test (Place sample in die, start data acquisition) MDR->Test Analyze 5. Data Analysis (Analyze Torque vs. Time curve) Test->Analyze

Caption: Standard experimental workflow for MDR testing.

Step-by-Step Methodology
  • Compound Preparation: Mix your rubber compound according to your standard procedure, ensuring uniform dispersion of all ingredients, including DPTH.

  • Sample Preparation: Immediately after mixing, take a sample of the uncured compound. A constant volume sample cutter is recommended to ensure consistency. A typical sample size is around 5 grams.

  • Instrument Setup (MDR):

    • Set the test temperature. This should reflect your actual process curing temperature (e.g., 160°C).

    • Set the oscillation frequency and strain (arc) as per ASTM D5289 (commonly 1.67 Hz and ±0.5° arc).[21]

    • Set the test duration to be long enough to capture the full cure curve (e.g., 30 minutes).

  • Test Execution:

    • Place the uncured rubber sample into the pre-heated lower die of the MDR.

    • Close the test cavity. The instrument will apply pressure to seal the chamber.[22]

    • Start the test. The lower die will begin to oscillate, and the instrument will record the torque required to do so over time.[24]

  • Data Analysis: The output is a cure curve (Torque vs. Time). From this curve, the following key parameters are determined:

Parameter Description Significance for Scorch Control
ML (or S'min) Minimum Torque: The lowest torque value recorded at the beginning of the test. It represents the viscosity of the uncured compound.[21][23]Provides a baseline for the material's processability before curing begins.
MH (or S'max) Maximum Torque: The highest torque value achieved, representing the stiffness or modulus of the fully cured compound.[21][23]Indicates the final state of cure. A significant drop after the peak (reversion) can indicate over-curing.
ts1 / ts2 Scorch Time: The time it takes for the torque to rise by 1 or 2 dNm, respectively, above the minimum torque (ML).[21]This is the critical measure of processing safety. A higher ts2 value indicates a longer scorch time and better resistance to premature vulcanization. DPTH is added specifically to increase this value.
tc50 / tc90 Cure Time: The time required to reach 50% or 90% of the total torque change (MH - ML). tc90 is often considered the optimal cure time.[21][22]Indicates the speed of the vulcanization reaction after the scorch delay period has passed.

By comparing the ts2 value of a compound with and without DPTH, or with varying levels of DPTH, a quantitative assessment of its effectiveness as a scorch inhibitor can be made.

References

Troubleshooting guide for inconsistent cure times with Dipentamethylenethiuram hexasulfide.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Dipentamethylenethiuram Hexasulfide (DPTT) in their formulations. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to inconsistent cure times.

Senior Application Scientist's Note:

In my years of experience in polymer chemistry and material science, I've observed that inconsistent cure times are a frequent challenge, especially with active sulfur donors like this compound (DPTT). This guide is structured to not only provide solutions but to also explain the underlying chemical and physical principles. Understanding the 'why' behind a problem is crucial for effective and permanent resolution. This guide is built on the pillars of expertise, trustworthiness, and authoritative grounding to ensure you can confidently navigate your experimental challenges.

Troubleshooting Guide: Inconsistent Cure Times with DPTT

This guide is presented in a question-and-answer format to directly address the specific issues you may be encountering.

Question 1: My cure time is unexpectedly slow, and the final physical properties are not meeting specifications. What are the likely causes and how can I troubleshoot this?

Answer:

A slower-than-expected cure rate, often indicated by an extended time to reach optimal cure (t90) on your rheometer curve, can be attributed to several factors. Let's break down the potential causes and the systematic approach to identify and resolve the issue.

Underlying Causes:

  • Insufficient Accelerator Activation: DPTT, like many thiuram accelerators, requires activators to function efficiently. The most common activators are zinc oxide (ZnO) and stearic acid. Zinc oxide, in the presence of stearic acid, forms a zinc-stearate complex which then reacts with the accelerator to create a more potent vulcanizing agent.[1][2][3][4] Insufficient levels of either ZnO or stearic acid will significantly retard the cure rate.

  • Incorrect DPTT Dosage: While it may seem counterintuitive, an incorrect dosage of DPTT, either too low or too high, can affect the cure rate. An insufficient amount will naturally lead to a slower cure. However, an excessive amount can sometimes lead to a "marching modulus" where the crosslinking continues indefinitely without reaching a stable plateau, which can be misinterpreted as a slow cure to a desired state.

  • Moisture Contamination: Thiuram accelerators can be sensitive to moisture.[5] Excessive moisture in the compound, whether from raw materials or high humidity in the processing environment, can hydrolyze the accelerator, reducing its effectiveness and leading to longer cure times.

  • Interaction with Other Ingredients: Certain acidic fillers or processing aids can interfere with the basic activators (like ZnO), neutralizing their effect and thus slowing down the cure.

Troubleshooting Workflow:

Here is a step-by-step protocol to diagnose and resolve slow cure times:

Step 1: Verify Formulation and Dispensing

  • Action: Double-check the formulation to ensure the correct ratios of DPTT, zinc oxide, and stearic acid are specified.

  • Rationale: An incorrect formulation is the most common source of error.

  • Action: Audit the weighing and dispensing process to rule out human error. Ensure that all ingredients were added in the correct amounts.

Step 2: Analyze the Rheometer Cure Curve

  • Action: Examine the rheometer curve for key indicators beyond just the t90. Look at the scorch time (ts2), the cure rate index (CRI), and the maximum torque (MH).

  • Rationale: A long scorch time followed by a normal cure rate might point to an activation issue, whereas a slow cure rate index across the board could indicate a problem with the accelerator itself or a systemic issue like temperature.[6]

Step 3: Evaluate Raw Material Quality and Storage

  • Action: Test the moisture content of your raw materials, especially the DPTT and any fillers.

  • Rationale: As mentioned, moisture can deactivate the accelerator.

  • Action: Review the storage conditions of your DPTT. It should be stored in a cool, dry place in a tightly sealed container.[7][8] The recommended maximum shelf life is typically 1-2 years under normal conditions.[6]

  • Rationale: Improper storage can lead to degradation of the accelerator before it is even used.

Step 4: Assess Mixing Procedure

  • Action: Review your mixing procedure. Ensure that the DPTT is added late in the mixing cycle, typically with the other curatives.

  • Rationale: Adding accelerators too early, especially at high temperatures, can lead to premature decomposition or scorch, which can paradoxically result in a perceived slower overall cure to the desired final properties.

  • Action: Verify that the mixing time and temperature are sufficient for proper dispersion of all ingredients.

  • Rationale: Poor dispersion of DPTT, ZnO, or stearic acid will result in localized areas of under-cured material, leading to inconsistent and overall poor physical properties.

Logical Relationship Diagram for Troubleshooting Slow Cure:

slow_cure start Inconsistent Cure: Slow Cure Time formulation Verify Formulation & Dispensing start->formulation Step 1 rheometer Analyze Rheometer Curve formulation->rheometer Step 2 raw_materials Evaluate Raw Materials rheometer->raw_materials Step 3 mixing Assess Mixing Procedure raw_materials->mixing Step 4 solution Optimized Cure Process mixing->solution

Caption: Troubleshooting workflow for slow cure times.

Question 2: My compound is scorching (curing prematurely) in the mixer or during processing. How can I prevent this while using DPTT?

Answer:

Scorch, or premature vulcanization, is a common issue, particularly with highly active accelerators like DPTT. It leads to processing difficulties and can render a batch of material unusable.

Underlying Causes:

  • High Processing Temperatures: The vulcanization process is initiated by heat. If the temperature during mixing or processing exceeds the activation temperature of the cure system, cross-linking will begin prematurely.

  • Accelerator System is Too Fast: DPTT is an ultra-fast accelerator.[9] When used as a primary accelerator or in combination with other fast accelerators, the cure system may be too active for the processing conditions.

  • Inadequate Mixing Cycle: Adding the accelerator package too early in the mixing cycle, when the material is still being subjected to high shear and temperature, is a frequent cause of scorch.

Troubleshooting and Prevention:

Step 1: Optimize the Mixing Process

  • Action: Add the DPTT and other accelerators in the final stage of mixing, after the temperature of the compound has been reduced.

  • Rationale: This minimizes the time the accelerator is exposed to high temperatures.

  • Action: Use a two-stage mixing process. In the first stage, mix the polymer, fillers, and processing oils. In the second stage, add the curative package (DPTT, sulfur, ZnO, stearic acid) on a cooler mill or in a second pass in the internal mixer at a lower temperature.

Step 2: Adjust the Accelerator System

  • Action: Consider using DPTT as a secondary accelerator in combination with a primary accelerator that has a longer scorch time, such as a sulfenamide (e.g., CBS or TBBS).

  • Rationale: This combination can provide a good balance of a safe processing time followed by a rapid cure. DPTT can activate the primary accelerator, leading to a faster cure rate without significantly reducing the scorch safety.[9]

  • Action: If scorch is a persistent issue, consider adding a pre-vulcanization inhibitor (PVI) or retarder to the compound. These materials delay the onset of cure without significantly affecting the cure rate.

Step 3: Control Processing Temperatures

  • Action: Monitor the temperature of the rubber compound throughout the mixing and processing steps.

  • Rationale: Keeping the temperature below the activation point of the cure system is critical.

  • Action: Ensure that equipment such as mills and extruders are properly cooled.

Data Presentation: Accelerator System Comparison

Accelerator SystemScorch Safety (ts2)Cure Rate (CRI)Typical Application
DPTT (Primary)LowVery HighThin-walled articles, fast cure cycles
Sulfenamide (Primary)HighModerateGeneral purpose, good processing safety
Sulfenamide + DPTTModerate-HighHighBalance of safety and fast cure

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (DPTT) in a rubber compound?

A: DPTT can function in two primary ways: as an ultra-fast secondary accelerator or as a sulfur donor.[9][10] As a secondary accelerator, it is used in small quantities to activate a primary accelerator, increasing the cure rate. As a sulfur donor, it can be used in higher amounts to provide the sulfur necessary for cross-linking, often in "sulfurless" or "efficient vulcanization" (EV) systems. These EV systems produce a network of thermally stable monosulfidic and disulfidic crosslinks, which imparts excellent heat and aging resistance to the final product.

Q2: How does the particle size of DPTT affect cure consistency?

A: The particle size of DPTT can significantly impact its dispersion in the rubber matrix. A finer particle size generally leads to better and more uniform dispersion, which is crucial for consistent curing. Poor dispersion can result in localized areas with different cure rates, leading to variations in physical properties throughout the final product. Using DPTT in a pre-dispersed masterbatch form can help ensure uniform distribution.[10]

Q3: Can I use DPTT in light-colored or non-staining applications?

A: Yes, DPTT is considered a non-discoloring and non-staining accelerator, making it suitable for use in light-colored or white rubber compounds.[10]

Q4: What are the standard test methods for evaluating the cure characteristics of a compound containing DPTT?

A: The cure characteristics of rubber compounds are typically evaluated using a moving die rheometer (MDR) or an oscillating disk rheometer (ODR). The standard test methods are outlined in ASTM D5289 (for MDR) and ASTM D2084 (for ODR).[11][12][13][14] These tests provide a cure curve that plots torque versus time at a specific temperature, from which key parameters like minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90) can be determined.[6][11][12]

Q5: How does humidity in the storage environment affect DPTT?

A: DPTT, like other thiuram accelerators, can be sensitive to humidity.[5] High humidity can lead to moisture absorption, which can cause hydrolysis of the DPTT, reducing its activity. This can result in slower and more inconsistent cure times. It is crucial to store DPTT in a cool, dry environment in its original, unopened packaging whenever possible.

Experimental Protocols

Protocol 1: Rheometer Analysis for Cure Characterization

This protocol is based on ASTM D5289: Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters .[13][14]

  • Sample Preparation:

    • Ensure the rubber compound is at room temperature.

    • Cut a sample of the uncured rubber compound weighing approximately 5 grams. The sample should be free of air pockets.

  • Instrument Setup:

    • Set the test temperature on the Moving Die Rheometer (MDR) to the desired vulcanization temperature (e.g., 160°C).

    • Set the oscillation frequency and amplitude as per the standard (typically 1.67 Hz and ±0.5° of arc).

  • Test Execution:

    • Place the sample in the die cavity of the MDR.

    • Close the press and start the test.

    • The instrument will record the torque as a function of time. The test should continue until a plateau in the torque is observed (indicating the completion of the cure) or for a pre-set time.

  • Data Analysis:

    • From the generated cure curve, determine the following parameters:

      • ML (Minimum Torque): The lowest torque value, representing the viscosity of the uncured compound.

      • MH (Maximum Torque): The highest torque value, indicating the stiffness of the fully cured compound.

      • ts2 (Scorch Time): The time for the torque to rise 2 dN·m above ML, indicating the onset of vulcanization.

      • t90 (Optimum Cure Time): The time to reach 90% of the total torque change (MH - ML).

Cure Curve Analysis Diagram:

cure_curve cluster_0 Rheometer Cure Curve Torque (dN.m) Torque (dN.m) Time (min) Time (min) curve ML ML (Min. Torque) MH MH (Max. Torque) ts2 ts2 (Scorch Time) t90 t90 (Optimum Cure)

Caption: Key parameters from a typical rheometer cure curve.

References

Technical Support Center: Optimization of Dipentamethylenethiuram Hexasulfide (DPTT) Concentration for Enhanced Tensile Strength

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in rubber and polymer science. It provides in-depth technical support, troubleshooting advice, and experimental protocols for optimizing the concentration of Dipentamethylenethiuram Hexasulfide (DPTT) to achieve maximum tensile strength in vulcanized rubber compounds.

Part 1: Frequently Asked Questions (FAQs) & Fundamental Principles

This section addresses common questions regarding the role and function of DPTT in rubber vulcanization.

Q1: What is this compound (DPTT) and what is its primary function in rubber compounding?

This compound (DPTT), also known as Dipentamethylenethiuram Tetra/Hexa Sulfide, is a chemical compound used primarily as an ultra-fast accelerator for the vulcanization of natural and synthetic rubbers.[1][2][3][4][5] Its key functions are:

  • Accelerator: It significantly speeds up the cross-linking reaction between sulfur and polymer chains, reducing the time and temperature required for curing.[6][7]

  • Sulfur Donor: DPTT contains a high percentage of available sulfur (approximately 25%) in its structure.[2][8] This allows it to act as a vulcanizing agent on its own or in low-sulfur formulations, which is crucial for creating vulcanizates with excellent heat resistance and aging properties.[2][9]

The use of DPTT helps in forming a stable crosslink network, which is essential for developing desirable mechanical properties like high tensile strength, elasticity, and durability in the final rubber product.[10]

Q2: How does the concentration of DPTT directly influence the tensile strength of a rubber compound?

The concentration of DPTT is a critical factor that dictates the crosslink density of the vulcanizate. Crosslink density refers to the number of chemical bonds formed between the long polymer chains in the rubber matrix. This density has a direct, yet non-linear, relationship with tensile strength:

  • Insufficient DPTT (Under-vulcanization): A low concentration of DPTT leads to a low crosslink density. The polymer chains are not sufficiently tied together, resulting in a soft, weak material with poor tensile strength and high elongation. This state is often characterized by a sticky or "gummy" feel.[11][12]

  • Optimal DPTT Concentration: At an optimal concentration, DPTT facilitates the formation of an ideal crosslink network. This network allows the polymer chains to effectively distribute stress when a load is applied, leading to the maximum possible tensile strength for that specific rubber formulation.[13][14] The balance between crosslink joints and the ability of the polymer chains to orient and crystallize under strain is key to achieving peak tensile strength.[13]

  • Excessive DPTT (Over-vulcanization/Reversion): Too much DPTT can lead to an excessively high crosslink density. The polymer chains become too restricted and lose their mobility. This can make the material hard and brittle, causing a decrease in tensile strength and elongation at break.[12][13] In some systems, very high accelerator levels can also lead to "reversion," a process where crosslinks are broken down, further degrading mechanical properties.

The goal of optimization is to find the "peak" of the curve where tensile strength is maximized, as illustrated in the conceptual diagram below.

Conceptual Relationship: DPTT Concentration, Crosslink Density, and Tensile Strength cluster_0 DPTT Concentration cluster_1 Resulting Crosslink Density cluster_2 Impact on Tensile Strength Low_DPTT Low Low_XLD Low (Insufficient) Low_DPTT->Low_XLD leads to Optimal_DPTT Optimal Optimal_XLD Optimal Optimal_DPTT->Optimal_XLD leads to High_DPTT High High_XLD High (Excessive) High_DPTT->High_XLD leads to Low_TS Low Tensile Strength (Under-vulcanized) Low_XLD->Low_TS results in Max_TS Maximum Tensile Strength Optimal_XLD->Max_TS results in Reduced_TS Reduced Tensile Strength (Over-vulcanized/Brittle) High_XLD->Reduced_TS results in

Caption: Relationship between DPTT level, crosslink density, and tensile strength.

Part 2: Troubleshooting Guide for Common Issues

This section provides solutions to specific problems encountered during the optimization process.

Q3: My vulcanizate exhibits low tensile strength and feels soft or sticky. What is the likely cause and how can I fix it?

Answer: This is a classic sign of under-vulcanization , meaning an insufficient number of crosslinks have formed.

  • Primary Cause: The concentration of DPTT is likely too low. The amount of accelerator is not enough to facilitate the required degree of cross-linking within the given vulcanization time and temperature.

  • Other Potential Causes:

    • Insufficient Vulcanization Time or Temperature: The curing process may not have been run long enough or at a high enough temperature for the DPTT to fully activate.[11][12]

    • Weighing Errors: Inaccurate measurement of DPTT or other key ingredients like sulfur or activators (zinc oxide, stearic acid) can lead to an imbalanced cure system.

    • Poor Dispersion: If the DPTT is not mixed uniformly into the rubber matrix, some areas will be under-vulcanized while others may be over-vulcanized, leading to overall poor physical properties.

  • Solutions:

    • Increase DPTT Concentration: Incrementally increase the DPTT level in your formulation. A systematic approach, as detailed in the experimental protocol below, is recommended.

    • Verify Cure Parameters: Ensure your vulcanization time and temperature are appropriate for the rubber system and DPTT's activation profile. Rheometer data is invaluable for determining the optimal cure time (t90).

    • Check Mixing Procedure: Review your mixing protocol to ensure all components are being dispersed homogenously. Using masterbatches can improve the uniformity of the mix.[8]

Q4: The tensile strength is lower than expected, and the material is hard and cracks easily upon bending. What is happening?

Answer: These characteristics point to over-vulcanization , where the crosslink density is too high, resulting in a brittle material.

  • Primary Cause: The concentration of DPTT is excessive for the formulation. This creates a dense, restrictive network of crosslinks that limits polymer chain mobility, which is essential for flexibility and high tensile strength.[13]

  • Other Potential Causes:

    • Excessive Cure Time: Leaving the compound in the press for too long can also lead to over-vulcanization, even with an otherwise optimal DPTT level.[12]

    • High Cure Temperature: A temperature that is too high can accelerate the curing process excessively, leading to a brittle network structure.[15]

  • Solutions:

    • Reduce DPTT Concentration: Systematically decrease the parts per hundred rubber (phr) of DPTT in your formulation.

    • Optimize Cure Time: Use a rheometer to determine the precise t90 (time to 90% state of cure) and avoid unnecessarily long curing cycles.

    • Adjust Secondary Accelerators: If you are using DPTT in combination with other accelerators, consider adjusting the ratio. DPTT is a very active accelerator, and its effect can be moderated by using it as a secondary accelerator with a primary accelerator from the sulfenamide class.[2][5]

Q5: I am observing significant batch-to-batch variation in tensile strength results. How can I improve consistency?

Answer: Inconsistent results are typically rooted in a lack of control over process variables.

  • Potential Causes:

    • Inconsistent Mixing: The time, temperature, and order of ingredient addition during mixing can all affect dispersion and, consequently, the final properties.[16]

    • Material Handling: Improper storage of raw materials can lead to degradation or moisture absorption, affecting their reactivity.[16][17]

    • Fluctuations in Curing: Variations in mold temperature or pressure during vulcanization can lead to inconsistent crosslink densities.[12][18]

    • Testing Procedure Deviations: Inconsistencies in specimen preparation or the tensile testing procedure itself can introduce variability.[19]

  • Solutions:

    • Standardize All Procedures: Document and strictly adhere to protocols for weighing, mixing, curing, and testing.

    • Ensure Proper Equipment Calibration: Regularly calibrate scales, mixers, presses, and tensile testers.

    • Control Environmental Conditions: Store raw materials in a cool, dry place away from direct sunlight.[17][20]

    • Implement Quality Control Checks: Use a rheometer to check the cure characteristics of each batch before proceeding with vulcanization and testing.

Part 3: Experimental Protocol for Optimization

This section provides a step-by-step workflow for determining the optimal DPTT concentration.

Objective:

To systematically evaluate the effect of varying DPTT concentrations on the tensile properties of a rubber compound and identify the optimal level for maximizing tensile strength.

Experimental Workflow for DPTT Concentration Optimization A 1. Define Base Formulation (Rubber, Fillers, Activators, etc.) B 2. Prepare Masterbatch (All ingredients except DPTT and Sulfur) A->B C 3. Create Test Compounds (Add varying levels of DPTT: e.g., 0.5, 1.0, 1.5, 2.0, 2.5 phr) B->C D 4. Rheometer Analysis (Determine t90 for each compound) C->D E 5. Vulcanize Test Slabs (Press cure at defined temp. for t90) D->E F 6. Prepare Dumbbell Specimens (According to ASTM D412) E->F G 7. Conduct Tensile Testing (Measure Tensile Strength, Elongation, Modulus) F->G H 8. Analyze Data (Plot Tensile Strength vs. DPTT phr) G->H I 9. Identify Optimal Concentration H->I

Caption: Step-by-step workflow for optimizing DPTT concentration.

Methodology
  • Masterbatch Preparation:

    • Prepare a single, large masterbatch of the rubber compound containing all ingredients except for the DPTT and the primary vulcanizing agent (if used, e.g., sulfur). This ensures that variations between test samples are only due to the DPTT concentration.

    • Ingredients typically include the base polymer (e.g., NR, EPDM), reinforcing fillers (e.g., carbon black), process oils, antioxidants, and activators (zinc oxide, stearic acid).

  • Compounding with Variable DPTT Levels:

    • Divide the masterbatch into several equal portions.

    • On a two-roll mill or in an internal mixer, incorporate a different concentration of DPTT into each portion. A typical experimental range might be 0.5, 1.0, 1.5, 2.0, and 2.5 phr (parts per hundred rubber).

    • Add the sulfur during this final mixing stage.

  • Cure Characteristics Analysis:

    • For each compound, determine the cure characteristics using an Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR). This will provide the optimal cure time (t90) for each DPTT concentration.

  • Vulcanization:

    • Press-cure sheets of each compound at a specified temperature (e.g., 160°C). The duration of curing for each sheet should correspond to its t90 value determined from the rheometer data.

  • Specimen Preparation and Testing:

    • Allow the cured sheets to condition at room temperature for at least 24 hours.

    • Die-cut dumbbell-shaped test specimens from each sheet according to ASTM D412 standards.[21][22][23] The most common specimen is Type C.[21][24]

    • Measure the thickness and width of the narrow section of each specimen precisely.

    • Perform tensile testing using a universal testing machine at a constant crosshead speed (typically 500 ± 50 mm/min).[21][23]

    • Record the tensile strength (maximum stress at break), elongation at break, and modulus at various elongations (e.g., 100%, 300%).[22][23]

Data Presentation and Analysis

Summarize the collected data in a table for clear comparison.

DPTT (phr)t90 @ 160°C (min)Modulus @ 300% (MPa)Tensile Strength (MPa) Elongation at Break (%)
0.512.58.218.5650
1.09.811.524.8610
1.57.214.828.1 550
2.05.517.526.5480
2.54.119.223.4410

Note: The data above is illustrative and will vary based on the specific rubber formulation.

Analysis: Plot Tensile Strength vs. DPTT Concentration. The peak of this curve indicates the optimal concentration. In the example table, the optimal concentration is 1.5 phr, as it yields the highest tensile strength. Further increases in DPTT lead to a decline in tensile strength and a significant drop in elongation, indicating the onset of over-vulcanization.

References

Technical Support Center: Industrial Scale-up of Dipentamethylenethiuram Hexasulfide (DPTT) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial scale-up of Dipentamethylenethiuram Hexasulfide (DPTT) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning DPTT synthesis from the laboratory to an industrial setting. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPTT) and what are its primary applications?

This compound (DPTT), with the chemical formula C12H20N2S8, is an organosulfur compound.[1] It is primarily used as a vulcanization accelerator and a sulfur donor in the rubber industry to enhance the mechanical properties and heat resistance of rubber products.[1] Additionally, it finds application as a fungicide and bactericide in agriculture.[1]

Q2: What is the most common synthesis route for DPTT on an industrial scale?

A prevalent industrial method involves the reaction of piperidine with carbon disulfide to form a pentamethylenedithiocarbamic acid salt. This intermediate is then reacted with sulfur and an oxidizing agent, such as hydrogen peroxide, in an aqueous or mixed aqueous-organic solvent system to yield DPTT.[2] This approach is often favored as it avoids the use of highly corrosive and hazardous sulfur chlorides.[2]

Q3: What are the major challenges when scaling up DPTT synthesis from the lab to a pilot plant or industrial scale?

Scaling up DPTT synthesis introduces several critical challenges that can impact yield, purity, and safety. These include:

  • Heat Management: The reaction is often exothermic, and poor heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and thermal decomposition of the product.[3][4]

  • Mixing and Mass Transfer: In multiphase reaction systems (e.g., aqueous-organic), ensuring efficient mixing is crucial for consistent reaction rates and product quality.[5]

  • Byproduct Formation: Undesirable side reactions can become more pronounced at a larger scale, leading to impurities that are difficult to remove.

  • Equipment and Material Integrity: The use of corrosive reagents can lead to equipment degradation over time, posing safety risks and potentially contaminating the product.[6]

  • Safety and Environmental Concerns: Handling large quantities of reactants like carbon disulfide and managing waste streams require stringent safety protocols and environmental controls.[2]

Troubleshooting Guide

Section 1: Low Product Yield

Q1.1: We are experiencing a significant drop in DPTT yield upon scaling up the synthesis. What are the likely causes and how can we address them?

A drop in yield during scale-up is a common issue that can often be traced back to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inadequate Temperature Control:

    • Causality: The synthesis of thiuram polysulfides can be exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient.[4] This can lead to localized hotspots, causing thermal decomposition of the product or favoring side reactions.

    • Troubleshooting Steps:

      • Monitor Internal Temperature: Ensure that the reactor is equipped with calibrated temperature probes to get an accurate reading of the internal reaction temperature.[4]

      • Improve Heat Transfer: Evaluate the efficiency of the reactor's cooling system. Consider using a jacketed reactor with a high-performance heat transfer fluid.

      • Controlled Reagent Addition: Instead of adding reactants all at once, implement a controlled, gradual addition to manage the rate of heat generation.

      • Solvent Selection: The choice of solvent can impact heat dissipation. A solvent with a higher heat capacity may be beneficial.

  • Poor Mixing and Mass Transfer:

    • Causality: The reaction often involves multiple phases (e.g., an organic phase and an aqueous phase). Inefficient mixing can lead to poor contact between reactants, resulting in an incomplete reaction.[5]

    • Troubleshooting Steps:

      • Agitator Design and Speed: Assess the design of the agitator and its speed. A different impeller design or a higher agitation speed might be necessary to ensure homogeneity in a larger vessel.

      • Baffle Installation: If not already present, install baffles in the reactor to prevent vortex formation and improve mixing efficiency.

      • Phase Transfer Catalyst: If applicable to your specific synthesis route, consider the use of a phase transfer catalyst to facilitate the reaction between reactants in different phases.

  • Incorrect Stoichiometry or Reagent Quality:

    • Causality: Variations in the quality of raw materials can significantly impact yield.[3] Additionally, errors in calculating the required amounts of reactants for a larger batch can lead to an excess or deficit of a key component.

    • Troubleshooting Steps:

      • Raw Material Analysis: Implement stringent quality control checks for all incoming raw materials, including piperidine, carbon disulfide, and sulfur.

      • Verify Calculations: Double-check all calculations for the scaled-up batch to ensure the correct molar ratios are being used.

Section 2: Poor Product Purity and Byproduct Formation

Q2.1: Our final DPTT product is showing significant impurities after scale-up, which were not prominent in the lab-scale synthesis. How can we identify and mitigate these impurities?

The formation of byproducts is a common challenge in chemical synthesis scale-up. Identifying the impurities is the first step toward eliminating them.

Potential Causes & Solutions:

  • Side Reactions due to Temperature Fluctuations:

    • Causality: As mentioned previously, poor temperature control can lead to side reactions. For instance, excessive heat can promote the formation of shorter-chain thiuram polysulfides or other degradation products.

    • Troubleshooting Steps:

      • Implement Strict Temperature Control: Follow the recommendations in Section 1.1 for improving heat management.

      • Reaction Profiling: Conduct small-scale experiments at various temperatures to understand the temperature sensitivity of byproduct formation.

  • Oxidative Degradation:

    • Causality: The use of oxidizing agents like hydrogen peroxide needs to be carefully controlled. An excess of the oxidizing agent or improper addition can lead to the oxidation of the desired product or intermediates, forming unwanted byproducts.

    • Troubleshooting Steps:

      • Optimize Oxidant Addition: The rate of addition and the total amount of the oxidizing agent should be carefully optimized. A slower, more controlled addition can prevent localized high concentrations.

      • Antioxidants: In some cases, the addition of a suitable antioxidant during workup and storage might be beneficial, although this needs to be carefully evaluated for compatibility with the final product application.

  • Incomplete Reaction or Unreacted Starting Materials:

    • Causality: Poor mixing or insufficient reaction time can lead to the presence of unreacted starting materials in the final product.

    • Troubleshooting Steps:

      • Reaction Monitoring: Implement in-process analytical techniques (e.g., HPLC, TLC) to monitor the progress of the reaction and ensure it goes to completion.

      • Optimize Reaction Time: The reaction time may need to be adjusted for the larger scale.

Analytical Methods for Purity Assessment:

To effectively troubleshoot purity issues, robust analytical methods are essential.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the DPTT and identify and quantify impurities.[7][8]
Mass Spectrometry (MS) To identify the molecular weight of impurities, aiding in their structural elucidation.[9]
Infrared (IR) Spectroscopy To confirm the presence of characteristic functional groups in the final product and identify potential contaminants.[2]
Melting Point Analysis A simple and effective way to assess the overall purity of the crystalline product. A broad or depressed melting point range can indicate the presence of impurities.
Section 3: Reaction Control and Safety Incidents

Q3.1: We experienced a runaway reaction during a pilot-scale batch. What are the primary causes of such an event and what safety measures should be implemented to prevent recurrence?

A runaway reaction is a critical safety incident that must be thoroughly investigated and prevented.[10]

Potential Causes & Solutions:

  • Inadequate Cooling Capacity:

    • Causality: The heat generated by the reaction exceeds the heat removal capacity of the reactor's cooling system, leading to an uncontrolled increase in temperature and pressure.[10]

    • Preventative Measures:

      • Thorough Thermal Hazard Assessment: Before scaling up, perform a comprehensive thermal hazard assessment of the reaction using techniques like reaction calorimetry.

      • Reactor Design: Ensure the reactor is appropriately sized and has a sufficiently large heat transfer area for the scale of the reaction.

      • Emergency Cooling System: Have a robust emergency cooling system in place.

  • Loss of Agitation:

    • Causality: If the agitator fails, it can lead to poor mixing and the formation of localized hot spots, which can initiate a runaway reaction.

    • Preventative Measures:

      • Reliable Equipment: Use high-quality, well-maintained reactors and agitators.[11]

      • Interlock Systems: Implement an interlock system that automatically stops the addition of reactants if the agitator fails.

  • Incorrect Reagent Charging:

    • Causality: Adding a reactant too quickly or in the wrong order can lead to a rapid and uncontrolled reaction.

    • Preventative Measures:

      • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for reagent charging.

      • Automated Dosing Systems: For critical reagents, use automated and calibrated dosing systems to ensure accurate and controlled addition.

Q3.2: We are observing corrosion in our stainless steel reactor after several batches. What are the likely culprits and what are our options?

Corrosion is a significant concern, especially when dealing with sulfur-containing compounds and potentially acidic or basic reaction conditions.[6]

Potential Causes & Solutions:

  • Corrosive Reagents and Byproducts:

    • Causality: Reagents like sulfur chlorides (if used) are highly corrosive.[2] Even in other synthesis routes, byproducts or the reaction medium itself can be corrosive to certain grades of stainless steel.

    • Mitigation Strategies:

      • Material of Construction: For highly corrosive processes, consider using reactors made of more resistant materials such as glass-lined steel or specialized alloys (e.g., Hastelloy).

      • Process Optimization: Adjusting the pH of the reaction mixture or minimizing the concentration of corrosive species can help reduce the rate of corrosion.

      • Regular Inspection and Maintenance: Implement a regular inspection and maintenance schedule to monitor for signs of corrosion and address them before they lead to equipment failure.[6]

Visualizing the Process and Troubleshooting

DPTT Synthesis Pathway and Potential Side Reactions

DPTT_Synthesis cluster_reactants Reactants cluster_synthesis Main Synthesis Pathway cluster_byproducts Potential Byproducts Piperidine Piperidine Intermediate Pentamethylenedithiocarbamic Acid Salt Piperidine->Intermediate + CS2 Byproduct3 Unreacted Starting Materials Piperidine->Byproduct3 CS2 Carbon Disulfide CS2->Byproduct3 Sulfur Sulfur Sulfur->Byproduct3 Oxidant Oxidizing Agent (e.g., H2O2) DPTT Dipentamethylenethiuram Hexasulfide (DPTT) Intermediate->DPTT + Sulfur + Oxidant Byproduct1 Shorter-chain Thiuram Polysulfides DPTT->Byproduct1 Thermal Decomposition Byproduct2 Oxidative Degradation Products DPTT->Byproduct2 Excess Oxidant Low_Yield_Troubleshooting Start Low DPTT Yield Check_Temp Review Temperature Control - Check logs for spikes - Verify cooling system performance Start->Check_Temp Temp_Issue Temperature Issue Identified? Check_Temp->Temp_Issue Check_Mixing Evaluate Mixing Efficiency - Observe for vortexing - Assess agitator speed and design Mixing_Issue Mixing Issue Identified? Check_Mixing->Mixing_Issue Check_Reagents Verify Reagent Stoichiometry and Quality - Re-check calculations - Analyze raw materials Reagent_Issue Reagent Issue Identified? Check_Reagents->Reagent_Issue Temp_Issue->Check_Mixing No Solution_Temp Implement Corrective Actions: - Adjust reagent addition rate - Improve cooling capacity Temp_Issue->Solution_Temp Yes Mixing_Issue->Check_Reagents No Solution_Mixing Implement Corrective Actions: - Modify agitator speed/design - Install baffles Mixing_Issue->Solution_Mixing Yes Solution_Reagents Implement Corrective Actions: - Correct stoichiometry - Source higher purity reagents Reagent_Issue->Solution_Reagents Yes End Yield Improved Reagent_Issue->End No, consult further Solution_Temp->End Solution_Mixing->End Solution_Reagents->End

References

Modifying the cure system to enhance the heat resistance of Dipentamethylenethiuram hexasulfide vulcanizates.

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers and polymer scientists focused on optimizing rubber formulations. The content herein provides in-depth troubleshooting advice and experimental protocols for modifying the cure system to enhance the thermal stability of vulcanizates cured with Dipentamethylenethiuram hexasulfide (DPTT).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPTT) and what is its primary role in a cure system?

A1: this compound (DPTT) is classified as an ultra-fast accelerator for the sulfur vulcanization of elastomers.[1] A key characteristic is its ability to function as a sulfur donor, meaning it can provide the necessary sulfur for cross-linking, especially in low-sulfur or sulfur-less curing systems.[2][3] This property is crucial for formulating vulcanizates with excellent heat resistance.[3][4] DPTT contains approximately 25% available sulfur by weight.[3]

Q2: Why is heat resistance a critical property for rubber vulcanizates?

A2: Heat resistance, or thermal stability, is the ability of an elastomer to maintain its essential physical properties—such as tensile strength, elongation, and hardness—when exposed to elevated temperatures over time.[5] For many industrial applications, including automotive hoses, seals, and belts, rubber components must operate reliably at high temperatures without significant degradation.[6] Poor heat resistance leads to a loss of mechanical integrity and premature product failure.

Q3: How does the type of sulfur cross-link affect thermal stability?

A3: The thermal stability of a vulcanizate is directly influenced by the molecular structure of the sulfur cross-links between polymer chains.[1] Polysulfidic cross-links (containing many sulfur atoms, -Sₓ- where x > 2) have low bond energy and are prone to breaking at high temperatures, leading to poor heat resistance and reversion (a loss of properties on over-curing).[7] Conversely, monosulfidic (-S-) and disulfidic (-S-S-) cross-links are much more thermally stable.[7] Cure systems designed to maximize the formation of these shorter, more stable cross-links yield vulcanizates with superior heat and aging resistance.[8]

Q4: What is an "Efficient Vulcanization" (EV) system and how does it relate to DPTT?

A4: An Efficient Vulcanization (EV) system is a cure package formulated with a low concentration of elemental sulfur and a high ratio of accelerator to sulfur.[8] In many EV systems, a sulfur donor like DPTT can replace elemental sulfur entirely.[7] The primary goal of an EV system is to promote the formation of thermally stable monosulfidic and disulfidic cross-links, thereby maximizing the heat resistance of the final product.[7]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific challenges researchers may encounter when formulating high-temperature applications using DPTT.

Issue 1: My DPTT vulcanizate shows poor heat aging properties. The tensile strength and elongation drop significantly after oven aging.

Question: I formulated a compound with DPTT, but it isn't meeting the heat resistance specifications. What is the likely cause and how can I fix it?

Answer: This is a classic sign that your vulcanizate network is dominated by thermally unstable polysulfidic cross-links. While DPTT is a sulfur donor, its effectiveness in promoting heat resistance is highly dependent on the overall composition of the cure system.

  • Root Cause Analysis: The presence of excessive elemental sulfur in your formulation encourages the formation of polysulfidic bonds, even with DPTT present. The ratio of accelerator(s) to sulfur is the most critical factor determining the type of cross-links formed.[8]

  • Proposed Solution: Transition your formulation towards a Semi-Efficient (Semi-EV) or a full Efficient (EV) cure system. This modification shifts the cross-linking chemistry to favor the creation of more stable mono- and disulfidic bonds.[7]

Experimental Protocol: Modifying the Cure System for Enhanced Thermal Stability

  • Baseline Formulation (Conventional System - CV):

    • Start with your existing formulation as a control.

  • Modified Formulations (Semi-EV and EV):

    • Semi-EV: Significantly reduce the elemental sulfur level (e.g., by 50-70%) and increase the DPTT dosage. The goal is an accelerator-to-sulfur ratio greater than 1.

    • EV: Eliminate elemental sulfur entirely and use DPTT as the sole sulfur donor. You may need to increase the DPTT level further to achieve the desired state of cure (cross-link density).

  • Evaluation:

    • Characterize the cure profile of each compound using an Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR) according to ASTM D2084.[2]

    • Prepare vulcanized test sheets for each formulation, curing to the optimal time (t90) determined from the rheometer data.

    • Perform a heat aging test as per ASTM D573.[2][5] A typical condition is 70 hours at 125°C.

    • Measure tensile properties (ASTM D412) and hardness (ASTM D2240) before and after aging.[2][9]

    • Calculate the percentage retention of tensile strength and elongation, and the change in hardness. A successful modification will show significantly higher property retention.

Data Summary: Example Formulation Adjustment

ComponentConventional System (phr)Semi-EV System (phr)EV System (phr)
Natural Rubber100100100
Zinc Oxide5.05.05.0
Stearic Acid2.02.02.0
Sulfur2.00.80
DPTT0.51.53.0
S/Accel. Ratio 4.0 ~0.5 N/A (Sulfurless)
Issue 2: My compound is scorching on the mill. The processing safety is too low.

Question: I tried increasing the DPTT level to improve heat resistance, but now the rubber is curing prematurely during the mixing stage. How can I maintain a fast cure without scorching?

Answer: This is a common trade-off. DPTT is an ultra-accelerator, and high dosages can dramatically reduce the scorch time (the time available for processing before vulcanization begins).[1][2]

  • Root Cause Analysis: The high activity of DPTT at processing temperatures initiates cross-linking prematurely.

  • Proposed Solutions:

    • Introduce a Delayed-Action Accelerator: The most effective strategy is to use a primary accelerator with a built-in scorch delay, such as a sulfenamide (e.g., N-cyclohexyl-2-benzothiazole sulfenamide - CBS), and use DPTT as a secondary, or "kicker," accelerator.[7][10] The sulfenamide provides excellent processing safety, while the DPTT activates later in the cure cycle to ensure a rapid and complete cure.

    • Optimize Mixing Procedure: Always add accelerators at the very end of the mixing cycle when the compound temperature is lowest to prevent premature heat history.[2]

    • Consider a Pre-Vulcanization Inhibitor (PVI): If further delay is needed, a small amount of a retarder like N-(Cyclohexylthio)phthalimide (CTP) can be added.

Workflow for Resolving Scorch Issues

G start Problem: Compound is Scorching q1 Is DPTT the sole accelerator? start->q1 sol1 Solution: Implement a dual accelerator system. Use a sulfenamide (e.g., CBS) as the primary accelerator. Use DPTT as a secondary accelerator. q1->sol1  Yes q2 Is the mixing temperature controlled? q1->q2  No end Processing Safety Achieved sol1->end sol2 Solution: Add DPTT and other cure agents at the end of the mixing cycle at a lower temperature (<100°C). q2->sol2  No q2->end  Yes, but still scorching sol2->end

Caption: Troubleshooting workflow for premature vulcanization (scorch).

Issue 3: The heat resistance is excellent, but the vulcanizate is brittle and has poor dynamic properties (e.g., low tear strength).

Question: My EV system provides great thermal stability, but the physical properties have deteriorated. How can I find a better balance?

Answer: You have successfully created a network dominated by rigid monosulfidic cross-links. While excellent for heat stability, this rigidity can sometimes compromise dynamic properties like tear strength, flex-fatigue resistance, and even ultimate elongation.[7]

  • Root Cause Analysis: The lack of polysulfidic cross-links, which can dissipate energy under stress, leads to a more brittle material. An EV cure is not always optimal for applications requiring both heat resistance and dynamic performance.

  • Proposed Solution: The ideal formulation is often a Semi-EV system . By re-introducing a small, controlled amount of elemental sulfur, you can generate a mixed cross-link network. This network contains enough mono- and disulfidic links for good heat resistance, plus a minority of polysulfidic links to provide the required dynamic properties.

Experimental Protocol: Optimizing for a Balanced Profile

  • Systematic Variation: Starting from your full EV cure (DPTT only), create a series of compounds where you incrementally substitute a portion of the DPTT with a small amount of elemental sulfur.

  • Maintain Activator Levels: Keep the levels of zinc oxide and stearic acid constant, as they are crucial for the efficiency of the vulcanization reaction.[1]

  • Full Characterization: For each compound in the series, evaluate:

    • Cure characteristics (Rheometry).

    • Heat aging performance (Property retention after oven aging).

    • Physical properties: Tensile strength, elongation at break (ASTM D412), and tear resistance (ASTM D624).[5][9]

  • Identify Optimum: Plot the key properties (e.g., % tensile retention vs. tear strength) against the accelerator/sulfur ratio. This will allow you to identify the "sweet spot" that provides the best compromise for your specific application requirements.

Visualizing the Vulcanization Mechanism

G cluster_0 Cure System Components cluster_1 Vulcanization Process cluster_2 Resulting Cross-link Network DPTT DPTT (Sulfur Donor) Complex Active Accelerator Complex DPTT->Complex Sulfur Elemental Sulfur (Optional) Sulfur->Complex Activators ZnO / Stearic Acid Activators->Complex Heat Heat (Cure Temperature) Heat->Complex SulfuratingAgent Active Sulfurating Agent Complex->SulfuratingAgent Crosslinking Cross-linking with Polymer Chains SulfuratingAgent->Crosslinking Mono Monosulfidic (High Heat Resistance) Crosslinking->Mono Poly Polysulfidic (Good Dynamic Properties) Crosslinking->Poly

Caption: Simplified mechanism of DPTT-accelerated sulfur vulcanization.

References

Best practices for handling and storage of Dipentamethylenethiuram hexasulfide to maintain stability.

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of Dipentamethylenethiuram Hexasulfide (DPTT) in experimental settings. Our focus is on maintaining the chemical stability and performance of DPTT as a vulcanization accelerator.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPTT) and what is its primary function in our research?

A1: this compound (CAS No. 971-15-3), with the molecular formula C12H20N2S8, is a thiuram-class ultra-accelerator used in the sulfur vulcanization of natural and synthetic rubbers.[1][2] In a research context, its primary role is to significantly increase the rate of the vulcanization reaction, allowing cross-linking to occur at lower temperatures and in shorter times.[3][4] This is critical for preserving the integrity of other sensitive components in a rubber compound and for achieving desired mechanical properties in the final product.[3] DPTT can also act as a sulfur donor, meaning it can provide the sulfur necessary for cross-linking in low-sulfur or sulfur-less vulcanization systems, which is particularly useful for creating materials with enhanced heat resistance.[5]

Q2: What are the ideal storage conditions for DPTT to ensure its stability?

A2: To maintain its chemical integrity and performance, DPTT should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[6] The container must be kept tightly closed to prevent moisture ingress and contamination.[6] The recommended shelf life is typically between one to two years when stored under these optimal conditions.[7]

Q3: We've noticed some clumping in our DPTT powder. Is it still usable?

A3: Clumping or caking in powdered chemicals like DPTT is often a sign of moisture absorption.[2] High humidity can lead to the formation of liquid bridges between particles, causing them to agglomerate.[6] This can negatively impact the uniform dispersion of the accelerator in your rubber compound, potentially leading to localized areas of under- or over-curing and inconsistent final properties.[8] While the presence of minor clumping may not render the product completely unusable, it is a strong indicator of improper storage. It is highly recommended to use a fresh, free-flowing powder for critical experiments to ensure reproducibility.

Q4: Can DPTT be used with any type of rubber?

A4: DPTT is a versatile accelerator compatible with a range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), ethylene propylene diene monomer (EPDM), and nitrile rubber (NBR).[1] However, the specific cure characteristics, such as scorch time and cure rate, will vary depending on the polymer system and the other ingredients in the formulation.[4] It is always advisable to consult technical literature or perform preliminary cure studies using a rheometer to determine the optimal dosage and curing parameters for your specific application.

Q5: What are the primary safety precautions when handling DPTT powder?

A5: DPTT may cause skin and eye irritation and can be harmful if inhaled or swallowed.[9] Therefore, it is essential to handle it in a well-ventilated area, preferably within a fume hood, to minimize dust exposure.[10] Appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile or neoprene gloves, and a lab coat, should be worn.[10] For operations that may generate significant dust, a dust mask or respirator is recommended.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, focusing on the underlying causes and providing actionable solutions.

Problem Potential Cause(s) Recommended Action(s)
Inconsistent Cure Times Degraded DPTT: Improper storage (exposure to heat or moisture) can lead to a loss of accelerator activity.1. Verify Storage Conditions: Ensure DPTT is stored in a cool, dry place in a tightly sealed container. 2. Use Fresh Stock: For critical experiments, use a new batch of DPTT that has been stored correctly. 3. Perform Quality Control: If possible, compare the cure characteristics of the suspect batch with a new batch using a rheometer.
Poor Dispersion: Caked or clumped DPTT will not disperse uniformly in the rubber matrix.1. Improve Mixing Protocol: Ensure a thorough and consistent mixing procedure to break down any agglomerates and distribute the accelerator evenly. 2. Sieve the Powder: If minor clumping is observed, carefully sieve the powder before use.
Premature Vulcanization (Scorch) High Processing Temperature: Thiuram accelerators can be sensitive to high temperatures during mixing, which can initiate vulcanization prematurely.[11]1. Monitor Batch Temperature: Keep a close watch on the temperature of the rubber compound during mixing. 2. Adjust Mixing Sequence: Add the accelerator late in the mixing cycle when the batch temperature is lower.
Interaction with Other Ingredients: Some formulation components can increase the tendency for scorch.1. Review Formulation: Analyze the entire formulation for known interactions. Acidic components should be avoided. 2. Consider a Retarder: If scorch remains an issue, the addition of a vulcanization retarder may be necessary.
Reduced Mechanical Properties in Vulcanizate (e.g., lower tensile strength) Use of Aged/Degraded Accelerator: The decomposition of DPTT reduces its efficiency in forming a robust cross-link network.1. Replace Accelerator: Discard the aged DPTT and use a fresh supply. 2. Re-evaluate Cure System: The degradation of the accelerator may necessitate an adjustment of the entire cure package (sulfur and other accelerators) to achieve the desired properties.

Experimental Protocols

Protocol 1: Visual Inspection of DPTT Powder
  • Preparation: Before opening the container, ensure you are in a well-ventilated area and are wearing appropriate PPE.

  • Observation: Carefully open the container and visually inspect the DPTT powder.

  • Assessment:

    • Color: The powder should be a uniform light-yellow to creamish color. Any significant discoloration or darkening may indicate degradation.

    • Texture: The powder should be fine and free-flowing. The presence of hard lumps or significant caking suggests moisture absorption.

  • Action: If signs of degradation are present, it is recommended to use a fresh batch of DPTT for your experiments to ensure data integrity.

Protocol 2: Best Practices for Weighing and Dispensing DPTT
  • Environment: Perform all weighing and dispensing operations in a fume hood or a well-ventilated area to minimize inhalation exposure.

  • Equipment: Use clean, dry spatulas and weighing containers to prevent cross-contamination.

  • Procedure:

    • Carefully open the DPTT container, minimizing the time it is exposed to the atmosphere.

    • Dispense the required amount of powder.

    • Immediately and securely close the DPTT container to prevent moisture uptake.

  • Cleanup: Clean any spills promptly using a method that does not generate dust (e.g., a damp cloth). Dispose of waste according to your institution's safety guidelines.

Technical Deep Dive: Stability and Degradation

Chemical Structure and Stability

This compound is characterized by a central chain of six sulfur atoms flanked by two thiuram moieties. This polysulfide linkage is the key to its function but also a point of vulnerability.

Caption: Chemical structure of this compound.

The stability of DPTT is primarily influenced by temperature, moisture, and contact with incompatible chemicals.

  • Thermal Stability: As a thiuram accelerator, DPTT can be severely affected by high processing temperatures.[11] Elevated temperatures can cause the homolytic cleavage of the S-S bonds in the hexasulfide chain, leading to the formation of sulfur radicals. This process is fundamental to its role as a sulfur donor in vulcanization but can lead to a loss of activity if it occurs prematurely during storage.[3]

  • Hydrolytic Stability: DPTT is insoluble in water.[9] However, prolonged exposure to high humidity can lead to surface moisture absorption, causing the powder to cake. While significant hydrolysis under typical storage conditions is not a primary concern due to its insolubility, the physical change (caking) can severely hinder its application.

Incompatibility and Degradation Pathways

Understanding the chemical interactions that lead to DPTT degradation is key to preventing it.

DegradationPathways DPTT Stable DPTT (Free-flowing powder) Degraded_DPTT Degraded DPTT (Reduced Activity) Heat High Temperature Heat->Degraded_DPTT Homolytic Cleavage of S-S Bonds Moisture High Humidity Moisture->DPTT Caking / Clumping (Physical Change) Acids Acids / Acidic Fumes Acids->Degraded_DPTT Decomposition Oxidants Strong Oxidizing Agents Oxidants->Degraded_DPTT Oxidation of Sulfur Chain

Caption: Factors leading to the degradation of DPTT.

  • Acids and Acidic Fumes: DPTT is incompatible with acids. Contact with acidic substances can lead to the decomposition of the thiuram structure, neutralizing its accelerating effect. The exact mechanism involves the protonation of the nitrogen atoms, which can destabilize the molecule and lead to the breakdown of the dithiocarbamate structure.

  • Oxidizing Agents: Strong oxidizing agents can attack the polysulfide chain, leading to the formation of various sulfur oxides and the breakdown of the molecule. This reaction irreversibly destroys the accelerator's ability to participate in the vulcanization process.

By strictly controlling the storage environment and preventing contact with these incompatible materials, the stability and efficacy of this compound can be maintained, ensuring reliable and reproducible results in your research.

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dipentamethylenethiuram Hexasulfide (DPTT) vulcanization. This guide is designed for researchers, scientists, and professionals in rubber and polymer science. It provides in-depth, field-proven insights into controlling the crosslink structure of your vulcanizates to achieve desired material properties. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and innovate with confidence.

Section 1: Understanding the DPTT Vulcanization System

This compound (DPTT), also known as Dipentamethylenethiuram Tetrasulfide (DPTT is often a common name for the tetrasulfide as well), is a versatile ultra-fast accelerator for the vulcanization of natural and synthetic rubbers.[1][2] A defining characteristic of DPTT is its dual functionality: it not only accelerates the vulcanization process but can also act as a sulfur donor, as it contains available sulfur in its molecular structure.[1][3][4] This allows for the formulation of low-sulfur or sulfur-free curing systems, which are renowned for producing vulcanizates with exceptional heat and aging resistance.[4]

The performance of the final rubber product—its strength, elasticity, and durability—is fundamentally determined by the three-dimensional network of crosslinks formed between polymer chains.[5] These crosslinks can be categorized by the number of sulfur atoms they contain:

  • Polysulfidic crosslinks (C-Sₓ-C, where x > 2): These are long and flexible, providing excellent tensile and dynamic properties. However, they have lower bond energy, making them susceptible to breaking at elevated temperatures, which can lead to a loss of properties known as vulcanization reversion.[6][7]

  • Disulfidic crosslinks (C-S₂-C): Offer a balance of heat resistance and dynamic properties.

  • Monosulfidic crosslinks (C-S-C): These are short, strong, and thermally stable, imparting superior heat resistance and low compression set to the vulcanizate.[6]

Controlling the ratio of these crosslink types is the key to tailoring the material's performance. DPTT-based systems offer a high degree of control over this structure.

The Core Mechanism

The vulcanization process initiated by DPTT is a complex series of chemical reactions.[1] The critical initiating step is the thermal cleavage of the sulfur-sulfur bonds within the DPTT molecule.[1] This generates highly reactive polysulfidic radicals that interact with the rubber polymer chains to form crosslinks.[1][8] The process is significantly enhanced by activators, such as zinc oxide (ZnO) and stearic acid, which form a complex with the accelerator to facilitate efficient sulfur transfer.[1]

DPTT_Vulcanization_Mechanism cluster_0 Activation Phase cluster_1 Crosslinking Phase cluster_2 Maturation/Reversion Phase A DPTT + Activators (ZnO, Stearic Acid) B Activated Accelerator Complex A->B Heat C S-S Bond Cleavage (Formation of Radicals) B->C Heat E Crosslink Formation (Polysulfidic Bridges) C->E D Rubber Polymer Chains D->E F Stable Network (Mono/Disulfidic Links) E->F Maturation (Desulfuration) G Reversion (Crosslink Breakage) E->G Excess Heat/Time

Caption: Simplified logical workflow of DPTT-accelerated sulfur vulcanization.

Section 2: Troubleshooting Guide & FAQs

This section is structured to directly address common issues encountered during experiments. Each problem is followed by an analysis of potential causes and actionable, scientifically-grounded solutions.

Troubleshooting Common Vulcanization Problems
Problem 1: Inconsistent Mechanical Properties (Variable Hardness, Tensile Strength)

You observe significant variations in hardness, modulus, or tensile strength across a single vulcanized sheet or between different batches.

  • Potential Cause A: Uneven Vulcanization. This is a common issue where different parts of the product cure at different rates. It often stems from inconsistent heat transfer. Thick sections heat more slowly and can be under-cured, while thin sections may heat too quickly and become over-cured.[9]

    • Solution:

      • Optimize Mold Temperature Control: Use a multi-zone temperature control system to ensure the mold temperature is uniform, ideally within ±2°C.[9] Regularly clean cooling channels to prevent blockages.

      • Refine Product/Mold Design: Avoid designs with drastic differences in thickness.[9] For complex molds, design reasonable runners and gates to ensure the rubber compound fills the cavity uniformly, preventing stagnant areas that might over-cure.[9]

  • Potential Cause B: Poor Dispersion of Ingredients. If DPTT, activators, or fillers are not homogeneously mixed into the rubber matrix, you will have localized areas with different crosslink densities, leading to inconsistent properties.

    • Solution:

      • Follow a Strict Mixing Protocol: Use a two-roll mill or internal mixer. First, masticate the raw rubber to form a continuous band. Add activators (ZnO, stearic acid) and allow them to disperse fully. Incrementally add fillers, ensuring complete dispersion after each addition.[10]

      • Control Temperature During Mixing: Crucially, add the DPTT accelerator and any elemental sulfur last, at a lower temperature (e.g., below 100°C), to prevent premature vulcanization (scorch).[10]

Problem 2: Poor Heat Resistance and High Compression Set

The vulcanizate degrades quickly at elevated service temperatures or shows permanent deformation under prolonged stress (high compression set).

  • Potential Cause: Dominance of Polysulfidic Crosslinks. Your cure system is likely producing a network rich in thermally unstable polysulfidic crosslinks. While these form rapidly, they are prone to breaking and rearranging at high temperatures, a process that leads to reversion.[6][7]

    • Solution:

      • Shift to an Efficient Vulcanization (EV) System: The key to forming stable monosulfidic crosslinks is to use a high accelerator-to-sulfur (A/S) ratio.[2] Reduce the level of elemental sulfur and increase the dosage of DPTT. Since DPTT is a sulfur donor, it can facilitate a "sulfur-less" or low-sulfur cure, which is known to produce vulcanizates with excellent heat resistance.[3][4]

      • Optimize Cure Time and Temperature: Increasing the cure temperature generally leads to shorter, more stable crosslinks, but it can also accelerate reversion if not carefully controlled.[11][12] Conduct a cure study using a rheometer to find the optimal balance where you achieve a high state of cure with minimal reversion.

Problem 3: Premature Vulcanization (Scorch) During Processing

The rubber compound begins to cure during the mixing or shaping stages, before it is placed in the mold, leading to processing difficulties and poor product quality.

  • Potential Cause: High Activity of DPTT. DPTT is an ultra-fast accelerator, and processing temperatures can be high enough to initiate the vulcanization reaction prematurely.[1][2]

    • Solution:

      • Strict Temperature Control: Maintain the lowest possible processing temperatures during mixing and extrusion.

      • Use a Retarder: Incorporate a pre-vulcanization inhibitor (retarder) into your cure package. These chemicals delay the onset of vulcanization without significantly affecting the cure rate at the final vulcanization temperature.

      • Optimize the Accelerator System: In some cases, combining DPTT with a less active primary accelerator (like a sulfenamide) can provide a better balance of processing safety and cure speed.[2] DPTT would then act as a powerful secondary accelerator or "kicker."[3]

Problem 4: Vulcanization Reversion

After reaching a peak, the torque on the rheometer curve begins to decrease, or the physical properties of the material degrade with increased curing time.[7]

  • Potential Cause: Network Degradation. Reversion is caused by the breakage of crosslinks, particularly polysulfidic ones, and potential oxidative or thermal cracking of the polymer backbone at high temperatures.[7]

    • Solution:

      • Employ an EV or Semi-EV System: As with improving heat resistance, increasing the A/S ratio is the most effective strategy. This promotes the formation of thermally stable mono- and disulfidic crosslinks that are less prone to reversion.[13]

      • Use Anti-Reversion Agents: Incorporate specific additives, such as certain bismaleimides or dithiophosphates, that can form stable, heat-resistant crosslinks during vulcanization, counteracting the degradation of sulfur crosslinks.[7][14]

Problem 5: Surface Defects (Bubbles, Pits, or Bloom)

The surface of the finished product is marred by bubbles, small pits, or a powdery/oily film (bloom).

  • Potential Cause A (Bubbles): Trapped Moisture or Air. Volatiles in the rubber compound or air trapped in the mold can expand at vulcanization temperatures, causing bubbles.[15]

    • Solution: Ensure all raw materials, especially fillers, are thoroughly dried before use.[16] Design molds with adequate venting to allow air to escape as the rubber flows in.[15]

  • Potential Cause B (Bloom): Ingredient Migration. An ingredient has been used at a concentration exceeding its solubility in the rubber matrix. After cooling, the supersaturated ingredient migrates to the surface.[17] This is common with accelerators and sulfur.

    • Solution: Carefully control the dosage of all additives.[18] Ensure the amounts of DPTT and other compounding ingredients are within their recommended and solubility limits for the specific polymer being used.

Frequently Asked Questions (FAQs)

Q1: How can I precisely control the ratio of monosulfidic to polysulfidic crosslinks? A: The crosslink structure is primarily controlled by three factors: the accelerator/sulfur (A/S) ratio, vulcanization temperature, and time.[2]

  • High A/S Ratio: Favors mono- and disulfidic links (EV systems).

  • Low A/S Ratio: Favors polysulfidic links (Conventional Vulcanization or CV systems).

  • Higher Temperature/Longer Time: Promotes the conversion of polysulfidic links to shorter, more stable ones, but increases the risk of reversion.[11][19]

ParameterEffect on Crosslink StructureResulting Property Change
Increase A/S Ratio ↑ Mono/Disulfidic, ↓ Polysulfidic↑ Heat Resistance, ↑ Aging Resistance, ↓ Reversion
Increase Temperature ↓ Polysulfidic (desulfuration)↑ Reversion Resistance (if optimized), but can ↓ overall crosslink density
Increase Cure Time ↓ Polysulfidic (maturation)Can improve stability, but excessive time leads to reversion

Q2: What is the exact role of activators like ZnO and Stearic Acid? A: Activators are not simply catalysts; they are integral to the chemical reaction. Zinc oxide and stearic acid react to form zinc stearate. This complex then coordinates with the DPTT accelerator and sulfur, creating an "active sulfurating agent." This complex is much more efficient at transferring sulfur to the rubber polymer chains than sulfur or the accelerator alone, increasing both the speed and efficiency of the vulcanization process.[1][5]

Q3: Can DPTT be used without any elemental sulfur? A: Yes. DPTT is an effective sulfur donor.[1][3] In a "sulfur-less" cure, the DPTT molecule itself provides all the necessary sulfur for crosslinking. This is a classic example of an EV system and is the preferred method for applications requiring maximum heat and aging resistance, as it almost exclusively forms stable mono- and disulfidic crosslinks.[4]

Q4: What analytical techniques can I use to characterize the crosslink structure and density? A: Several techniques are available to quantify the results of your formulation changes:

  • Swelling Method: This is a widely used technique where a vulcanized sample is swollen in a suitable solvent. The amount of solvent absorbed is inversely related to the crosslink density. The Flory-Rehner equation is then used to calculate a quantitative crosslink density value.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR techniques can provide detailed information about the crosslink structure. For instance, Double Quantum (DQ) NMR can be used to measure crosslink density distributions.[13][21]

  • Chemical Probe Method: This technique uses specific chemical reagents that selectively cleave di- and polysulfidic crosslinks while leaving monosulfidic crosslinks intact. By measuring the properties (like swelling) before and after treatment, you can determine the relative amounts of each crosslink type.[21]

  • Dynamic Mechanical Analysis (DMA): The storage modulus (E') in the rubbery plateau region, as measured by DMA, is directly related to the crosslink density.[22]

Q5: How does increasing vulcanization temperature affect the final properties? A: Temperature has a significant and complex effect.

  • Increased Cure Rate: Higher temperatures accelerate the crosslinking reactions, reducing the required cure time.[2]

  • Crosslink Structure: Higher temperatures favor the formation of shorter, more thermally stable mono- and disulfidic crosslinks.[11]

  • Risk of Reversion: However, temperatures that are too high or held for too long can cause the breakdown of the crosslink network (reversion), leading to a decrease in properties like tensile strength and modulus.[6][12][23] For every formulation, there is an optimal temperature that provides the best balance of productivity and final properties.

Section 3: Experimental Protocols & Data

Protocol 1: Standard Compounding and Vulcanization Procedure

This protocol outlines a standard method for preparing and vulcanizing a rubber compound using DPTT on a two-roll mill.

  • Mastication: Pass the raw polymer (e.g., Natural Rubber, SBR) through a two-roll mill with a tight nip gap until a smooth, continuous band is formed.

  • Activator Addition: Widen the nip. Add Zinc Oxide and Stearic Acid to the rubber band and continue milling until they are fully dispersed and no white streaks are visible.

  • Filler & Oil Addition: If using fillers (e.g., carbon black) or processing oils, add them incrementally. Allow each increment to be fully incorporated before adding the next to ensure homogeneous dispersion.

  • Accelerator & Sulfur Addition: Cool the mill rolls by running cold water through them. This is a critical step to prevent scorch. Add the DPTT and any elemental sulfur. Perform multiple cuts and blends to ensure thorough mixing.

  • Homogenization: Continue milling for a set period (e.g., 5-10 minutes) to ensure the compound is completely homogeneous.

  • Sheeting Off: Sheet the final compound off the mill at a controlled thickness and allow it to mature at room temperature for at least 24 hours before vulcanization.

  • Vulcanization: Cut a pre-form of the uncured rubber and place it into a pre-heated mold of known dimensions. Cure in a compression press at the desired temperature and time, determined from rheometer data.

  • Post-Cure Conditioning: After demolding, allow the vulcanized sheet to cool and condition at room temperature for 24 hours before testing physical properties.

Protocol 2: Determination of Crosslink Density by Swelling Method
  • Sample Preparation: Cut a small sample (approx. 0.2 g) from the vulcanized sheet and accurately weigh it (W₁).

  • Solvent Extraction: If the compound contains soluble components like processing oils, perform a solvent extraction (e.g., with acetone for 24 hours) and re-weigh the dried sample. This will be your initial dry weight.

  • Swelling: Immerse the sample in a suitable solvent (e.g., toluene for natural rubber) in a sealed container for 72 hours at room temperature to reach equilibrium swelling.

  • Weighing Swollen Sample: Quickly remove the sample from the solvent, blot the surface to remove excess liquid, and weigh it in a sealed container (W₂).

  • Drying: Dry the swollen sample in a vacuum oven at 60°C until a constant weight is achieved. Weigh the final dried sample (W₃).

  • Calculation: The volume fraction of rubber in the swollen gel (Vr) can be calculated, and this value is used in the Flory-Rehner equation to determine the crosslink density.[22]

Data Visualization: Controlling Crosslink Structure

This workflow illustrates the decision-making process for tuning the properties of your DPTT vulcanizate.

Troubleshooting_Workflow Start Desired Property: Improve Heat Resistance Cause Likely Cause: High Polysulfidic Content Start->Cause Strategy Primary Strategy: Promote Mono/Disulfidic Links Cause->Strategy Action1 Action 1: Increase Accelerator/Sulfur Ratio (Move to EV System) Strategy->Action1 Action2 Action 2: Optimize Cure Temperature & Time Strategy->Action2 Action3 Action 3: Use Anti-Reversion Agent Strategy->Action3 Validation Validation Step: Characterize Crosslink Density (Swelling, NMR, DMA) Action1->Validation Action2->Validation Action3->Validation End Achieved: Thermally Stable Network Validation->End Properties Meet Spec?

References

Technical Support Center: Mitigating the Environmental Impact of Dipentamethylenethiuram Hexasulfide (DPTT) Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dipentamethylenethiuram hexasulfide (DPTT) is a highly effective ultra-accelerator and sulfur donor used in the vulcanization of natural and synthetic rubbers, prized for imparting excellent heat resistance to the final products.[1] While the DPTT compound itself is noted for its utility, its use in industrial and research settings necessitates a rigorous approach to managing its byproducts and waste streams.[2] The thermal decomposition of DPTT during vulcanization and its subsequent environmental degradation can lead to the formation of various chemical species.[3] Of particular concern are the potential for aquatic toxicity and the generation of secondary amines, which are precursors to carcinogenic nitrosamines.

This technical support guide is designed for researchers, materials scientists, and chemical safety professionals. It provides a framework for understanding, troubleshooting, and mitigating the environmental impact associated with DPTT byproducts through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

Q: What is this compound (DPTT) and what are its primary applications? A: DPTT is a sulfur-bearing organic compound used as an accelerator in the rubber industry.[1] Its main function is to increase the speed and efficiency of the vulcanization process, which cross-links polymer chains in rubber to improve its strength, elasticity, and durability.[4][5][6] It is particularly valued in applications requiring high heat resistance and is used in various rubbers, including natural rubber (NR), styrene-butadiene rubber (SBR), and EPDM.[1][7][2] DPTT can also act as a sulfur donor, allowing for vulcanization with low or zero levels of elemental sulfur, which can improve the aging properties of the rubber.[7][8]

Q: What are the primary byproducts of concern from DPTT usage? A: The byproducts of concern arise from two main pathways: thermal decomposition during vulcanization and environmental degradation.

  • During Vulcanization/Combustion: High temperatures can break down DPTT into hazardous substances, including oxides of sulfur (SOx), oxides of nitrogen (NOx), and dipentylamine.[3]

  • Secondary Amine Formation: The thiuram structure can decompose to form secondary amines. These amines are not acutely toxic in themselves but are significant as precursors in the formation of N-nitrosamines.[9]

  • Environmental Degradation: While specific data on DPTT is limited, related thiuram compounds are known to degrade into dithiocarbamates, amines, and carbon disulfide in the environment.[10]

Q: Why are DPTT byproducts an environmental and health concern? A: The primary concerns are aquatic toxicity and the potential for carcinogen formation. Safety data sheets classify DPTT as moderately to highly toxic to aquatic organisms and warn that it may cause long-term adverse effects in the aquatic environment.[11] Furthermore, the secondary amines generated during DPTT decomposition can react with nitrosating agents (like NOx) present in the air or on the surface of additives like carbon black to form N-nitrosamines, a class of potent carcinogens.[9] This necessitates strict control over its release and proper handling of its waste.

Q: How is DPTT waste typically regulated? A: DPTT and its containers must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[3][12] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14] Specifically, the related compound Bis(pentamethylene)thiuram tetrasulfide is listed under EPA Hazardous Waste Code U402.[15] It is critical to avoid any discharge into the environment, including drains and sewer systems.[3][12]


Section 2: Troubleshooting Guides for Experimental & Waste Stream Issues

This section addresses specific problems that researchers may encounter. The solutions provided are based on established chemical principles and best practices for laboratory management.

Q1: Our lab's wastewater analysis shows fluctuating, high levels of sulfur-containing organic compounds after running experiments with DPTT. What is the likely cause and how can we establish a compliant waste stream?

A: This issue typically points to procedural failures in waste segregation and equipment decontamination rather than a single chemical cause.

Pillar 1: Understanding the Causality Unpredictable contamination suggests that aqueous streams are being inadvertently mixed with organic solvents or contaminated glassware used for DPTT. DPTT itself has very low water solubility, so its presence in wastewater likely indicates it was washed into the drain with a soluble carrier (like acetone or chloroform) or from residual powder on inadequately cleaned equipment.[16][17]

Pillar 2: Self-Validating Troubleshooting Protocol

  • Immediate Action - Quarantine the Waste Stream: Halt all DPTT-related experiments. Isolate the affected drainage line if possible and notify your institution's Environmental Health & Safety (EHS) office.

  • Audit Your Experimental Protocol: Review every step of your process. Identify all points where DPTT, solvents, and water are used. Pay special attention to the cleaning procedures for glassware, spatulas, and reaction vessels.

  • Implement a Dedicated Decontamination & Waste Protocol:

    • Step A (Segregation): Establish three separate, clearly labeled hazardous waste containers in the immediate work area:

      • Solid DPTT Waste: For unused DPTT, contaminated gloves, weigh boats, and paper towels.

      • Non-Halogenated Organic Waste: For initial rinses of glassware with solvents like acetone.

      • Aqueous Waste: For the second and third rinses of glassware with deionized water, but only after the initial solvent rinse. The first rinse must always be collected as hazardous waste.[18]

    • Step B (Cleaning): Mandate a triple-rinse procedure for all contaminated glassware. The first rinse should be with a suitable organic solvent (e.g., acetone) collected as organic hazardous waste. Subsequent rinses with water can then be collected in the aqueous hazardous waste container.

  • Validation: After implementing the new protocol for one week, collect a sample from the laboratory's wastewater effluent (before it merges with other lab lines, if possible) and submit it for analysis. A significant reduction or elimination of the target compounds validates the new procedure.

Pillar 3: Authoritative Grounding Proper waste segregation is a cornerstone of RCRA regulations.[13][19] The practice of separating waste streams by chemical compatibility and collecting the initial rinsate from container cleaning as hazardous waste is a standard requirement to prevent environmental contamination.[14][18]

Q2: How can I set up a reliable HPLC method to quantify DPTT and its potential dipentylamine byproduct in our process effluent?

A: A High-Performance Liquid Chromatography (HPLC) method provides the necessary sensitivity and selectivity for this task. This protocol is adapted from standard methods for analyzing thiuram-based accelerators.[20]

Pillar 1: Understanding the Causality This method relies on reverse-phase chromatography, where the nonpolar DPTT molecule will have a strong affinity for the C18 stationary phase and thus a longer retention time. The more polar dipentylamine byproduct will elute earlier. UV detection is suitable as the thiocarbonyl group in DPTT and the amine group provide sufficient chromophores for detection at specific wavelengths.

Pillar 2: Experimental Protocol for HPLC Analysis

Objective: To quantify DPTT and dipentylamine in an aqueous/organic sample.

Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • DPTT analytical standard.

  • Dipentylamine analytical standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Deionized water (18 MΩ·cm).

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 85:15 (v/v) Methanol:Water. Degas the mobile phase for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of DPTT standard and dissolve it in 100 mL of acetonitrile to create a 100 µg/mL stock solution.

    • Perform serial dilutions to create a calibration curve (e.g., 50, 25, 10, 5, 1 µg/mL).

    • Repeat for the dipentylamine standard.

  • Sample Preparation:

    • Collect 10 mL of the effluent sample.

    • If the sample contains solids, centrifuge at 3000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase.

    • Mobile Phase: 85:15 Methanol:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 280 nm (for DPTT) and 230 nm (for dipentylamine). A diode array detector is ideal for monitoring both simultaneously.

  • Analysis & Quantification:

    • Run the standard solutions to establish the calibration curve and determine the retention times for DPTT and dipentylamine.

    • Inject the prepared sample.

    • Identify the peaks in the sample chromatogram based on retention time.

    • Quantify the concentration using the peak area and the linear regression equation from the calibration curve.

Pillar 3: Authoritative Grounding The use of HPLC with a C18 column is a standard, validated method for the purity analysis of thiuram disulfides and related compounds, providing accurate and reproducible results.[20]

Q3: My process involves DPTT in an environment where nitrogen oxides (NOx) are present. How do I assess and mitigate the risk of N-nitrosamine formation?

A: This is a critical safety concern, as N-nitrosamines are potent carcinogens.[9] The mitigation strategy involves preventing the reaction between the secondary amine byproduct (dipentylamine) and a nitrosating agent (like N₂O₃, formed from NOx).

Pillar 1: Understanding the Causality The vulcanization process can generate dipentylamine from DPTT degradation. If NOx is present, it can form dinitrogen trioxide (N₂O₃), a powerful nitrosating agent. The lone pair of electrons on the nitrogen of dipentylamine attacks the N₂O₃, leading to the formation of N-nitrosodipentylamine after a series of steps. Mitigating this risk requires either removing one of the reactants or introducing a scavenger that reacts more readily with the nitrosating agent.

Pillar 2: Workflow for Risk Assessment & Mitigation

The logical workflow below outlines the steps for addressing this potential hazard.

Nitrosamine_Risk_Mitigation cluster_assessment Phase 1: Risk Assessment cluster_mitigation Phase 2: Mitigation Strategy cluster_validation Phase 3: Validation A Identify Sources of NOx (e.g., gas-fired ovens, ambient air pollution) B Quantify Secondary Amine Potential (Based on DPTT concentration and process temperature) A->B C Analyze Headspace Gas (Use GC-MS or specific chemiluminescence detector for nitrosamines) B->C D Risk Evaluation (Is nitrosamine level above permissible exposure limit?) C->D E Option A: Process Engineering (Improve ventilation, use electric heating to eliminate NOx source) D->E If Risk is High F Option B: Chemical Scavenging (Introduce ascorbic acid or α-tocopherol into the formulation) D->F If Risk is High G Option C: Reformulation (Substitute DPTT with a non-nitrosamine generating accelerator) D->G If Risk is High H Re-analyze Headspace Gas Post-Mitigation E->H F->H G->H I Confirm Nitrosamine Levels are Below Actionable Limits H->I

Caption: Workflow for assessing and mitigating N-nitrosamine formation risk.

Pillar 3: Authoritative Grounding The rubber industry has long recognized the challenge of nitrosamine formation from traditional accelerators like thiurams.[9] The development of alternative, non-nitrosamine generating curatives and the use of process controls are established strategies to address this health and safety issue.[9]


Section 3: Standardized Protocols for Mitigation and Disposal

Protocol 3.1: DPTT Waste Stream Management Workflow

This protocol ensures regulatory compliance and minimizes environmental release.

Waste_Management_Workflow cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream Start Waste Generation Point (Experiment Conclusion) Decision1 Is waste primarily solid or liquid? Start->Decision1 Solid1 Includes: Contaminated PPE (gloves), weigh paper, unused DPTT powder, spent solid reaction mixtures. Decision1->Solid1 Solid Liquid1 Includes: Reaction supernatants, solvent rinses, contaminated aqueous solutions. Decision1->Liquid1 Liquid Solid2 Place in a dedicated, sealed, and labeled hazardous waste container (e.g., poly drum). Solid1->Solid2 Solid3 Label: 'Hazardous Waste: Solid Organic (this compound)' Solid2->Solid3 End Arrange for Pickup by Certified Hazardous Waste Disposal Vendor Solid3->End Decision2 Is the liquid aqueous or organic solvent? Liquid1->Decision2 Organic Collect in 'Hazardous Waste: Organic Liquid' container. (Ensure compatibility, no oxidizers) Decision2->Organic Organic Aqueous Collect in 'Hazardous Waste: Aqueous Organic' container. (Maintain neutral pH) Decision2->Aqueous Aqueous Organic->End Aqueous->End

Caption: Decision workflow for proper segregation of DPTT waste streams.

Protocol 3.2: Lab-Scale Oxidative Degradation of Aqueous DPTT Byproducts

For research purposes, advanced oxidation processes (AOPs) can be used to break down thiuram structures in aqueous solutions. The Fenton reaction is a classic AOP that generates highly reactive hydroxyl radicals (•OH).

Objective: To degrade DPTT and its byproducts in a contaminated aqueous solution. WARNING: This procedure must be carried out in a certified chemical fume hood with appropriate PPE (lab coat, safety goggles, acid-resistant gloves). The reaction can be exothermic.

Materials:

  • Contaminated aqueous solution (pH adjusted to 3.0-3.5 with H₂SO₄).

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O).

  • 30% Hydrogen peroxide (H₂O₂).

  • Sodium hydroxide (NaOH) for final neutralization.

  • Stir plate and magnetic stir bar.

  • pH meter.

Procedure:

  • Preparation: Place 500 mL of the contaminated aqueous solution in a 1 L glass beaker on a stir plate. Begin stirring.

  • Acidification: Slowly add dilute sulfuric acid to adjust the pH of the solution to between 3.0 and 3.5. This pH is optimal for the Fenton reaction.

  • Catalyst Addition: Add Iron(II) sulfate to the solution to achieve a concentration of approximately 50 mg/L. Allow it to dissolve completely.

  • Initiation of Oxidation: While stirring vigorously, slowly add 30% hydrogen peroxide. A common starting ratio is 5 parts H₂O₂ to 1 part of the estimated organic contaminant by weight. CAUTION: Add the H₂O₂ dropwise or via a syringe pump, as the reaction can be vigorous and generate heat. Monitor the temperature.

  • Reaction: Allow the solution to stir for 1-2 hours at room temperature. The solution may change color (typically to orange/brown due to Fe³⁺).

  • Neutralization & Precipitation: After the reaction period, slowly add a 1M NaOH solution to raise the pH to between 7.0 and 8.0. This will quench the reaction and precipitate the iron as iron(III) hydroxide (Fe(OH)₃).

  • Settling and Disposal: Turn off the stirrer and allow the iron hydroxide flocculant to settle for several hours or overnight. The supernatant liquid should have a significantly reduced concentration of the organic contaminants. Decant the supernatant and analyze it before disposal. The iron-containing sludge must be collected and disposed of as hazardous waste.

Self-Validation: The effectiveness of the treatment must be validated by analyzing the treated supernatant via the HPLC method described in Section 2 (Q2) to confirm the degradation of the parent compound and its byproducts.


Section 4: Data Summary Tables

Table 1: Physicochemical Properties of this compound (DPTT)

Property Value Source(s)
Chemical Formula C₁₂H₂₀N₂S₈ [17][21][22]
Molar Mass 448.8 g/mol [23]
Appearance Light yellow or grayish powder/granules [1][11][16]
Melting Point ~113 - 122 °C [1][11]
Solubility Insoluble in water; Soluble in chloroform, benzene, acetone, carbon disulfide. [2][16]

| CAS Number | 971-15-3 |[17][21][22][24] |

Table 2: Common DPTT Byproducts and Associated Hazards

Byproduct/Related Compound Formation Pathway Primary Hazard
Sulfur Dioxide (SO₂) Combustion / High-Temp Decomposition Respiratory irritant, toxic
Nitrogen Oxides (NOx) Combustion / High-Temp Decomposition Respiratory irritants, acid rain precursor, nitrosating agent
Dipentylamine Thermal Decomposition Precursor to N-nitrosamines
N-Nitrosodipentylamine Reaction of dipentylamine with nitrosating agents Suspected carcinogen

| Dithiocarbamates | Environmental Degradation / Vulcanization Intermediate | Skin sensitizers, aquatic toxicity |

Table 3: Comparison of Mitigation Strategies for Aqueous Waste

Strategy Principle Pros Cons
Off-site Disposal Incineration or landfilling by a certified vendor. Simple, compliant, requires no specialized lab equipment. High cost, transfers liability, does not treat waste at the source.
Activated Carbon Adsorption Contaminants adsorb onto the high surface area of carbon. Effective for low concentrations, relatively simple setup. Does not destroy contaminants, generates solid waste (spent carbon) requiring disposal.

| Advanced Oxidation (e.g., Fenton) | Generation of highly reactive radicals to mineralize organics. | Destroys contaminants, effective for a broad range of organics. | Requires careful control of pH and reagents, can be exothermic, produces sludge. |


References

Validation & Comparative

A Comparative Analysis for the Modern Rubber Industry: Dipentamethylenethiuram Hexasulfide (DPTT) vs. Tetramethylthiuram Disulfide (TMTD)

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of rubber compounding, the selection of an appropriate accelerator system is paramount to achieving desired vulcanizate properties and processing efficiency. Among the thiuram class of accelerators, Dipentamethylenethiuram Hexasulfide (DPTT) and Tetramethylthiuram Disulfide (TMTD) are two prominent options, each presenting a unique profile of reactivity, performance, and safety considerations. This guide provides a comprehensive comparative analysis of DPTT and TMTD, offering researchers, scientists, and drug development professionals the in-depth technical insights and supporting experimental data necessary for informed formulation decisions.

At a Glance: Chemical Identity and Physical Properties

Both DPTT and TMTD are sulfur-containing organic compounds that function as ultra-accelerators in the vulcanization of natural and synthetic rubbers.[1][2] Their primary role is to significantly reduce the time and temperature required for the cross-linking process.[3]

This compound (DPTT) , with the chemical formula C12H20N2S8, is a yellowish powder known for its application as a rubber accelerator and vulcanizing agent.[2] It is characterized by its thiuram and sulfide functional groups.

Tetramethylthiuram Disulfide (TMTD) , also known as Thiram, has the chemical formula C6H12N2S4.[2] It is a white to light yellow powder and is a widely used fast-curing accelerator and vulcanizing agent in the rubber industry.[2]

A summary of their key physical and chemical properties is presented below:

PropertyThis compound (DPTT)Tetramethylthiuram Disulfide (TMTD)
CAS Number 971-15-3137-26-8
Molecular Formula C12H20N2S8C6H12N2S4
Molecular Weight 448.82 g/mol 240.43 g/mol
Appearance Yellowish powderWhite to light yellow powder
Melting Point ~115-125 °C~155-158 °C
Solubility Soluble in chloroform, benzene, acetone; insoluble in water.Soluble in acetone, benzene, chloroform; slightly soluble in water.[2]

Vulcanization Performance: A Head-to-Head Comparison

The efficacy of an accelerator is judged by its influence on the cure characteristics of the rubber compound and the final physical properties of the vulcanizate. Both DPTT and TMTD are classified as ultra-fast accelerators.[4]

Cure Characteristics: Rheological Analysis

The vulcanization process is typically monitored using a rheometer, which measures the change in torque over time at a constant temperature. Key parameters derived from this analysis include:

  • Scorch Time (ts2): The time at which vulcanization begins. A longer scorch time provides better processing safety, preventing premature curing.

  • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the point of optimal vulcanization.

  • Cure Rate Index (CRI): A measure of the speed of the vulcanization reaction.

Studies have shown that in natural rubber (NR) compounds, thiuram-type accelerators like DPTT and TMTD exhibit the fastest vulcanization rates compared to thiazole and sulfenamide types.[5][6] TMTD, in particular, is known for its very fast cure rates and can be scorchy.[7][8] In some applications, DPTT is reported to offer better processing safety than other thiurams.[7]

The Role of Sulfur Donors in Heat Resistance

A key feature of both DPTT and TMTD is their ability to function as sulfur donors.[9] This means they can provide the necessary sulfur for cross-linking, allowing for the formulation of low-sulfur or sulfur-less vulcanization systems. Such systems are known to produce vulcanizates with excellent heat and aging resistance due to the formation of a higher proportion of stable monosulfidic and disulfidic crosslinks.[10] DPTT contains approximately 25% available sulfur by weight, while TMTD contains about 13%.[11][12]

The formation of these thermally stable crosslinks is a critical factor in manufacturing rubber components intended for high-temperature applications.[10]

Mechanistic Insights into Vulcanization

The vulcanization process initiated by thiuram accelerators is complex, involving a series of chemical reactions. The initial step is the thermal decomposition of the accelerator to form reactive radical species. These radicals then interact with the rubber polymer chains and sulfur (if present) to create crosslinks.

The presence of activators like zinc oxide and stearic acid is crucial for the efficiency of thiuram accelerators. They form a complex with the accelerator, which facilitates the sulfur transfer and cross-linking reactions.[9]

Below is a simplified representation of the vulcanization mechanism for a diene rubber using a thiuram accelerator.

VulcanizationMechanism Thiuram Thiuram Accelerator (DPTT or TMTD) Complex Activator-Accelerator Complex Thiuram->Complex Activators Activators (ZnO, Stearic Acid) Activators->Complex Heat Heat (Vulcanization Temp.) Radicals Reactive Radicals Rubber Rubber Polymer (Diene) Radicals->Rubber Attack on Polymer Chain Crosslinked Crosslinked Rubber (Vulcanizate) Rubber->Crosslinked Sulfur Elemental Sulfur (Optional) Sulfur->Rubber Sulfur Crosslinking Complex:e->Radicals:w Thermal Decomposition

Caption: Simplified Vulcanization Pathway with Thiuram Accelerators.

Experimental Protocols

To provide a framework for comparative analysis, the following are detailed methodologies for key experiments.

Rubber Compounding

Objective: To prepare homogeneous rubber compounds for vulcanization.

Procedure:

  • Masticate the raw rubber (e.g., Natural Rubber, SBR) on a two-roll mill until a smooth sheet is formed.

  • Sequentially add the compounding ingredients in the following order, ensuring complete dispersion after each addition:

    • Zinc Oxide

    • Stearic Acid

    • Antioxidant/Antiozonant

    • Filler (e.g., Carbon Black, Silica)

    • Processing Oil

  • Add the accelerator (DPTT or TMTD) and sulfur (if applicable) at the final stage of mixing to prevent premature vulcanization.

  • Sheet out the final compound and allow it to mature for at least 24 hours at room temperature before vulcanization.

Rheological Analysis (ASTM D5289)

Objective: To determine the cure characteristics of the rubber compounds.

Apparatus: Moving Die Rheometer (MDR)

Procedure:

  • Calibrate the MDR according to the manufacturer's instructions.

  • Place a sample of the uncured rubber compound into the pre-heated die cavity of the rheometer.

  • Conduct the test at a specified temperature (e.g., 160°C) and a fixed oscillation angle and frequency.[13]

  • Record the torque as a function of time until the vulcanization is complete.

  • From the resulting rheograph, determine the scorch time (ts2), optimum cure time (t90), minimum torque (ML), and maximum torque (MH).

Tensile Properties (ASTM D412)

Objective: To measure the tensile strength, elongation at break, and modulus of the vulcanized rubber.

Apparatus: Tensile Testing Machine

Procedure:

  • Vulcanize the compounded rubber sheets in a hydraulic press at the predetermined optimum cure time and temperature.

  • Allow the vulcanized sheets to cool to room temperature for at least 24 hours.

  • Cut dumbbell-shaped test specimens from the vulcanized sheets using a cutting die.[14][15]

  • Measure the thickness and width of the narrow section of each test specimen.

  • Mount the specimen in the grips of the tensile testing machine.

  • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen breaks.[16]

  • Record the force and elongation data.

  • Calculate the tensile strength, elongation at break, and modulus at a specific elongation.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Compound Preparation cluster_testing Material Testing cluster_analysis Data Analysis Compounding Rubber Compounding (Two-Roll Mill) Maturation Compound Maturation (24h at RT) Compounding->Maturation Rheology Rheological Analysis (ASTM D5289) Maturation->Rheology Vulcanization Vulcanization (Hydraulic Press) Maturation->Vulcanization CureData Cure Characteristics (ts2, t90, CRI) Rheology->CureData Tensile Tensile Testing (ASTM D412) Vulcanization->Tensile Aging Heat Aging Test Vulcanization->Aging PhysicalData Mechanical Properties (Tensile Strength, Elongation) Tensile->PhysicalData AgedTensile Tensile Testing of Aged Samples Aging->AgedTensile AgingData Aging Resistance (% Retention of Properties) AgedTensile->AgingData Comparison Comparative Analysis of DPTT vs. TMTD CureData->Comparison PhysicalData->Comparison AgingData->Comparison

Caption: Workflow for Comparative Accelerator Evaluation.

Health and Safety Considerations: The Nitrosamine Issue

A significant consideration in the use of thiuram accelerators is their potential to form N-nitrosamines during the vulcanization process.[1] N-nitrosamines are a class of compounds that are considered to be carcinogenic. Both DPTT and TMTD are known to be capable of forming regulated nitrosamines.[1][17]

The formation of nitrosamines occurs from the reaction of secondary amines, which are decomposition products of the accelerators, with nitrosating agents. This has led to increased regulatory scrutiny and a drive within the rubber industry to find safer alternatives.

Toxicological Profile of TMTD (Thiram): TMTD is moderately toxic by ingestion and highly toxic if inhaled.[18] Acute exposure can cause headaches, dizziness, and gastrointestinal issues, while chronic exposure may affect the thyroid and liver.[18] It is also a skin and eye irritant and may cause an allergic skin reaction.[5][16]

Toxicological Profile of DPTT: Information on the specific toxicity of DPTT is less readily available in the public domain. However, as a thiuram compound, it is prudent to handle it with care, assuming it may cause skin and eye irritation.[2]

Conclusion: Making an Informed Choice

The choice between this compound and Tetramethylthiuram Disulfide is a nuanced one, dependent on the specific requirements of the application.

  • TMTD is a powerful, fast-curing accelerator that can also act as a sulfur donor, making it suitable for a wide range of applications where rapid vulcanization is desired.[19] However, its propensity for scorchiness and the well-documented formation of carcinogenic nitrosamines are significant drawbacks.

  • DPTT also functions as an ultra-accelerator and a sulfur donor, with some evidence suggesting it may offer better processing safety than TMTD.[7] It is particularly noted for imparting good heat and aging resistance to vulcanizates.[7] However, like TMTD, it is also a nitrosamine-former.

For researchers and formulators, the decision will involve a trade-off between cure speed, processing safety, desired final properties, and increasingly important health and safety regulations. The experimental protocols provided in this guide offer a robust framework for conducting in-house comparative studies to determine the optimal accelerator system for a given rubber formulation. As the industry continues to evolve, the demand for high-performance, safer accelerator systems will undoubtedly drive further innovation in this critical area of rubber science.

References

A Comparative Guide to Dipentamethylenethiuram Hexasulfide (DPTT) and Elemental Sulfur Vulcanization Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance comparison between Dipentamethylenethiuram Hexasulfide (often referred to by its tetrasulfide variant, DPTT) and elemental sulfur-based vulcanization systems. Designed for researchers and professionals in polymer science and material development, this document delves into the chemical mechanisms, performance characteristics, and ideal applications for each system, supported by detailed experimental protocols.

Introduction to Sulfur Vulcanization

Vulcanization is a cornerstone of the rubber industry, a chemical process that converts raw, plastic-like rubber into a durable, elastic material by forming crosslinks between individual polymer chains.[1][2] The discovery of sulfur vulcanization by Charles Goodyear in 1839 revolutionized the use of natural rubber.[2][3] While elemental sulfur remains the most common vulcanizing agent, the demand for rubber articles with superior heat resistance and aging properties has led to the development of alternative systems, including those based on sulfur donors.[2][4]

This guide focuses on two such systems:

  • Elemental Sulfur (Conventional Vulcanization - CV): The traditional system, typically using rhombic sulfur in conjunction with accelerators to form a crosslink network.[2][5] It is cost-effective and versatile.

  • This compound (DPTT): A member of the thiuram family of ultra-accelerators, DPTT also functions as a sulfur donor.[6][7] This means it can provide the sulfur necessary for crosslinking, enabling low-sulfur or sulfur-free formulations, often termed Efficient Vulcanization (EV) or Semi-EV systems.[2][3]

The choice between these systems hinges on the desired balance of processing safety, cure efficiency, and the final physical and thermal properties of the vulcanizate.

Chemical Mechanism and Crosslink Structure: The Root of Performance Differences

The fundamental difference in performance between DPTT and elemental sulfur systems lies in the type of crosslinks they form.

  • Elemental Sulfur Systems (CV): In conventional systems with a high sulfur-to-accelerator ratio, the vulcanization process results in a network dominated by polysulfidic (C-Sₓ-C, where x > 2) and disulfidic (C-S₂-C) crosslinks .[3][8] These long-chain crosslinks are flexible and impart excellent initial mechanical properties like high tensile strength and tear resistance. However, the S-S bonds have lower bond dissociation energy compared to C-S or C-C bonds, making them susceptible to breaking at elevated temperatures.[2][9] This can lead to a phenomenon known as reversion , where the crosslink network degrades, causing a loss of mechanical properties during over-curing or in high-temperature service.[10][11]

  • DPTT (Sulfur Donor) Systems (EV/Semi-EV): DPTT contains approximately 25% available sulfur by weight.[6][7] During vulcanization, it donates sulfur to form a network predominantly composed of shorter, more thermally stable monosulfidic (C-S-C) and disulfidic (C-S₂-C) crosslinks .[6] The C-S bond is significantly more stable than the S-S bond.[8][9] This structural difference is the primary reason DPTT-cured vulcanizates exhibit superior heat and aging resistance.[6][7] These systems are crucial for producing heat-resistant articles.[6]

Figure 1: Comparison of crosslink structures.

Performance Comparison: Key Metrics and Experimental Data

The choice of vulcanization system directly impacts cure behavior, physical properties, and the long-term durability of the rubber product.

Cure Characteristics

Cure characteristics are typically measured using a Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR) according to standards like ASTM D5289.[12][13]

ParameterElemental Sulfur (CV System)DPTT (Sulfur Donor System)Significance
Scorch Time (ts2) Generally shorterLonger, providing better processing safetyThe time available for processing before vulcanization begins. Longer scorch times prevent premature curing in molds and extruders.[6][14]
Cure Rate Index (CRI) Varies with accelerator packageTypically very fast (DPTT is an ultra-accelerator)Measures the speed of the crosslinking reaction. Faster rates increase production throughput.[6][15]
Reversion Resistance Prone to reversion, especially at high temperaturesExcellent reversion resistanceThe ability to maintain properties during over-curing or heat exposure. Critical for thick parts and high-temperature applications.[8][10]

DPTT systems offer a significant advantage in processing safety, minimizing the risk of scrap due to premature vulcanization (scorch).[6] While elemental sulfur systems can be engineered for scorch safety using retarders or specific accelerators, DPTT inherently provides a better safety margin.[15][16]

Physical and Mechanical Properties

The properties of the final vulcanizate are a direct consequence of the crosslink structure.

PropertyElemental Sulfur (CV System)DPTT (Sulfur Donor System)Explanation
Tensile Strength & Tear Strength Generally higher initiallyMay be slightly lowerThe flexible polysulfidic links allow for better stress distribution before failure.[17][18]
Modulus LowerHigherThe shorter, stiffer monosulfidic crosslinks result in a higher modulus at a given strain.[3][19]
Compression Set Higher (poorer)Lower (better)DPTT systems create a more stable network that recovers its shape better after prolonged compression, especially at elevated temperatures.[3]
Heat Aging Resistance ModerateExcellentThe thermal stability of monosulfidic bonds prevents significant degradation of properties after exposure to heat.[6][20][21]
Dynamic Properties (Heat Buildup) Lower heat buildupCan be higherThe flexible polysulfidic network can dissipate energy more effectively, leading to lower heat generation under dynamic stress.

While CV systems may offer superior initial tensile and tear strength, DPTT systems provide exceptional retention of these properties after aging, which is often more critical for the service life of a product.[22][23]

Experimental Evaluation Protocol

To objectively compare these two systems, a structured experimental workflow is essential. This protocol outlines the steps from compounding to final property testing.

Experimental_Workflow A 1. Formulation Design - System A: Elemental Sulfur (CV) - System B: DPTT (Sulfur Donor) B 2. Compounding - Two-roll mill or internal mixer A->B C 3. Rheometry (MDR) - ASTM D5289 - Determine ts2, tc90, Max Torque B->C D 4. Sample Curing - Compression mold slabs at tc90 B->D H 8. Data Analysis & Comparison C->H E 5. Physical Property Testing (Unaged Samples) D->E F 6. Accelerated Heat Aging - Air oven (e.g., 70h @ 100°C) D->F E->H G 7. Physical Property Testing (Aged Samples) F->G G->H

Figure 2: Workflow for comparing vulcanization systems.
Step 1: Compounding

Prepare two rubber compounds with identical base formulations (polymer, fillers, process oils, activators like ZnO and stearic acid), varying only the vulcanization package.

  • Compound A (CV System): Elemental Sulfur (e.g., 2.0 phr), Accelerator (e.g., CBS, 0.7 phr).

  • Compound B (DPTT System): DPTT (e.g., 2.5 phr), potentially a small amount of a secondary accelerator.

Step 2: Rheometry
  • Apparatus: Moving Die Rheometer (MDR).

  • Standard: ASTM D5289.[12]

  • Procedure:

    • Place a sample of the uncured compound in the sealed, heated die cavity.

    • Oscillate the lower die at a specified frequency and amplitude (e.g., 1.7 Hz, ±0.5°).

    • Record the torque response as a function of time at a constant temperature (e.g., 160°C).

  • Data to Collect: Minimum Torque (ML), Maximum Torque (MH), Scorch Time (ts2), and Optimum Cure Time (tc90).

Step 3: Sample Preparation and Aging
  • Cure sheets of each compound in a compression press at the determined tc90 and temperature from the rheometry step.

  • Cut standardized test specimens (e.g., dumbbell shapes for tensile testing) from the cured sheets.

  • Perform initial physical tests on these "unaged" specimens.

  • Place another set of specimens in a hot air circulating oven for accelerated aging (e.g., per ASTM D573) at a specified time and temperature (e.g., 72 hours at 100°C).

Step 4: Physical Property Testing

Conduct the following tests on both unaged and aged samples:

  • Tensile Strength, Elongation at Break, and Modulus: ASTM D412.

  • Hardness (Shore A): ASTM D2240.

  • Compression Set: ASTM D395 (Method B).

  • Tear Strength: ASTM D624.

The results will quantify the initial performance and, more importantly, the retention of properties after heat aging, providing a clear picture of the thermal stability imparted by each vulcanization system.[24]

Conclusion and Recommendations

The choice between an elemental sulfur (CV) system and a DPTT (sulfur donor) system is a classic trade-off between initial properties, processing characteristics, and long-term durability.

  • Elemental Sulfur (CV) Systems are ideal for general-purpose rubber articles where cost is a primary driver and extreme heat resistance is not required. They provide excellent initial mechanical properties and good dynamic performance.

  • This compound (DPTT) Systems are the superior choice for applications demanding high heat resistance, excellent aging characteristics, and good compression set resistance.[6][7] They are indispensable for manufacturing automotive seals, hoses, and other components exposed to elevated service temperatures. The enhanced processing safety is an additional benefit that can improve manufacturing efficiency and reduce waste.[6][25]

Ultimately, the optimal system is application-dependent. By understanding the fundamental chemical differences and conducting rigorous experimental comparisons as outlined in this guide, researchers and developers can make informed decisions to engineer rubber compounds that meet the specific performance demands of their products.

References

A-Scientist's-Guide-to-High-Performance-Liquid-Chromatography-Method-Validation-for-Dipentamethylenethiuram-Hexasulfide-Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for the precise quantification of Dipentamethylenethiuram Hexasulfide (DPTT). Grounded in scientific principles and adhering to internationally recognized standards, this document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

Introduction: Understanding this compound (DPTT)

This compound, with the chemical formula C12H20N2S8, is a complex organosulfur compound.[1][2][3] It finds application as a vulcanization accelerator in the rubber industry.[4] Accurate quantification of DPTT is crucial for quality control in manufacturing processes and for assessing its potential environmental and biological impact. Due to its chemical structure, HPLC coupled with ultraviolet (UV) detection is a highly suitable analytical technique for its determination.

Key Physicochemical Properties of DPTT:

PropertyValue
Molecular FormulaC12H20N2S8[1][2][3]
Molecular Weight448.82 g/mol [2]
Melting Point135-136 °C[1][2][4]
Water Solubility10.48 µg/L at 20°C[1][2][4]

The very low water solubility of DPTT necessitates the use of organic solvents for sample preparation and in the mobile phase for effective chromatographic analysis.

The Cornerstone of Reliable Analysis: HPLC Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[5][6] For the quantification of DPTT, a properly validated HPLC method ensures the reliability, reproducibility, and accuracy of the analytical data. The validation process is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[5][6]

Caption: Workflow for HPLC Method Validation.

Comparative Analysis of HPLC Methodologies

ParameterMethod A (Isocratic)Method B (Gradient)Rationale for Comparison
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)C18 columns are a common choice for non-polar analytes like DPTT.
Mobile Phase Acetonitrile:Water (85:15 v/v)A: Water, B: AcetonitrileMethod A is simpler, while Method B offers more flexibility for separating potential impurities.
Elution IsocraticGradient: 0-10 min, 80-95% B; 10-15 min, 95% BIsocratic elution is faster, but gradient elution can provide better resolution for complex samples.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 280 nmUV at 280 nmThe thiuram moiety in DPTT is expected to have UV absorbance. The optimal wavelength should be determined experimentally.
Column Temp. 30°C30°CTemperature control ensures reproducibility of retention times.

Experimental Justification:

  • Method A (Isocratic): This method is advantageous for its simplicity, speed, and reduced solvent consumption, making it ideal for routine quality control where the sample matrix is well-defined and free from interfering components.

  • Method B (Gradient): The gradient elution of Method B provides superior resolving power, which is critical when analyzing DPTT in complex matrices or when potential degradation products or related substances are present. This method is more suitable for stability studies and in-depth purity assessments.

Detailed Experimental Protocols for Method Validation

The following protocols are based on the principles of ICH Q2(R2) and are presented as a general framework.[5][6] Specific concentrations and parameters should be adapted based on the chosen HPLC method and the expected concentration range of DPTT in the samples.

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a standard solution of DPTT in a suitable solvent (e.g., acetonitrile).

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the DPTT peak.

Acceptance Criteria:

  • %RSD of peak area < 2.0%

  • %RSD of retention time < 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Procedure:

  • Forced Degradation: Subject DPTT samples to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analyze the stressed samples and compare the chromatograms to that of an unstressed DPTT standard.

  • If available, inject solutions of known related substances.

  • Analyze a blank sample (matrix without DPTT) to assess for any interfering peaks.

Acceptance Criteria:

  • The DPTT peak should be well-resolved from any degradation products or impurities (resolution > 2).

  • The blank sample should not show any peak at the retention time of DPTT.

Linearity and Range

Objective: To establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.

Procedure:

  • Prepare a series of at least five standard solutions of DPTT covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the regression line.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Spiked Matrix Method: Prepare placebo (matrix without DPTT) samples and spike them with known amounts of DPTT at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The %RSD for the recovery at each level should be ≤ 2.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of DPTT at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Procedure (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of DPTT with those of blank samples.

  • LOD is typically determined at a signal-to-noise ratio of 3:1.

  • LOQ is typically determined at a signal-to-noise ratio of 10:1.

Acceptance Criteria:

  • The LOQ should be established with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Objective: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analyze a standard solution of DPTT under each of the modified conditions.

  • Assess the impact of these changes on the system suitability parameters and the quantification of DPTT.

Acceptance Criteria:

  • The system suitability parameters should remain within the established criteria.

  • The %RSD of the results obtained under the varied conditions should be ≤ 2.0%.

Caption: Interrelationship of HPLC Validation Parameters.

Data Summary and Interpretation

The results of the validation studies should be compiled into a comprehensive validation report. The following tables provide examples of how to present the data for clarity and easy interpretation.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area%RSD
50[Data][Data]
75[Data][Data]
100[Data][Data]
125[Data][Data]
150[Data][Data]
Regression Analysis Value
Correlation Coefficient (r²)≥ 0.999
Slope[Data]
Y-intercept[Data]

Table 2: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery%RSD
80%[Data][Data][Data][Data]
100%[Data][Data][Data][Data]
120%[Data][Data][Data][Data]

Table 3: Precision Data

Precision Type%RSD
Repeatability (n=6)[Data]
Intermediate Precision (n=6)[Data]

Conclusion

A thoroughly validated HPLC method is indispensable for the accurate and reliable quantification of this compound. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines, scientific rigor and data integrity are ensured. The choice between an isocratic and a gradient method will depend on the specific application, with isocratic methods being suitable for routine analysis and gradient methods providing greater resolving power for complex samples. This guide provides a robust framework for developing and validating HPLC methods for DPTT, enabling researchers and professionals to generate high-quality analytical data.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dipentamethylenethiuram Hexasulfide (DPMTH) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Accurate DPMTH Analysis

Dipentamethylenethiuram hexasulfide (DPMTH) is a widely used ultra-accelerator and vulcanizing agent in the rubber industry. Its precise quantification is paramount for ensuring the quality, safety, and performance of rubber products. In drug development, related thiuram compounds have been investigated for various therapeutic applications, making the accurate analysis of such sulfur-containing molecules a critical aspect of pharmaceutical research and quality control. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of DPMTH. We will delve into the principles of each method, present detailed experimental protocols, and offer a comprehensive cross-validation framework to ensure the reliability and interchangeability of analytical results. This document is intended for researchers, scientists, and drug development professionals who require robust and validated analytical methods for thiuram compounds.

Method Selection: A Tale of Two Techniques

The choice between HPLC-UV and GC-MS for DPMTH analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1] Given that DPMTH can be susceptible to degradation at elevated temperatures, HPLC presents a suitable analytical approach.[2] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, and quantification is typically achieved using a UV detector.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] While DPMTH itself has a high molecular weight and is not readily volatile, pyrolysis-GC-MS can be employed for its analysis in complex matrices like rubber.[4][5] This technique involves the thermal decomposition of the sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC-MS.[6] For the analysis of the pure compound or in formulations where it can be extracted, direct injection into the GC-MS may be possible, though care must be taken to avoid thermal degradation in the injector port.[7]

This guide will focus on a direct comparison of HPLC-UV for the quantification of DPMTH and a GC-MS method suitable for its identification and quantification, providing a basis for selecting the most appropriate technique and ensuring the consistency of results through cross-validation.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of DPMTH. It is essential to note that these methods should be fully validated in your laboratory for your specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is adapted from established procedures for the analysis of thiuram accelerators.[8][9]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound (DPMTH) reference standard.

  • Standard Solution Preparation: Accurately weigh and dissolve the DPMTH reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to create a series of calibration standards.

  • Sample Preparation: For drug products, accurately weigh a portion of the powdered sample, dissolve in acetonitrile, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection. For rubber samples, an extraction with a suitable solvent like dichloromethane or acetone would be necessary, followed by filtration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed for the analysis of DPMTH, with consideration for its thermal stability.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C (A lower temperature should be investigated to minimize on-column degradation).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-500.

Reagents and Sample Preparation:

  • Dichloromethane (GC grade).

  • This compound (DPMTH) reference standard.

  • Standard Solution Preparation: Accurately weigh and dissolve the DPMTH reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to prepare calibration standards.

  • Sample Preparation: Similar to the HPLC method, dissolve or extract the sample in dichloromethane, and filter before injection.

Method Validation and Performance Comparison

Both the HPLC-UV and GC-MS methods should be validated according to ICH guidelines to ensure they are fit for purpose.[10] The key validation parameters are summarized in the table below, with typical expected performance data for thiuram analysis.

Parameter HPLC-UV GC-MS Comments
Linearity (r²) > 0.999> 0.995Both methods should demonstrate excellent linearity over the desired concentration range.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Accuracy is a measure of the closeness of the test results to the true value.[10]
Precision (%RSD) < 2.0%< 5.0%Precision reflects the degree of scatter between a series of measurements.[11]
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mLLOD is the lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mLLOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]
Specificity HighVery HighGC-MS offers higher specificity due to the additional dimension of mass spectral data.

Cross-Validation of Analytical Results

Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results for the same set of samples. This is crucial when transferring methods between laboratories or when using different techniques for the same analysis within a single laboratory.

Cross-Validation Workflow

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Statistical Analysis for Cross-Validation

The core of cross-validation lies in the statistical comparison of the data sets generated by the two methods.

1. Student's t-test: A paired t-test can be used to determine if there is a statistically significant difference between the mean results of the two methods. The null hypothesis is that the mean difference between the paired measurements is zero.

2. Bland-Altman Plot: This is a graphical method to plot the difference between the two measurements for each sample against the average of the two measurements. This plot helps to visualize the agreement between the two methods and identify any systematic bias.

3. Correlation and Regression Analysis: Linear regression analysis can be performed by plotting the results from one method against the results from the other. The slope, intercept, and correlation coefficient (r) provide a measure of the agreement and correlation between the two methods. An ideal correlation would have a slope of 1, an intercept of 0, and a correlation coefficient close to 1.

Conclusion: Ensuring Confidence in Your Analytical Data

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. HPLC-UV is often the method of choice for routine quantitative analysis due to its robustness and suitability for non-volatile compounds. GC-MS, particularly pyrolysis-GC-MS, offers excellent specificity and is a valuable tool for identification and analysis in complex matrices.

The decision of which method to use will depend on the specific analytical challenge. However, by implementing a rigorous cross-validation protocol, researchers can ensure the reliability, consistency, and interchangeability of their analytical results, regardless of the technique employed. This builds confidence in the data and is a critical component of good scientific practice and regulatory compliance.

References

A comparative study on the aging performance of rubbers cured with different thiurams.

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Product Development Professionals

The selection of a curative system is a critical determinant of the final properties and long-term durability of rubber products. Among the various accelerators used in sulfur vulcanization, thiurams are a prominent class known for their ultra-fast acceleration capabilities.[1] This guide provides a comparative analysis of the aging performance of rubbers cured with different thiuram-based accelerators. By understanding the chemical nuances of each accelerator, researchers and developers can make more informed decisions to optimize the service life and reliability of rubber components.

Introduction to Thiuram Vulcanization

Vulcanization is the chemical process of converting natural rubber and certain synthetic rubbers into more durable materials by forming crosslinks between individual polymer chains.[2] Thiuram accelerators, such as Tetramethylthiuram Disulfide (TMTD), Tetraethylthiuram Disulfide (TETD), and Dipentamethylenethiuram Tetrasulfide (DPTT), play a crucial role in this process.[1][3] They can act as primary accelerators, and in some cases, as sulfur donors, which allows for the creation of vulcanizates with a high proportion of monosulfidic and disulfidic crosslinks.[1][4] These shorter crosslinks are inherently more stable at elevated temperatures compared to the polysulfidic crosslinks typically formed in conventional sulfur curing systems, leading to improved heat and reversion resistance.[1]

The choice of thiuram accelerator significantly influences not only the cure characteristics, such as scorch time and cure rate, but also the final physical properties and, most importantly, the aging resistance of the vulcanizate.[3][5] Aging, in the context of rubber, refers to the irreversible deterioration of physical and chemical properties over time due to environmental factors like heat, oxygen, ozone, and fluids.[6][7][8] This guide will delve into a comparative study of rubbers cured with TMTD, TETD, and DPTT, focusing on their performance after accelerated aging.

Experimental Design: A Foundation for Reliable Comparison

To objectively compare the aging performance of rubbers cured with different thiurams, a robust experimental design is paramount. The causality behind each experimental choice is explained to ensure the integrity of the generated data.

2.1 Materials and Compounding

A standard natural rubber (NR) formulation is selected as the base elastomer for this study to provide a consistent and well-understood foundation. The compounding recipe is detailed in the table below. The dosage of each thiuram accelerator is adjusted to achieve a similar state of cure, ensuring a fair comparison of their aging characteristics.

Table 1: Rubber Compound Formulations (in parts per hundred rubber - phr)

IngredientTMTD SystemTETD SystemDPTT System
Natural Rubber (SMR CV)100100100
Zinc Oxide5.05.05.0
Stearic Acid2.02.02.0
TMTD1.5--
TETD-1.7-
DPTT--2.0
Sulfur1.01.00.5
  • Rationale for Component Selection:

    • Natural Rubber (SMR CV): Chosen for its consistent viscosity and well-documented properties.

    • Zinc Oxide and Stearic Acid: These are essential activators for the vulcanization process, forming a complex with the accelerator to enhance the efficiency of sulfur crosslinking.[2]

    • Thiuram Accelerators (TMTD, TETD, DPTT): These represent a range of commonly used thiurams with varying chemical structures that are expected to influence aging performance.[1][3]

    • Sulfur: The primary vulcanizing agent. The level is kept relatively low to favor the formation of thermally stable monosulfidic and disulfidic crosslinks, a characteristic of thiuram-based systems.[1]

2.2 Curing and Sample Preparation

The compounded rubber sheets are cured in a compression molding press at a specified temperature and for a time determined by rheometer tests (t90 + 10%) to ensure optimal vulcanization. From these cured sheets, standardized test specimens (e.g., dumbbell shapes for tensile testing) are die-cut.

2.3 Accelerated Aging Protocols

To simulate the effects of long-term service in a shortened timeframe, accelerated aging tests are employed.[9]

  • Thermal Aging: Performed in a hot air oven according to ASTM D573.[7][10][11] This method is crucial for evaluating the rubber's resistance to oxidative and thermal degradation.[6][12] Samples are exposed to a constant elevated temperature (e.g., 100°C) for various durations (e.g., 72, 168, and 336 hours).

  • Fluid Aging: Conducted as per ASTM D471 to assess the material's resistance to specific fluids it might encounter in service.[10] This involves immersing the samples in a designated fluid (e.g., IRM 903 oil) at an elevated temperature for a set period.

G cluster_0 Material Compounding cluster_1 Processing cluster_2 Accelerated Aging cluster_3 Performance Evaluation NR Natural Rubber Mixing Two-Roll Mill Mixing NR->Mixing Activators Zinc Oxide, Stearic Acid Activators->Mixing Thiurams TMTD / TETD / DPTT Thiurams->Mixing Sulfur Sulfur Sulfur->Mixing Curing Compression Molding Mixing->Curing ThermalAging Thermal Aging (ASTM D573) Curing->ThermalAging FluidAging Fluid Aging (ASTM D471) Curing->FluidAging Mechanical Mechanical Testing ThermalAging->Mechanical Physical Physical Property Measurement ThermalAging->Physical Analytical Analytical Characterization ThermalAging->Analytical FluidAging->Mechanical FluidAging->Physical FluidAging->Analytical

Methodologies for Performance Evaluation

A multi-faceted approach to testing is necessary to gain a comprehensive understanding of the changes in rubber properties after aging.

3.1 Mechanical Properties

  • Tensile Strength and Elongation at Break (ASTM D412): This fundamental test measures the force required to stretch a specimen to its breaking point and the extent of that stretching.[13] Changes in these properties are indicative of degradation.

    • Die-cut dumbbell-shaped specimens from the cured sheets.

    • Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 3 hours.

    • Use a calibrated tensile testing machine to pull the specimens at a constant crosshead speed (e.g., 500 mm/min) until they rupture.

    • Record the tensile strength (in MPa) and ultimate elongation (in %).

  • Hardness (ASTM D2240): Hardness is a measure of a material's resistance to indentation. Changes in hardness can indicate further crosslinking (hardening) or chain scission (softening).

    • Use a Shore A durometer to measure the hardness of the cured samples.

    • Take at least five readings at different points on the sample surface and calculate the average.

3.2 Physical Properties

  • Compression Set (ASTM D395, Method B): This test quantifies the ability of a rubber material to retain its elastic properties after prolonged compressive stress. A lower compression set value indicates better performance.

    • Place cylindrical test specimens in a compression device and apply a constant deflection (typically 25%).

    • Expose the compressed specimens to the aging conditions (e.g., elevated temperature).

    • After the aging period, remove the specimens from the device and allow them to recover for 30 minutes.

    • Measure the final thickness and calculate the compression set percentage.

3.3 Analytical Characterization

  • Crosslink Density Measurement (Swelling Method): The extent of crosslinking is a primary determinant of a rubber's mechanical properties and aging resistance.

    • Weigh a small sample of the cured rubber.

    • Immerse the sample in a suitable solvent (e.g., toluene) for a specified period (e.g., 72 hours) to allow it to swell to equilibrium.

    • Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it.

    • Dry the sample in an oven to remove all solvent and weigh it again.

    • Calculate the crosslink density using the Flory-Rehner equation.

  • Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique is used to identify chemical changes on the surface of the rubber after aging, such as the formation of carbonyl and hydroxyl groups, which are indicative of oxidation.[14]

G cluster_0 Thiuram Structures TMTD TMTD (Tetramethylthiuram Disulfide) TETD TETD (Tetraethylthiuram Disulfide) DPTT DPTT (Dipentamethylenethiuram Tetrasulfide)

Results and Discussion: A Comparative Analysis

The following sections present and discuss the hypothetical experimental data, providing insights into the aging performance of rubbers cured with different thiurams.

4.1 Initial (Unaged) Properties

Table 2: Initial Mechanical Properties of Unaged Vulcanizates

PropertyTMTD SystemTETD SystemDPTT System
Tensile Strength (MPa)25.224.824.5
Elongation at Break (%)550560570
Hardness (Shore A)605958
Crosslink Density (mol/cm³) x 10⁻⁴1.851.821.78

The initial properties of the three vulcanizates are comparable, indicating that the formulations were successfully designed to achieve a similar initial state of cure. This provides a solid baseline for evaluating the effects of aging.

4.2 Post-Thermal Aging Performance

Table 3: Mechanical Properties after Thermal Aging at 100°C for 168 hours

PropertyTMTD SystemTETD SystemDPTT System
% Change in Tensile Strength-25%-22%-18%
% Change in Elongation at Break-40%-35%-30%
Change in Hardness (points)+5+4+3
% Change in Crosslink Density+10%+8%+5%
  • Discussion:

    • The DPTT-cured system exhibits the best retention of tensile strength and elongation at break after thermal aging, suggesting superior heat resistance. This can be attributed to the higher sulfur content in the DPTT molecule, which can act as a sulfur donor and promote the formation of a stable crosslink network.[15]

    • The TMTD system shows the most significant degradation, which may be related to the volatility of TMTD at elevated temperatures and the potential for side reactions that can lead to chain scission.

    • The increase in hardness and crosslink density for all systems upon aging is indicative of post-curing and oxidative crosslinking reactions. However, the more pronounced changes in the TMTD system suggest a less stable network structure.

4.3 Post-Fluid Aging Performance

Table 4: Properties after Fluid Aging in IRM 903 Oil at 125°C for 72 hours

PropertyTMTD SystemTETD SystemDPTT System
% Volume Swell+35%+32%+28%
% Change in Tensile Strength-30%-27%-23%
Change in Hardness (points)-8-7-5
  • Discussion:

    • The DPTT system demonstrates the lowest volume swell, indicating the highest resistance to the test fluid. This is likely due to a more densely and stably crosslinked network that is less susceptible to penetration by the oil molecules.

    • The decrease in hardness and tensile strength is a result of the plasticizing effect of the absorbed oil and potential degradation of the polymer network. The superior performance of the DPTT vulcanizate in this regard further underscores its robust crosslink structure.

Conclusion and Recommendations

  • DPTT-cured rubber exhibits the best overall aging resistance, showing superior retention of mechanical properties after both thermal and fluid aging. Its structure, which allows it to act as a sulfur donor, likely contributes to the formation of a more stable and durable crosslink network.[15]

  • TETD-cured rubber offers a balanced performance, providing moderate aging resistance.

  • TMTD-cured rubber , while an effective accelerator, shows a greater propensity for degradation under the tested aging conditions.

For applications requiring high heat resistance and long-term durability in contact with fluids, a DPTT-based cure system is recommended. However, formulation adjustments and the inclusion of antioxidants can further enhance the aging performance of all thiuram-cured systems. It is also important to consider other factors such as processing safety and regulatory compliance, as some thiurams can generate nitrosamines.[5] Further investigation using advanced analytical techniques can provide deeper insights into the specific degradation mechanisms at play.[16][17]

References

The Efficacy of Dipentamethylenethiuram Hexasulfide as a Fungicide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide on the Fungicidal Properties of a Unique Thiuram Compound and its Position Relative to Commercial Alternatives.

Introduction: The Pressing Need for Effective and Durable Fungicides

In the continuous battle to safeguard global food production and manage plant diseases, the demand for effective and sustainable fungicides is paramount. Fungal pathogens pose a significant threat to crop yield and quality, necessitating the development and strategic use of fungicidal agents. Dipentamethylenethiuram hexasulfide (DPMTH) is a sulfur-containing organic compound belonging to the thiuram family, a subset of the broader dithiocarbamate class of fungicides.[1] While primarily utilized as a vulcanizing agent in the rubber industry, its structural similarity to other fungicidal thiurams suggests potential applications in agriculture.[2] This guide provides a comprehensive analysis of the fungicidal efficacy of DPMTH, contextualized by a comparison with established commercial alternatives. Due to a lack of publicly available, direct experimental data on the efficacy of DPMTH against specific plant pathogens, this guide will draw upon the well-documented properties of the dithiocarbamate and thiuram chemical classes to infer its potential performance and compare it to fungicides with known efficacy data.

The Mechanistic Underpinnings of Dithiocarbamate and Thiuram Fungicides

The fungicidal activity of dithiocarbamates, including thiurams like DPMTH, is characterized by a multi-site mode of action.[3][4] This is a crucial attribute in an era of increasing fungicide resistance, as it makes it significantly more difficult for fungal pathogens to develop resistance compared to single-site inhibitor fungicides.[5] The primary mechanisms of action involve:

  • Inhibition of Sulfhydryl-Containing Enzymes: Dithiocarbamates are known to react with and inactivate a wide range of enzymes that contain sulfhydryl (-SH) groups. These enzymes are critical for numerous cellular processes in fungi, including respiration and metabolism. By disrupting these essential enzymatic functions, dithiocarbamates effectively halt fungal growth.[3][6]

  • Disruption of Metal-Dependent Enzymes: These fungicides can chelate essential metal ions, such as copper and zinc, which act as cofactors for various metalloenzymes. This chelation disrupts the normal enzymatic activity, leading to metabolic dysfunction and fungal cell death.[4][7]

  • Metabolism to Toxic Compounds: Some dithiocarbamates are metabolized within the fungal cell to isothiocyanates, which are highly reactive and toxic compounds that can further disrupt cellular processes.[7]

This multi-pronged attack on fungal cellular machinery is the cornerstone of the broad-spectrum and durable efficacy of dithiocarbamate fungicides.

Figure 1: Simplified diagram illustrating the multi-site mode of action of dithiocarbamate fungicides within a fungal cell.

Comparative Efficacy: DPMTH in the Context of Commercial Fungicides

To objectively assess the potential efficacy of DPMTH, it is essential to compare it with established commercial fungicides that represent different modes of action. The following sections provide an overview of key fungicide classes and their performance against common and economically important plant pathogens, namely Botrytis cinerea (gray mold) and powdery mildew.

A Note on Efficacy Data
Comparison Against Botrytis cinerea (Gray Mold)

Botrytis cinerea is a notorious necrotrophic fungus with a wide host range, causing significant pre- and post-harvest losses in numerous crops. Control of gray mold often requires a multi-faceted approach, including the use of fungicides with different modes of action to manage resistance.

Fungicide ClassActive Ingredient(s)Mode of Action (FRAC Code)Typical EC50 Range for B. cinerea (µg/mL)Key Characteristics
Dithiocarbamates/Thiurams Thiram (as a proxy for DPMTH)Multi-site contact activity (M3)0.3 - 1.0[5]Broad-spectrum, low resistance risk, protective action.
Anilinopyrimidines PyrimethanilAmino acid and protein synthesis (9)0.03 - 75[2]Systemic properties, effective at low temperatures.
Phenylpyrroles FludioxonilSignal transduction (12)< 0.1[2]Contact fungicide with long residual activity.
Succinate Dehydrogenase Inhibitors (SDHIs) BoscalidRespiration (7)0.01 - 69.91[2]Systemic and translaminar activity, high efficacy.
Quinone outside Inhibitors (QoIs) AzoxystrobinRespiration (11)> 71.9 (for resistant isolates)[8]Broad-spectrum, systemic, high risk of resistance.

As indicated in the table, dithiocarbamates like Thiram can exhibit good efficacy against B. cinerea. The multi-site nature of DPMTH would theoretically provide a valuable tool for resistance management in spray programs that also include single-site fungicides like SDHIs and QoIs, which are prone to resistance development.[8][9]

Comparison Against Powdery Mildew

Powdery mildew is a common fungal disease affecting a wide variety of plants, characterized by white, powdery spots on leaves and stems. Effective control often relies on a combination of cultural practices and fungicide applications.

Fungicide ClassActive Ingredient(s)Mode of Action (FRAC Code)Efficacy Against Powdery MildewKey Characteristics
Dithiocarbamates/Thiurams Mancozeb, Propineb (as proxies for DPMTH)Multi-site contact activity (M3)Moderate, primarily protectiveBroad-spectrum, good for resistance management.
Demethylation Inhibitors (DMIs) Propiconazole, TebuconazoleSterol biosynthesis in membranes (3)High, curative and protectiveSystemic, risk of resistance.[10]
Quinone outside Inhibitors (QoIs) AzoxystrobinRespiration (11)High, protectiveSystemic, high risk of resistance.
Sulfur SulfurMulti-site contact activity (M2)Good, protectiveNatural product, can be phytotoxic at high temperatures.
Contact/Protectant Fungicides ChlorothalonilMulti-site contact activity (M5)Good, protectiveBroad-spectrum, no known resistance.

While specific data for DPMTH against powdery mildew is unavailable, dithiocarbamates are generally considered to have moderate protective activity. They are often used in tank mixes or rotation with single-site fungicides like DMIs and QoIs to broaden the spectrum of control and manage resistance.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and generate reliable comparative data, standardized experimental protocols are essential. The following outlines methodologies for in vitro and in vivo evaluation of fungicide efficacy, which would be applicable for assessing DPMTH.

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a fungicide against a specific fungal pathogen.

Figure 2: Workflow for in vitro fungicide efficacy testing using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Fungicide Stock Solutions: Dissolve DPMTH and commercial alternative fungicides in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: Perform serial dilutions of the stock solutions in a liquid growth medium (e.g., Potato Dextrose Broth or RPMI 1640) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of fungal spores from a pure culture of the target pathogen (e.g., Botrytis cinerea). The concentration should be adjusted using a hemocytometer or spectrophotometer.

  • Inoculation: Add a defined volume of the fungal spore suspension to each well of the microtiter plate containing the fungicide dilutions. Include positive (no fungicide) and negative (no fungus) control wells.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus for a specified period (e.g., 48-72 hours).

  • Data Analysis: Determine the MIC, the lowest concentration of the fungicide that completely inhibits visible fungal growth. For a more quantitative measure, assess the fungal growth in each well using a spectrophotometer to measure optical density. Calculate the EC50 value, the concentration of the fungicide that inhibits fungal growth by 50% compared to the control.

In Vivo Efficacy Evaluation: Detached Leaf Assay or Whole Plant Assay

In vivo assays provide a more realistic assessment of a fungicide's performance as they account for host-pathogen interactions.

Step-by-Step Methodology:

  • Plant Material: Use healthy, susceptible host plants or detached leaves of a uniform age and size.

  • Fungicide Application: Prepare spray solutions of DPMTH and commercial alternatives at various concentrations. Apply the solutions to the plant surfaces until runoff, ensuring thorough coverage. Allow the treated surfaces to dry.

  • Inoculation: After a specified period (for protective assays) or before fungicide application (for curative assays), inoculate the plant surfaces with a standardized suspension of fungal spores.

  • Incubation: Place the inoculated plants or leaves in a controlled environment with optimal conditions for disease development (e.g., high humidity and moderate temperature).

  • Disease Assessment: After a suitable incubation period, assess the disease severity. This can be done visually by estimating the percentage of leaf area covered by lesions or by counting the number of lesions.

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control. This data can be used to determine the effective application rates for DPMTH and the commercial alternatives.

Conclusion and Future Directions

This compound, as a member of the dithiocarbamate class of fungicides, holds theoretical promise as a broad-spectrum, multi-site fungicide with a low risk of resistance development. Its mode of action, involving the indiscriminate inhibition of multiple essential fungal enzymes, is a valuable attribute in modern agriculture where fungicide resistance is a persistent threat.

However, the significant gap in publicly available, peer-reviewed efficacy data for DPMTH is a major limitation to its current consideration as a viable commercial fungicide. To fully understand its potential, rigorous scientific evaluation is required. Future research should focus on:

  • In Vitro Efficacy Studies: Determining the EC50 values of DPMTH against a wide range of economically important plant pathogens.

  • In Vivo and Field Trials: Evaluating the performance of DPMTH under greenhouse and field conditions to assess its protective and curative activity, as well as its phytotoxicity and optimal application rates.

  • Mechanistic Studies: Further elucidating the specific biochemical targets of DPMTH within fungal cells to gain a more detailed understanding of its mode of action.

By addressing these research needs, the scientific community can definitively determine the efficacy of this compound and its potential role in integrated pest management strategies for sustainable agriculture.

References

A Senior Application Scientist's Guide to Validating the Kinetic Model for Dipentamethylenethiuram Hexasulfide Vulcanization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Vulcanization Kinetics in Elastomer Performance

For researchers, scientists, and professionals in drug development and material science, the precise control of polymer properties is paramount. Vulcanization, the process of forming cross-links within unsaturated polymers to enhance their elasticity and durability, is a cornerstone of elastomer production. The kinetics of this reaction—its rate, onset, and extent—directly dictates the final mechanical properties and performance of the vulcanizate. Among the myriad of accelerators used to control this process, Dipentamethylenethiuram Hexasulfide (DPTT) stands out as an ultra-fast accelerator and sulfur donor, particularly valued in low-sulfur or sulfur-less systems for producing vulcanizates with exceptional heat and aging resistance.[1][2]

This guide provides an in-depth technical comparison for validating the kinetic model of DPTT vulcanization. It is designed to move beyond a simple recitation of protocols, offering instead a field-proven perspective on experimental choices, data interpretation, and objective comparison with alternative vulcanization systems. We will delve into the mechanistic underpinnings of DPTT-accelerated vulcanization, provide detailed, self-validating experimental workflows, and present comparative data to empower you in your research and development endeavors.

The Mechanistic Heart of DPTT Vulcanization: A Kinetic Model

The vulcanization process initiated by DPTT is a complex series of chemical reactions. At its core, the process is thermally activated, leading to the homolytic or heterolytic cleavage of the polysulfidic chain within the DPTT molecule. This cleavage generates highly reactive pentamethylenethiocarbamoyl polysulfidic radicals, which are the primary sulfurating agents that attack the polymer chains.[3]

The efficiency of DPTT is significantly enhanced by the presence of activators, most commonly zinc oxide (ZnO) and stearic acid. Stearic acid reacts with ZnO to form zinc stearate, which is more soluble in the rubber matrix. The zinc ions from this complex then coordinate with the DPTT molecule, weakening the sulfur-sulfur bonds and facilitating their cleavage at lower temperatures.[4][5][6][7][8] This interaction forms a more efficient sulfurating agent, a zinc-accelerator complex.

The overall kinetic model can be conceptualized as a multi-step process involving:

  • Activation: Formation of the active zinc-accelerator complex.

  • Initiation: Homolytic cleavage of the S-S bonds in the DPTT-zinc complex, forming active sulfurating radicals.

  • Propagation: Attack of these radicals on the polymer backbone, leading to the formation of cross-link precursors.

  • Cross-linking: Reaction of precursors with other polymer chains to form stable mono-, di-, and polysulfidic cross-links.

The type and density of these cross-links are critical determinants of the final properties of the vulcanizate.[1]

DPTT_Vulcanization_Pathway cluster_activation Activation cluster_initiation Initiation cluster_propagation Propagation & Cross-linking ZnO ZnO ZincStearate Zinc Stearate ZnO->ZincStearate Reaction StearicAcid Stearic Acid StearicAcid->ZincStearate DPTT_Complex DPTT-Zinc Complex ZincStearate->DPTT_Complex Coordination DPTT DPTT DPTT->DPTT_Complex ReactiveRadicals Reactive Sulfurating Radicals DPTT_Complex->ReactiveRadicals S-S Cleavage Heat Heat Heat->DPTT_Complex CrosslinkPrecursor Cross-link Precursor ReactiveRadicals->CrosslinkPrecursor Attack on Polymer PolymerChain1 Polymer Chain PolymerChain1->CrosslinkPrecursor VulcanizedRubber Vulcanized Rubber (Cross-linked Network) CrosslinkPrecursor->VulcanizedRubber Cross-linking PolymerChain2 Another Polymer Chain PolymerChain2->VulcanizedRubber

Figure 1: Logical workflow of DPTT vulcanization.

Comparative Analysis: DPTT vs. Alternative Accelerators

To validate the kinetic model of DPTT, it is essential to compare its performance against other commonly used accelerators. The primary alternatives fall into several chemical classes, each imparting distinct characteristics to the vulcanization process and the final product. The general order of vulcanization rate for these classes is: Thiurams > Thiazoles > Sulfenamides.[9]

Accelerator ClassRepresentative ExamplesKey Characteristics
Thiurams DPTT , TMTD (Tetramethylthiuram Disulfide)Ultra-fast cure rates, can act as sulfur donors, good for heat resistance. TMTD is known for a very fast cure but can have a shorter scorch time compared to DPTT.[3][10][11]
Thiazoles MBT (2-Mercaptobenzothiazole), MBTS (Dibenzothiazole Disulfide)Moderately fast cure rates, good processing safety. Often used as primary accelerators.
Sulfenamides CBS (N-Cyclohexyl-2-benzothiazolesulfenamide), TBBS (N-tert-butyl-2-benzothiazolesulfenamide)Delayed action accelerators providing excellent scorch safety, making them suitable for complex processing operations.[2]
Quantitative Comparison of Vulcanization Kinetics

The following table presents a synthesis of typical rheological data obtained from Moving Die Rheometer (MDR) testing, comparing DPTT with other common accelerators in a model natural rubber (NR) compound.

ParameterDPTTTMTDMBTSCBS
Scorch Time (ts2, min) 2.5 - 3.51.5 - 2.53.0 - 4.04.0 - 6.0
Optimum Cure Time (t90, min) 8 - 126 - 1015 - 2018 - 25
Cure Rate Index (CRI, min⁻¹) HighVery HighMediumLow
Maximum Torque (MH, dNm) HighHighMedium-HighMedium

Note: These values are illustrative and can vary significantly based on the specific formulation (polymer type, filler loading, activator levels) and test conditions.

Comparative Performance of Vulcanizates

The choice of accelerator not only affects the processing characteristics but also profoundly influences the final mechanical properties of the vulcanized rubber.

Mechanical PropertyDPTTTMTDMBTSCBS
Hardness (Shore A) 65 - 7565 - 7560 - 7060 - 70
Tensile Strength (MPa) 18 - 2518 - 2515 - 2215 - 22
Modulus at 300% (MPa) 10 - 1510 - 158 - 128 - 12
Elongation at Break (%) 400 - 550400 - 550450 - 600500 - 650
Heat Aging Resistance ExcellentExcellentGoodGood

Note: These are typical ranges for a filled natural rubber compound and are highly dependent on the overall formulation.

Experimental Validation: A Self-Validating System

To ensure the trustworthiness of your kinetic model validation, each experimental protocol should be designed as a self-validating system. This involves meticulous adherence to standardized procedures and careful calibration of all instrumentation.

Experimental_Workflow Compound 1. Rubber Compounding Rheometry 2. Rheological Analysis (MDR) Compound->Rheometry Vulcanization 3. Sample Vulcanization Rheometry->Vulcanization Determine Cure Time (t90) Analysis 6. Data Analysis & Model Validation Rheometry->Analysis MechTesting 4. Mechanical Property Testing Vulcanization->MechTesting Crosslink 5. Crosslink Density Measurement Vulcanization->Crosslink MechTesting->Analysis Crosslink->Analysis

Figure 2: Experimental workflow for validating the vulcanization kinetic model.
Experimental Protocol 1: Rheological Analysis via Moving Die Rheometer (MDR)

Objective: To determine the vulcanization characteristics (scorch time, cure time, cure rate, and torque values) of the rubber compound, providing the core data for kinetic analysis. This protocol is based on the principles outlined in ASTM D5289 .[2][12][13][14][15][16][17][18]

Apparatus:

  • Moving Die Rheometer (MDR)

  • Analytical balance (±0.001 g)

  • Specimen cutting die

Procedure:

  • Instrument Calibration and Setup:

    • Ensure the MDR is calibrated according to the manufacturer's specifications.

    • Set the test temperature (e.g., 160°C, 170°C, or 180°C). The choice of temperature is critical; higher temperatures accelerate the reaction but may induce reversion. A range of temperatures should be tested to determine the activation energy of the vulcanization reaction.

    • Set the oscillation frequency (typically 1.67 Hz) and strain (e.g., ±0.5° of arc).

  • Sample Preparation:

    • From the unvulcanized rubber compound, cut a disc-shaped specimen of approximately 5 grams. The specimen should be of sufficient volume to slightly overfill the die cavity to ensure good die contact and pressure during the test.

  • Test Execution:

    • Place the specimen in the pre-heated die cavity of the MDR.

    • Close the dies and immediately start the test. The instrument will record the torque response as a function of time.

    • Continue the test until the torque reaches a plateau (maximum torque, MH) or begins to decrease (reversion), or for a predetermined time sufficient to capture the full cure curve.

  • Data Analysis:

    • From the resulting rheograph (torque vs. time curve), determine the following key parameters:

      • Minimum Torque (ML): An indicator of the compound's viscosity before vulcanization.

      • Maximum Torque (MH): Correlates with the stiffness and crosslink density of the fully cured rubber.[19]

      • Scorch Time (ts2): The time required for the torque to rise by 2 dNm above ML, indicating the onset of vulcanization and the available processing time.

      • Optimum Cure Time (t90): The time to reach 90% of the maximum torque development (MH - ML). This is often used as the standard time for press curing samples for physical property testing.

      • Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), providing a measure of the speed of the vulcanization reaction.

Experimental Protocol 2: Crosslink Density Measurement via Swelling Method

Objective: To quantitatively determine the crosslink density of the vulcanized rubber, a key parameter for validating the kinetic model's predictions of network structure. This protocol is based on the Flory-Rehner equation .

Apparatus:

  • Analytical balance (±0.0001 g)

  • Vials with tight-fitting caps

  • Solvent (e.g., Toluene for non-polar rubbers like Natural Rubber)

  • Drying oven

  • Tweezers

  • Filter paper

Procedure:

  • Sample Preparation:

    • Cut a small piece (approximately 0.2 g) from the vulcanized rubber sheet (cured at its t90 as determined by the MDR).

    • Accurately weigh the dry sample (W_d ).

  • Swelling:

    • Place the weighed sample in a vial and add a sufficient amount of toluene to completely immerse it.

    • Seal the vial and store it in a dark place at a constant room temperature for 72 hours to allow the sample to reach equilibrium swelling.[20][21][22][23][24]

  • Measurement of Swollen Weight:

    • After 72 hours, carefully remove the swollen sample from the vial using tweezers.

    • Quickly blot the surface of the sample with filter paper to remove excess solvent.

    • Immediately weigh the swollen sample (W_s ).

  • Drying and Final Weight:

    • Place the swollen sample in a vacuum oven at 60°C until a constant weight is achieved. This ensures all the absorbed solvent has been removed.

    • Weigh the dried sample again to confirm the initial dry weight (W_d ).

  • Calculation of Crosslink Density:

    • Calculate the weight of absorbed solvent (W_sol):

      • W_sol = W_s - W_d

    • Calculate the volume fraction of rubber in the swollen gel (Vr):

      • Vr = (W_d / ρ_r) / [(W_d / ρ_r) + (W_sol / ρ_s)]

      • Where:

        • ρ_r = density of the rubber (e.g., ~0.93 g/cm³ for natural rubber)

        • ρ_s = density of the solvent (e.g., ~0.867 g/cm³ for toluene)

    • Apply the Flory-Rehner Equation:

      • ν = -[ln(1 - Vr) + Vr + χ * Vr²] / [Vs * (Vr^(1/3) - Vr/2)]

      • Where:

        • ν = crosslink density (mol/cm³)

        • χ = Flory-Huggins polymer-solvent interaction parameter (for natural rubber and toluene, a value of ~0.38 is commonly used).[25]

        • Vs = molar volume of the solvent (for toluene, ~106.3 cm³/mol).[25]

Conclusion: An Integrated Approach to Kinetic Model Validation

Validating the kinetic model for this compound vulcanization is not merely an academic exercise; it is a crucial step in ensuring the reliable and reproducible performance of advanced elastomeric materials. By integrating a sound theoretical understanding of the vulcanization mechanism with rigorous, standardized experimental protocols, researchers can gain profound insights into the structure-property relationships of their materials.

The comparative data presented in this guide underscores the unique position of DPTT as an ultra-fast accelerator that imparts excellent thermal stability. The detailed methodologies for rheological analysis and crosslink density determination provide a robust framework for generating the high-quality data necessary for kinetic modeling and validation. By adopting this integrated and comparative approach, scientists and engineers can confidently optimize vulcanization processes, accelerate material development, and ultimately, deliver superior elastomeric products.

References

Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of Dipentamethylenethiuram Hexasulfide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of industrial chemistry and materials science, Dipentamethylenethiuram hexasulfide (DPTT) holds a significant position, primarily as a potent ultra-accelerator and sulfur donor in the vulcanization of rubber.[1] Understanding the intricate reaction mechanisms of DPTT is paramount for optimizing manufacturing processes and designing novel materials with tailored properties. This guide provides a comprehensive comparison of experimental and computational approaches to elucidating the reactions of DPTT, offering field-proven insights for researchers and scientists.

The Dual Pillars of Investigation: Experiment and Computation

A thorough understanding of the chemical behavior of DPTT necessitates a two-pronged approach that synergistically combines empirical experimental data with the predictive power of computational modeling. Experimental techniques provide tangible, real-world data on reaction kinetics, product formation, and material properties. In parallel, computational methods, particularly Density Functional Theory (DFT), offer a molecular-level insight into reaction pathways, transition states, and spectroscopic properties that are often challenging to observe directly through experiments.[2]

This guide will delve into the practical application of both methodologies, highlighting their respective strengths and how their integration leads to a more complete and validated understanding of DPTT's reactivity.

Experimental Investigation of DPTT Reactions

Experimental analysis of DPTT reactions typically revolves around two key areas: thermal decomposition and its role in vulcanization. These investigations employ a suite of analytical techniques to characterize the process and the resulting products.

Thermal Analysis: Unveiling Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques to probe the thermal stability and decomposition of DPTT.[3][4]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This allows for the determination of decomposition temperatures and the quantification of mass loss at different stages of the reaction.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[4] This provides information on phase transitions, such as melting and crystallization, as well as the enthalpy of reactions, indicating whether a process is endothermic or exothermic.[5]

Table 1: Key Parameters from Thermal Analysis of DPTT

ParameterExperimental TechniqueInformation Obtained
Onset of DecompositionTGATemperature at which significant mass loss begins.
Rate of DecompositionTGACan be determined from the derivative of the TGA curve.
Residual MassTGAPercentage of material remaining at the end of the experiment.
Melting PointDSCTemperature at which the solid DPTT transitions to a liquid.
Enthalpy of ReactionDSCHeat absorbed or released during decomposition.
Spectroscopic and Chromatographic Analysis: Identifying Reaction Products

To identify the intermediates and final products of DPTT reactions, a combination of spectroscopic and chromatographic techniques is essential.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] It is particularly useful for identifying the C=S and C-N bonds characteristic of thiurams.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of reaction products.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate, identify, and quantify each component in a mixture, making it invaluable for tracking the consumption of DPTT and the formation of various products over time.

Computational Modeling of DPTT Reactions

Computational chemistry, particularly DFT, has emerged as a powerful tool to complement experimental studies by providing a detailed picture of reaction mechanisms at the atomic level.[2][7]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] In the context of DPTT reactions, DFT can be used to:

  • Predict Molecular Geometries: Determine the stable three-dimensional structures of reactants, intermediates, transition states, and products.

  • Calculate Reaction Energetics: Compute the activation energies and reaction enthalpies to predict the feasibility and kinetics of different reaction pathways.[9]

  • Simulate Vibrational Spectra: Predict IR and Raman spectra to aid in the interpretation of experimental spectroscopic data.[10][11]

  • Analyze Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the reactivity and charge transfer characteristics of the molecule.

A Case Study: Insights from a Thiuram Polysulfide in Battery Chemistry

A study on the electrochemical behavior of thiuram polysulfides in lithium batteries provides an excellent example of the synergy between experiment and computation.[12] First-principles DFT calculations were used to propose a multi-step reaction mechanism, which was then validated by experimental techniques such as X-ray Photoelectron Spectroscopy (XPS) and FTIR.[12] This approach allowed the researchers to identify the chemical transformations occurring at different stages of the battery's charge-discharge cycle.[12]

Bridging the Data: A Comparative Workflow

To effectively compare experimental and computational results for DPTT reactions, a structured workflow is essential.

References

An Inter-Laboratory Investigation into the Characterization of Dipentamethylenethiuram Hexasulfide (DPTT)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Abstract

Dipentamethylenethiuram hexasulfide (DPTT), a prominent vulcanization accelerator, plays a crucial role in the rubber industry. Its efficacy is intrinsically linked to its purity and physicochemical properties, necessitating robust and reproducible analytical characterization. This guide presents a comprehensive framework for an inter-laboratory study on DPTT, providing an in-depth comparison of its performance against key alternatives. By detailing rigorous analytical protocols and presenting comparative data, this document aims to equip researchers, scientists, and drug development professionals with the requisite knowledge for the precise evaluation of DPTT and related compounds. This guide is structured to provide not just procedural steps but also the scientific rationale behind the experimental designs, ensuring a self-validating and trustworthy approach to the characterization of this important industrial chemical.

Introduction to this compound (DPTT)

This compound, with the chemical formula C12H20N2S8 and CAS number 971-15-3, is a sulfur-donating secondary accelerator widely used in the vulcanization of natural and synthetic rubbers.[1][2] It is a pale yellow to light brown powder known for imparting excellent heat resistance to vulcanizates, making it particularly suitable for applications requiring durability under thermal stress.[1][3] DPTT is often a blend of tetrasulfide and hexasulfide species, a factor that underscores the importance of precise analytical characterization to ensure batch-to-batch consistency and predictable performance in rubber formulations.[3]

The mechanism of DPTT in vulcanization involves the donation of sulfur at curing temperatures, which then forms cross-links between polymer chains. This process enhances the mechanical properties of the rubber, such as tensile strength, elasticity, and resistance to aging.[1] Given its critical role, a thorough understanding of its analytical profile is paramount for quality control and for the development of new rubber compounds with tailored properties.

Designing an Inter-Laboratory Study for DPTT Characterization

To ensure the robustness and reproducibility of analytical methods for DPTT, a hypothetical inter-laboratory study is proposed. This study is designed to assess the variability of results across different laboratories when characterizing a standardized sample of DPTT.

Objective: To establish standardized and validated analytical procedures for the comprehensive characterization of DPTT and to compare its performance profile against common alternative accelerators.

Study Design:

  • Sample Distribution: A homogenous, large-batch sample of DPTT with a certificate of analysis detailing its approximate purity and key properties would be distributed to multiple participating laboratories.

  • Method Harmonization: Participating laboratories would be provided with the detailed analytical protocols outlined in this guide for High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC).

  • Performance Evaluation: Each laboratory would also prepare and test a standardized rubber formulation containing DPTT and, for comparative purposes, formulations with alternative accelerators: N-tert-butyl-2-benzothiazole sulfenamide (TBBS), 2,2'-dithiobis(benzothiazole) (MBTS), and Zinc di-n-butyldithiocarbamate (ZDBC).

  • Data Collection and Analysis: Results from all laboratories would be collected and statistically analyzed to determine intra- and inter-laboratory variability, assess method precision, and generate comparative performance data.

Inter_Laboratory_Study_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Comparison cluster_output Phase 4: Output DPTT_Sample Standard DPTT Sample Lab1 Laboratory 1 DPTT_Sample->Lab1 Distribution Lab2 Laboratory 2 DPTT_Sample->Lab2 Distribution LabN Laboratory N DPTT_Sample->LabN Distribution Protocol_Dev Protocol Development Protocol_Dev->Lab1 Harmonization Protocol_Dev->Lab2 Harmonization Protocol_Dev->LabN Harmonization Data_Collection Data Collection Lab1->Data_Collection Results Submission Lab2->Data_Collection Results Submission LabN->Data_Collection Results Submission Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Performance_Comp Performance Comparison Stat_Analysis->Performance_Comp Final_Report Final Comparison Guide Performance_Comp->Final_Report

Caption: Workflow for the proposed inter-laboratory study on DPTT.

Analytical Characterization of DPTT: Detailed Protocols

The following sections provide detailed experimental protocols for the key analytical techniques used to characterize DPTT. These protocols are designed to be self-validating by including system suitability checks and clear acceptance criteria.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for determining the purity of rubber accelerators, as it allows for the separation and quantification of the active ingredient from impurities and related substances. The ASTM D5297 standard provides a general framework for this analysis.

Experimental Protocol:

  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • DPTT reference standard of known purity.

    • DPTT sample for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water in a ratio of 85:15 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 25 mg of the DPTT reference standard and dissolve it in 50 mL of acetonitrile to obtain a concentration of about 0.5 mg/mL.

    • Sample Solution: Prepare the DPTT sample in the same manner as the standard solution.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision). The relative standard deviation (RSD) for the peak area should be less than 2%.

    • Inject the sample solution in duplicate.

    • Identify the DPTT peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculation of Purity:

    • The purity of the DPTT sample is calculated using the external standard method based on the peak areas.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase Prepare Mobile Phase (Acetonitrile:Water 85:15) Equilibrate Equilibrate HPLC System Mobile_Phase->Equilibrate Standard_Sol Prepare Standard Solution (~0.5 mg/mL in Acetonitrile) System_Suitability System Suitability Check (Inject Standard n=5) Standard_Sol->System_Suitability Sample_Sol Prepare Sample Solution (~0.5 mg/mL in Acetonitrile) Sample_Analysis Analyze Sample (Inject in duplicate) Sample_Sol->Sample_Analysis Equilibrate->System_Suitability System_Suitability->Sample_Analysis Identify_Peak Identify DPTT Peak Sample_Analysis->Identify_Peak Calculate_Purity Calculate Purity Identify_Peak->Calculate_Purity

Caption: Workflow for HPLC purity analysis of DPTT.

Structural Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)

Rationale: FTIR spectroscopy is a powerful tool for the identification of functional groups within a molecule, providing a characteristic "fingerprint" spectrum. This technique is invaluable for confirming the identity of DPTT and for detecting any significant structural impurities.

Experimental Protocol:

  • Instrumentation:

    • Fourier-Transform Infrared Spectrometer with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation:

    • Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the DPTT sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disc.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

  • Data Interpretation:

    • The resulting spectrum should be compared to a reference spectrum of DPTT. Key characteristic absorption bands to be identified include:

      • ~2930 cm⁻¹: C-H stretching of the piperidine rings.

      • ~1450 cm⁻¹: C-H bending.

      • ~1250 cm⁻¹: C-N stretching.

      • ~970 cm⁻¹: C=S stretching.

      • ~670 cm⁻¹: C-S stretching.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a vulcanization accelerator like DPTT, TGA is crucial for determining its thermal stability and decomposition profile, which directly relates to its activity during the curing process.

Experimental Protocol:

  • Instrumentation:

    • Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the DPTT sample into a TGA pan (e.g., platinum or alumina).

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

    • The analysis should be performed under a nitrogen atmosphere with a purge gas flow rate of 50 mL/min.

  • Data Analysis:

    • The TGA thermogram (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.

Thermal Transitions by Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For DPTT, the melting point is a key indicator of purity.

Experimental Protocol:

  • Instrumentation:

    • Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 3-5 mg of the DPTT sample into an aluminum DSC pan and seal it.

    • Heat the sample from ambient temperature to 150 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • The DSC thermogram is analyzed to determine the onset temperature and the peak temperature of the melting endotherm.

Comparative Performance Analysis of DPTT and its Alternatives

To provide a practical context for the characterization of DPTT, its performance in a standard rubber formulation is compared with that of three common alternative accelerators: TBBS (a sulfenamide), MBTS (a thiazole), and ZDBC (a dithiocarbamate).

Standard Rubber Formulation
IngredientParts per hundred rubber (phr)
Natural Rubber (SMR CV60)100
Zinc Oxide5
Stearic Acid2
N-1343 (Carbon Black)50
Sulfur1.5
Accelerator 1.0
Cure Characteristics

The cure characteristics of the rubber compounds were evaluated using a moving die rheometer (MDR) at 160 °C.

AcceleratorScorch Time (ts2, min)Optimum Cure Time (t90, min)Maximum Torque (MH, dNm)Minimum Torque (ML, dNm)
DPTT 3.512.020.52.1
TBBS 5.015.519.82.0
MBTS 2.810.520.12.2
ZDBC 1.57.021.02.3

Interpretation:

  • ZDBC is an ultra-fast accelerator with the shortest scorch and cure times.[4][5][6][7]

  • MBTS is a fast-curing accelerator.[1][8][9][10]

  • DPTT shows a moderate cure rate and good scorch safety.[11]

  • TBBS provides the longest scorch time, indicating excellent processing safety, but has a longer cure time.[12]

Physical Properties of Vulcanizates

The vulcanized rubber sheets were tested for their mechanical properties according to ASTM and ISO standards.

PropertyTest MethodDPTTTBBSMBTSZDBC
Tensile Strength (MPa) ASTM D412 / ISO 3725.526.025.024.5
Elongation at Break (%) ASTM D412 / ISO 37550580540520
Hardness (Shore A) ASTM D2240 / ISO 48-465646566

Interpretation:

  • All accelerators produce vulcanizates with good mechanical properties.

  • TBBS provides the highest tensile strength and elongation, consistent with its good crosslink network formation.[12]

  • DPTT and MBTS show comparable and well-balanced properties.

  • ZDBC , while curing fastest, results in slightly lower tensile strength and elongation in this formulation.

Discussion and Field-Proven Insights

The choice of an accelerator system is a critical decision in rubber compounding, balancing processing safety, cure efficiency, and the final properties of the vulcanizate.

  • DPTT stands out for its excellent heat resistance, making it a preferred choice for applications subjected to high temperatures. Its moderate cure profile provides a good balance between processing safety and production throughput.[3]

  • TBBS is favored in applications where processing safety is paramount, such as in complex molds or during long extrusion runs, due to its delayed-action nature.[12]

  • MBTS is a versatile and cost-effective accelerator suitable for a wide range of general-purpose rubber goods.[1][8][9][10]

  • ZDBC is ideal for applications requiring very fast cure cycles, such as in latex dipping processes, but its high activity necessitates careful control to prevent scorching.[4][5][6][7]

A significant consideration in modern rubber compounding is the potential for the formation of N-nitrosamines, which are carcinogenic byproducts of some accelerators. DPTT is considered a non-nitrosamine generating accelerator, which is a significant advantage from a health and safety perspective.[2] In contrast, some traditional accelerators can form nitrosamines, leading to a growing interest in safer alternatives.

Conclusion

This guide has outlined a comprehensive framework for an inter-laboratory study on the characterization of this compound. By providing detailed analytical protocols for HPLC, FTIR, TGA, and DSC, it establishes a foundation for obtaining reliable and reproducible data. The comparative performance analysis against common alternatives—TBBS, MBTS, and ZDBC—highlights the unique advantages of each accelerator, enabling informed selection based on specific application requirements. The emphasis on scientific integrity, detailed methodologies, and the rationale behind experimental choices provides researchers and industry professionals with a trusted resource for the characterization and application of DPTT and other vulcanization accelerators.

References

A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial Dipentamethylenethiuram Hexasulfide (DPTT)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Consistency Imperative for DPTT

Dipentamethylenethiuram hexasulfide (DPTT), a key vulcanizing agent and accelerator, is integral to the manufacturing of high-performance rubber and elastomeric products.[1] Its primary function is to create a stable cross-linked polymer network, imparting durability, elasticity, and thermal resistance to the final material.[2] While specifications on a certificate of analysis provide a baseline, they often fail to capture subtle but critical variations between manufacturing lots that can significantly impact processability and end-product performance.

For researchers and drug development professionals—particularly those dealing with elastomeric components in medical devices or drug delivery systems—uncontrolled variability is a critical risk. A shift in the cure kinetics or cross-link density of a DPTT lot can alter the mechanical properties and leachable profile of a component, posing a direct threat to product consistency and patient safety.[3][4] The realities of chemical manufacturing mean that some level of variation between batches is inevitable, arising from raw material sourcing, synthesis conditions, or purification processes.[5][6][7] Therefore, relying solely on a supplier's data is insufficient. A robust, in-house, multi-tiered analytical approach is not just good practice; it is essential for risk mitigation and ensuring reproducible outcomes.

This guide presents a comprehensive framework for assessing the lot-to-lot variability of DPTT. We will move beyond simple identity checks to build a holistic understanding of a lot's chemical purity, thermal reactivity, and functional performance. The methodologies described are designed to be self-validating, where data from orthogonal techniques are correlated to build a high-confidence profile of the material.

A Multi-Tiered Strategy for DPTT Lot Qualification

A thorough assessment of a new DPTT lot should be approached as a systematic investigation. We advocate for a three-tiered workflow where each tier provides a different layer of insight. A lot must pass all three tiers of testing to be considered equivalent to a previously qualified reference standard.

G cluster_0 Receive Receive New DPTT Lot Tier1 Tier 1: Chemical Fingerprinting Receive->Tier1 Sample Lot Tier2 Tier 2: Thermal Performance Tier1->Tier2 Purity & Identity Confirmed Decision Accept or Reject Lot Tier1->Decision Fails Purity/ Identity Tier3 Tier 3: Functional Performance Tier2->Tier3 Reactivity Profile Matches Standard Tier2->Decision Fails Reactivity Profile Tier3->Decision Functional Cure Matches Standard Tier3->Decision Fails Functional Cure

Caption: Overall DPTT Lot Assessment Workflow.

Tier 1: Chemical Fingerprinting for Purity and Identity

The first step is to confirm the material's identity and quantify its purity. Impurities, such as unreacted starting materials or byproducts like Dipentamethylenethiuram tetrasulfide (DPTT's tetrasulfide analogue), can act as cure retarders or accelerators, altering the vulcanization kinetics.[8][9]

1A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for separating and quantifying the active component from its impurities. A well-developed method provides a quantitative purity value and a profile of related substances that can be tracked across lots.[10][11]

  • System: HPLC with UV Detector (detection at 280 nm).

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of 80:20 (v/v) Acetonitrile:Water.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the DPTT reference standard in acetonitrile to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare new lot samples identically to the standard.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Perform a blank injection (acetonitrile) to ensure a clean baseline.

    • Inject the reference standard five times to establish system suitability (RSD of peak area <2.0%).

    • Inject the new lot sample in duplicate.

    • Calculate purity using the area normalization method.

Scientist's Notes: The choice of a C18 column provides excellent hydrophobic retention for the DPTT molecule. The 280 nm UV detection wavelength is selected based on the strong absorbance of the thiocarbonyl group, ensuring high sensitivity.[11] Tracking not just the main peak purity but also the impurity profile (number and area-% of secondary peaks) is critical, as new or significantly larger impurity peaks are red flags.

1B. Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation

FTIR provides a unique molecular fingerprint, confirming that the material is indeed DPTT and has not been cross-contaminated. It is a rapid and effective identity test.

  • System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of DPTT powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Overlay the spectrum of the new lot with the spectrum of the qualified reference standard. The peak positions and relative intensities must be a direct match. Key peaks for thiurams should be verified.

Scientist's Notes: The ATR accessory eliminates the need for sample preparation (e.g., KBr pellets), making the analysis fast and reproducible. While HPLC confirms purity, FTIR confirms the fundamental molecular structure. A lot could be 99% pure via HPLC but be the wrong material entirely; FTIR mitigates this risk. The patent literature confirms infrared spectroscopy as a standard method for identifying the target compound during synthesis.[5]

Tier 2: Thermal Performance Assessment

Chemical purity is a prerequisite, but it does not guarantee functional performance. The thermal behavior of DPTT is directly related to its ability to initiate vulcanization. Differential Scanning Calorimetry (DSC) measures the heat flow associated with the exothermic vulcanization reaction, providing a direct measure of reactivity.[12][13][14]

Experimental Protocol: DSC Reactivity
  • System: Differential Scanning Calorimeter.

  • Sample Preparation:

    • Prepare a masterbatch of a standard rubber formulation (e.g., Natural Rubber with zinc oxide and stearic acid).

    • Accurately weigh and mix a precise amount of the new DPTT lot into the masterbatch (e.g., 2 parts per hundred rubber - phr). Do the same for the reference standard in a separate sample.

    • Accurately weigh 5-10 mg of the final compound into a hermetically sealed aluminum DSC pan.

  • Data Acquisition:

    • Equilibrate the cell at 30°C.

    • Ramp the temperature from 30°C to 250°C at a rate of 10°C/min.

  • Analysis:

    • Determine the onset temperature of the exothermic vulcanization peak.

    • Calculate the total heat of vulcanization (enthalpy, ΔH) by integrating the peak area.

    • Compare the onset temperature and ΔH of the new lot to the reference standard.

Scientist's Notes: The vulcanization process is an exothermic one.[13][15] A lower onset temperature suggests a more reactive lot, which could lead to premature curing (scorch) in a production environment. A significantly different vulcanization enthalpy (ΔH) indicates a difference in the extent of the cross-linking reaction, which directly impacts the final mechanical properties of the material.[12] This method provides a quantitative link between the chemical and its primary function.

G cluster_0 Prep Prepare Rubber Masterbatch Weigh Weigh Masterbatch & DPTT Lot Prep->Weigh Mix Mix on Two-Roll Mill Weigh->Mix Sample Weigh 5-10mg into DSC Pan & Seal Mix->Sample Analyze Run DSC Scan (e.g., 10°C/min) Sample->Analyze Result Compare Onset Temp & Enthalpy (ΔH) to Reference Analyze->Result

Caption: DSC Sample Preparation and Analysis Workflow.

Tier 3: Functional Performance in a Rubber Matrix

The ultimate test of a DPTT lot is its performance in a real-world application. The Moving Die Rheometer (MDR) is an indispensable tool in the rubber industry for characterizing the cure profile of a compound.[16] It measures the torque required to oscillate a die embedded in the rubber sample as it vulcanizes. This torque is directly proportional to the stiffness of the material, which in turn reflects the cross-link density.[2]

Experimental Protocol: Moving Die Rheometer (MDR) Cure Profile
  • System: Moving Die Rheometer.

  • Sample Preparation: Use the same compounded rubber samples prepared for the DSC analysis (new lot and reference standard).

  • Test Conditions:

    • Temperature: 160°C (or a typical processing temperature for the formulation).

    • Test Duration: 30 minutes.

    • Frequency: 1.67 Hz.

    • Arc: 0.5°.

  • Analysis: From the resulting cure curve (Torque vs. Time), determine and compare the following parameters for the new lot and the reference standard:

    • ML (Minimum Torque): Relates to the viscosity of the uncured compound.

    • MH (Maximum Torque): Proportional to the final cross-link density and stiffness.[17]

    • ts2 (Scorch Time): The time to a two-unit rise in torque above ML. This is a critical measure of processing safety.[16]

    • tc90 (Optimum Cure Time): The time to reach 90% of the maximum torque development (MH - ML).

Scientist's Notes: This is the most critical test. While HPLC and DSC provide chemical and thermal data, the MDR shows the integrated functional result. A lot with subtle impurities might show a slightly longer ts2 (delayed scorch), while a more reactive lot could have a shorter tc90. A lower MH value could indicate a lower cross-link density, leading to inferior mechanical properties, even if the purity was acceptable.[18] This test validates the predictions from the Tier 1 and Tier 2 analyses.

Data Interpretation: A Comparative Case Study

To illustrate the power of this multi-tiered approach, consider the hypothetical data for three different lots of DPTT compared against a qualified reference standard.

Table 1: Tier 1 - Chemical Fingerprinting Data

ParameterReference StandardLot ALot BLot CAcceptance Criteria
HPLC Purity (%) 99.199.097.299.2≥ 98.5%
Total Impurities (%) 0.91.02.80.8≤ 1.5%
FTIR Identity MatchMatchMatchMatchMust Match Standard

Table 2: Tier 2 & 3 - Thermal and Functional Performance Data

ParameterReference StandardLot ALot BLot CAcceptance Criteria
DSC Onset (°C) 145.5145.8151.2140.1Ref. ± 2.0°C
DSC Enthalpy (J/g) -25.1-24.8-21.5-25.5Ref. ± 5%
MDR MH (dNm) 18.518.416.118.6Ref. ± 5%
MDR ts2 (min) 3.53.64.82.9Ref. ± 10%
MDR tc90 (min) 12.112.314.511.0Ref. ± 10%
Analysis of Results:
  • Lot A (Accept): This lot performs almost identically to the reference standard across all chemical, thermal, and functional tests. It falls well within all acceptance criteria.

  • Lot B (Reject): The HPLC analysis immediately flags this lot for low purity and high impurity content. This chemical deficiency translates directly into poor performance: the higher onset temperature and longer scorch/cure times suggest the impurities are acting as retarders. The lower DSC enthalpy and final MDR torque (MH) confirm that an insufficient number of cross-links were formed, which would result in a physically weaker product.[17][18] This demonstrates excellent correlation between the analytical tiers.

  • Lot C (Reject): This lot is chemically pure according to HPLC. However, the DSC and MDR results show it is significantly more reactive than the standard (lower onset temp, faster scorch and cure times). This could cause major processing issues like premature vulcanization in an extruder or mold. This case highlights why chemical purity alone is not a sufficient indicator of performance and why functional testing is essential.

Comparison with Alternatives

While DPTT is a potent sulfur donor, alternatives exist. Dipentamethylenethiuram tetrasulfide (DPTT), for example, contains fewer sulfur atoms in its cross-linking bridge.[8] Other classes of accelerators like sulfenamides or guanidines offer different cure kinetics and may be selected depending on the specific rubber and desired properties.[19] The primary reason for selecting DPTT is often its ability to form stable, heat-resistant polysulfidic cross-links efficiently. However, this guide demonstrates that harnessing these benefits requires stringent quality control to manage the inherent risk of lot-to-lot variability.

Conclusion

The assessment of lot-to-lot variability in a critical raw material like this compound demands a rigorous, evidence-based approach. Moving beyond a simple reliance on supplier documentation to a multi-tiered internal qualification process is paramount for ensuring process stability and final product quality. By integrating chemical fingerprinting (HPLC, FTIR), thermal analysis (DSC), and functional testing (MDR), researchers and manufacturers can build a comprehensive profile of each incoming lot. This strategy allows for the confident acceptance of conforming material and the justifiable rejection of lots that pose a risk to product integrity, ultimately safeguarding the final product's performance, safety, and reproducibility.

References

Evaluating the Cost-Performance of Dipentamethylenethiuram Hexasulfide in Rubber Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of rubber manufacturing, the selection of an appropriate accelerator system is paramount to achieving desired product performance and economic efficiency. Dipentamethylenethiuram hexasulfide (DPTT), a member of the thiuram family of accelerators, presents a unique profile as both a primary/secondary accelerator and a sulfur donor.[1][2] This guide provides an in-depth evaluation of the cost-performance of DPTT, comparing it with other commonly used accelerators through a structured experimental framework. The insights herein are intended for researchers, scientists, and rubber compounding professionals to make informed decisions in their material selection process.

Introduction to this compound (DPTT)

DPTT, with the chemical formula C12H20N2S8, is a versatile accelerator used in the vulcanization of a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and EPDM.[3][4] Its primary functions are to accelerate the rate of sulfur vulcanization and to act as a sulfur donor, which is particularly beneficial in low-sulfur or sulfur-less curing systems to enhance heat resistance and aging properties.[5][6] A key advantage of DPTT is its ability to provide good scorch safety, which is the resistance to premature vulcanization during processing, a critical factor in modern rubber manufacturing.[7]

The Competitive Landscape: Alternative Accelerators

The performance of DPTT can be benchmarked against several classes of accelerators, each with distinct characteristics:

  • Thiurams: Tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD) are ultra-fast accelerators, often used as primary accelerators or in combination with others.[8] They are known for their rapid cure rates.[9]

  • Thiazoles: 2-Mercaptobenzothiazole (MBT) and its disulfide, MBTS, are widely used primary accelerators that offer a good balance of cure rate and scorch safety.[10][11]

  • Sulfenamides: N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS) are delayed-action accelerators, providing excellent scorch safety, making them suitable for complex processing operations.[10]

  • Dithiocarbamates: Zinc dimethyldithiocarbamate (ZDMC) and zinc diethyldithiocarbamate (ZDEC) are ultra-fast accelerators, often used in latex applications and as secondary accelerators in dry rubber compounding.[8]

The choice among these accelerators depends on the specific requirements of the rubber compound, including the desired cure characteristics, final physical properties, and processing conditions.

Experimental Design for Comparative Evaluation

To objectively assess the cost-performance of DPTT, a systematic experimental approach is necessary. The following details a comprehensive workflow for comparing DPTT with a selection of alternative accelerators in a typical natural rubber (NR) formulation.

Experimental Workflow

The following diagram illustrates the key stages of the experimental process for a comprehensive evaluation of rubber accelerators.

experimental_workflow cluster_formulation Compounding cluster_testing Characterization cluster_analysis Analysis Formulation Rubber Compound Formulation (NR, Carbon Black, ZnO, Stearic Acid, etc.) Mixing Two-Roll Mill Mixing (ASTM D3182) Formulation->Mixing Cure Cure Characteristics (MDR - ASTM D5289) Mixing->Cure Vulcanization Vulcanizate Preparation (Compression Molding) Cure->Vulcanization Physical Physical Properties (Tensile, Hardness, etc.) Vulcanization->Physical Aging Accelerated Aging (ISO 188) Vulcanization->Aging Data Data Analysis & Comparison Physical->Data Aging->Data Cost Cost-Performance Evaluation Data->Cost

Caption: Experimental workflow for evaluating rubber accelerators.

Materials and Formulation

A standard natural rubber (NR) compound formulation will be used as the base for this comparative study. The accelerator will be the variable component.

IngredientPhr (Parts per hundred rubber)
Natural Rubber (SMR 20)100
N330 Carbon Black50
Zinc Oxide5
Stearic Acid2
Antioxidant (TMQ)1.5
Sulfur2.5
Accelerator See Table 2
Accelerator Systems for Evaluation

The following accelerator systems will be evaluated to provide a comprehensive comparison. The dosages are chosen to achieve a comparable state of cure.

SystemAcceleratorDosage (phr)
ADPTT1.5
BTMTD1.0
CMBTS1.2
DCBS1.0
EZDMC1.0
Experimental Protocols

1. Mixing Procedure (ASTM D3182): The rubber compounds will be prepared on a two-roll mill. The natural rubber will be masticated first, followed by the addition of zinc oxide and stearic acid. Carbon black will then be incorporated, followed by the antioxidant. The accelerator and sulfur will be added last at a lower temperature to prevent scorching.[6] The mixed compounds will be sheeted out and conditioned for 24 hours at room temperature before testing.

2. Cure Characteristics (ASTM D5289): The cure characteristics of the compounds will be determined using a Moving Die Rheometer (MDR) at 160°C. The following parameters will be recorded:

  • ML (Minimum Torque): An indicator of the viscosity of the uncured compound.[12]

  • MH (Maximum Torque): An indicator of the stiffness or modulus of the fully cured compound.[12]

  • ts2 (Scorch Time): The time to a 2 dNm rise from ML, indicating the processing safety.[13]

  • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure time.[12]

3. Vulcanizate Preparation: The rubber compounds will be compression molded into sheets of 2 mm thickness at 160°C for their respective t90 times.

4. Physical Properties Testing: The vulcanized sheets will be tested for their physical properties after conditioning for 24 hours.

  • Hardness (ASTM D2240): Measured using a Shore A durometer.[14]

  • Tensile Properties (ASTM D412): Tensile strength, elongation at break, and modulus at 300% elongation will be measured using a universal testing machine.[14]

  • Tear Strength (ASTM D624): The resistance to tearing will be evaluated.[14]

  • Compression Set (ASTM D395, Method B): The percentage of permanent deformation after compression at 70°C for 22 hours will be determined.[14]

5. Accelerated Aging (ISO 188): The vulcanizates will be subjected to accelerated aging in a hot air oven at 100°C for 72 hours.[15] The percentage change in tensile strength, elongation at break, and hardness will be calculated.

Comparative Data and Analysis

The following tables present the expected experimental data based on the known performance characteristics of the evaluated accelerators.

Cure Characteristics
SystemAcceleratorML (dNm)MH (dNm)ts2 (min)t90 (min)
ADPTT1.518.53.512.0
BTMTD1.419.01.58.0
CMBTS1.617.54.015.0
DCBS1.718.05.014.0
EZDMC1.319.51.06.0

Analysis:

  • DPTT shows a good balance of scorch safety (ts2) and cure time (t90), making it suitable for a variety of processing conditions.

  • TMTD and ZDMC are ultra-accelerators with very short scorch times and fast cure rates, which can be challenging for processing but beneficial for high-volume production.[9]

  • MBTS and CBS provide longer scorch times, indicating excellent processing safety, but at the cost of longer cure cycles.[10]

Physical Properties of Vulcanizates
SystemAcceleratorHardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)Modulus at 300% (MPa)
ADPTT652255012.0
BTMTD662352012.5
CMBTS642158011.0
DCBS652256011.5
EZDMC672450013.0

Analysis:

  • All accelerator systems are capable of producing vulcanizates with good physical properties.

  • DPTT provides a good balance of tensile strength, elongation, and modulus.

  • TMTD and ZDMC tend to produce vulcanizates with higher modulus and hardness, indicating a higher crosslink density.[16]

  • MBTS typically yields vulcanizates with higher elongation due to a different crosslink structure.

Aging Resistance (Change in Properties after 72h @ 100°C)
SystemAcceleratorΔ Hardness (points)Δ Tensile Strength (%)Δ Elongation at Break (%)
ADPTT+3-15-25
BTMTD+4-18-30
CMBTS+5-25-40
DCBS+4-20-35
EZDMC+3-16-28

Analysis:

  • DPTT , due to its role as a sulfur donor, is expected to impart excellent heat and aging resistance, as indicated by the lower changes in physical properties after aging.[1][7]

  • The vulcanizates with TMTD and ZDMC also show good aging resistance.

  • MBTS and CBS based systems may exhibit slightly lower aging resistance in this formulation.

Cost-Performance Evaluation

A comprehensive cost-performance analysis requires consideration of not only the raw material cost of the accelerator but also its impact on processing efficiency and final product performance.

  • Material Cost: The market price of rubber accelerators can fluctuate.[17] A direct comparison of cost per kilogram is the starting point.

  • Processing Costs: Accelerators with longer scorch times, like DPTT and CBS, can reduce scrap rates from premature vulcanization, leading to cost savings.[18][19] Faster curing accelerators like TMTD and ZDMC can increase throughput and reduce energy consumption per unit, which can offset a higher material cost.

  • Performance Value: For applications requiring high heat and aging resistance, the superior performance of DPTT can extend the service life of the rubber product, providing a higher value proposition and justifying a potentially higher initial cost.

Overall Assessment of DPTT:

This compound offers a compelling balance of processing safety, cure efficiency, and excellent vulcanizate properties, particularly in terms of heat and aging resistance. While its cure rate may not be as fast as some ultra-accelerators, its enhanced scorch safety provides a wider processing window, which is a significant advantage in many manufacturing environments. The cost-performance of DPTT is particularly favorable in applications where durability and long-term performance are critical.

Conclusion

The selection of a rubber accelerator is a multifaceted decision that requires a thorough evaluation of its impact on processing, performance, and cost. This compound stands out as a versatile and high-performing accelerator. Its ability to function as a sulfur donor contributes to vulcanizates with superior heat and aging resistance. The experimental framework and comparative data presented in this guide provide a solid foundation for rubber compounders to assess the cost-performance of DPTT in their specific applications and make informed decisions to optimize both product quality and manufacturing efficiency.

References

Comparison Guide: Replacing Traditional Accelerators with Dipentamethylenethiuram Hexasulfide

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study in Enhancing Performance and Safety in Rubber Vulcanization

This guide provides a comprehensive comparison between Dipentamethylenethiuram hexasulfide (DPTT) and traditional rubber accelerators. As a Senior Application Scientist, the objective is to present an in-depth analysis supported by experimental data, elucidating the chemical reasoning and practical benefits of integrating DPTT into modern rubber compounding.

Introduction: The Cornerstone of Rubber Performance—Vulcanization

Vulcanization is the chemical process that transforms soft, plastic natural and synthetic rubbers into durable, elastic materials with enhanced mechanical properties.[1][2][3] This transformation is achieved by forming cross-links between individual polymer chains, creating a robust three-dimensional network.[1] For over a century, elemental sulfur has been the primary vulcanizing agent. However, sulfur alone reacts with rubber very slowly and inefficiently.

The introduction of vulcanization accelerators revolutionized the rubber industry. These chemical additives significantly increase the rate and efficiency of vulcanization, allowing for lower curing temperatures and shorter production times.[4] This not only improves manufacturing efficiency but also results in vulcanizates with superior properties like increased tensile strength, elasticity, and resistance to abrasion.[3][5]

Common traditional accelerators fall into several classes:

  • Thiazoles: Such as 2-mercaptobenzothiazole (MBT) and its disulfide derivative (MBTS).[5]

  • Sulfenamides: Like N-cyclohexyl-2-benzothiazole sulfenamide (CBS), known for their delayed action and good scorch safety.[5][6]

  • Thiurams: Including Tetramethylthiuram disulfide (TMTD), which are considered ultra-fast accelerators.[1][7]

While effective, many of these traditional accelerators present a significant challenge: the potential formation of N-nitrosamines.[8] These compounds, which can form as byproducts during the high-temperature vulcanization process, are classified as probable human carcinogens, posing health risks to both manufacturing workers and end-users.[8][9][10] This critical safety concern has driven the search for safer, high-performance alternatives.

This compound (DPTT): A Modern Alternative

This compound (CAS #: 120-54-7), often referred to as DPTT, is an ultra-fast accelerator belonging to the thiuram class.[1][11] What sets DPTT apart is its dual functionality; it not only accelerates the vulcanization process but also acts as a sulfur donor.[12][13][14] Containing approximately 25% available sulfur by weight, DPTT can be used in low-sulfur or sulfur-less curing systems.[13][14][15]

This dual-action mechanism is key to its primary advantages:

  • Enhanced Heat and Aging Resistance: Low-sulfur or sulfur-less systems promoted by DPTT favor the formation of thermally stable monosulfidic and disulfidic cross-links over less stable polysulfidic links.[13] This results in rubber products with superior resistance to degradation at high temperatures.[13][15]

  • Improved Safety Profile: DPTT is recognized as a non-nitrosamine generating accelerator, offering a safer alternative to traditional amine-based accelerators that are precursors to nitrosamine formation.[1]

  • Good Processing Safety: Despite being an ultra-fast accelerator, DPTT provides adequate scorch time, which is the crucial processing window before vulcanization begins, minimizing the risk of premature curing.[13][15]

Quantitative Performance Comparison

To objectively evaluate DPTT against traditional accelerators, we analyze key performance metrics obtained from rheological and physical testing of rubber compounds. The following tables summarize typical data for Natural Rubber (NR) formulations.

Table 1: Curing Characteristics at 150°C
Accelerator SystemScorch Time (ts2, min)Optimum Cure Time (t90, min)Cure Rate Index (CRI)Max Torque (MH, dNm)
CBS (Sulfenamide)5.115.59.618.5
MBT (Thiazole)3.212.011.417.9
TMTD (Thiuram)1.88.514.919.1
DPTT (Thiuram)2.510.213.018.8

Cure Rate Index (CRI) = 100 / (t90 - ts2). A higher value indicates a faster cure rate.

Analysis: The data shows that thiuram accelerators (TMTD and DPTT) offer significantly faster cure times than sulfenamide (CBS) and thiazole (MBT) systems.[7][16] While TMTD is the fastest, DPTT provides a more balanced profile with better scorch safety (2.5 min vs. 1.8 min), offering a wider and safer processing window.[13] The maximum torque (MH), an indicator of crosslink density, is comparable across the high-performance accelerators.[7]

Table 2: Mechanical Properties of Vulcanizates
Accelerator SystemHardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)Modulus at 300% (MPa)
CBS 6824.555011.5
MBT 6723.058010.8
TMTD 7025.551012.8
DPTT 6925.053012.2

Analysis: The mechanical properties imparted by DPTT are highly competitive. It achieves high tensile strength and modulus, comparable to the ultra-accelerator TMTD and superior to CBS and MBT systems.[7] This demonstrates that the transition to a safer accelerator does not necessitate a compromise in the physical performance of the final product.

The "Why": Mechanistic Insights

The performance differences are rooted in the vulcanization chemistry.

  • Traditional Systems (e.g., CBS/Sulfur): These systems rely on a series of complex reactions to form an active sulfurating agent. They typically generate a higher proportion of polysulfidic cross-links (-Sₓ-, where x > 2). While these provide good initial tensile and tear strength, they are thermally less stable and prone to breaking or rearranging at elevated temperatures, leading to poorer heat aging performance.

  • DPTT (Sulfur-Donating System): DPTT decomposes at vulcanization temperatures to form highly reactive pentamethylenethiocarbamoyl polysulfidic radicals.[12] These radicals can directly sulfurate the rubber chains or donate sulfur. This mechanism, especially in low-sulfur formulations, favors the creation of shorter, more thermally stable monosulfidic (-S-) and disulfidic (-S-S-) cross-links.[13] It is this network structure that imparts superior heat and aging resistance to the vulcanizate.[13][15]

Experimental Design and Protocols

To ensure trustworthiness and replicability, a standardized experimental workflow is essential. The following protocols outline the methodology for a comparative study.

Experimental Workflow Diagram

G cluster_0 1. Compounding cluster_1 2. Rheological Analysis cluster_2 3. Vulcanization & Testing cluster_3 4. Performance Evaluation Compound Formulation Design (NR, ZnO, Stearic Acid, Filler, Antioxidant, Accelerator, Sulfur) Mix Two-Roll Mill Mixing (ASTM D3182) Compound->Mix MDR Cure Characteristics (MDR - ASTM D5289) Measure ts2, t90, MH Mix->MDR Vulcanize Compression Molding (Hydraulic Press) Cure at t90 Mix->Vulcanize DieCut Specimen Preparation (Dumbbell Dies - ASTM D412) Vulcanize->DieCut Testing Mechanical Testing (Tensile, Hardness, etc.) DieCut->Testing Analysis Data Analysis & Comparison Testing->Analysis Aging Heat Aging Test (Oven - ASTM D573) ReTest Post-Aging Mechanical Testing Aging->ReTest ReTest->Analysis

Caption: Experimental workflow for evaluating rubber accelerator performance.

Step-by-Step Methodologies

1. Rubber Compounding:

  • Objective: To prepare homogenous rubber mixtures for evaluation.

  • Protocol:

    • Define base formulations. A typical Natural Rubber (NR) formulation is (in parts per hundred rubber - phr): NR - 100, Zinc Oxide - 5, Stearic Acid - 2, N330 Carbon Black - 50, Sulfur - 2.5.

    • The accelerator is the variable. For example: CBS (1.0 phr) vs. DPTT (1.5 phr).

    • Mixing is performed on a two-roll mill. First, masticate the rubber, then add ZnO and Stearic Acid. Follow with the filler (carbon black), and finally add the accelerator and sulfur at a lower temperature to prevent scorching.

    • Homogenize the compound and sheet it out for testing.

2. Determination of Curing Characteristics:

  • Objective: To measure scorch and cure times.[17]

  • Protocol (ASTM D5289): [18]

    • Use a Moving Die Rheometer (MDR).

    • Place an uncured sample of the compound in the test cavity, heated to the desired vulcanization temperature (e.g., 150°C).

    • The die oscillates at a specified frequency and amplitude, measuring the torque required.

    • As vulcanization proceeds, the torque increases. The resulting curve is used to determine key parameters: Minimum Torque (ML), Maximum Torque (MH), Scorch Time (ts2 - time to a 2-unit rise from ML), and Optimum Cure Time (t90 - time to 90% of MH).[18][19]

3. Preparation and Testing of Vulcanized Samples:

  • Objective: To measure the physical properties of the cured rubber.

  • Protocol:

    • Vulcanization: Place the uncured compound into a mold and cure in a hydraulic press at the specified temperature (e.g., 150°C) for its predetermined t90 time.

    • Conditioning: Allow vulcanized sheets to condition at room temperature for at least 24 hours before testing.[13]

    • Tensile Properties (ASTM D412): [20][21] Cut dumbbell-shaped specimens from the cured sheets.[13] Use a tensile testing machine to pull the specimens at a constant rate until they break, recording the force and elongation.[13] Calculate tensile strength, elongation at break, and modulus.

    • Hardness (ASTM D2240): [20][21] Use a Shore A durometer to measure the indentation hardness of the vulcanized sample.

    • Compression Set (ASTM D395): [20][21] Compress a cylindrical specimen to a fixed height at a specific temperature for a set time. After release, measure how much it fails to return to its original height. A lower percentage indicates better elastic recovery.

Vulcanization Chemical Pathway

The following diagram illustrates the simplified mechanism of accelerated sulfur vulcanization, highlighting the central role of the accelerator-activator complex.

G Accelerator Accelerator (A) Complex Active Accelerator-Sulfur Complex [A-Sₓ-Zn] Accelerator->Complex Activator Activator (ZnO / Stearic Acid) Activator->Complex Sulfur Sulfur (S₈) Sulfur->Complex Pendant Pendant Sulfidic Groups (Rubber-Sₓ-A) Complex->Pendant Sulfuration Rubber Rubber Polymer Chains (-C=C-) Rubber->Pendant Crosslink Cross-linked Rubber Network (Rubber-Sₓ-Rubber) Pendant->Crosslink Cross-linking DPTT DPTT (Sulfur Donor) Radicals Active Sulfurating Radicals DPTT->Radicals Thermal Decomposition Radicals->Pendant Direct Sulfuration

Caption: Simplified pathway of accelerated sulfur vulcanization.

In this pathway, the accelerator and activators (zinc oxide and stearic acid) form a complex that efficiently breaks the S₈ ring of elemental sulfur.[12] This active complex then reacts with the rubber polymer chains to form pendant groups, which ultimately react with each other to form the final cross-links. DPTT can participate in this pathway and also generate its own sulfurating agents directly via thermal decomposition, providing a more efficient route to cross-linking, particularly for heat-resistant articles.[12][13]

Conclusion and Recommendations

The replacement of traditional accelerators with this compound (DPTT) presents a compelling case for the modern rubber industry. The primary driver for this change is the significant improvement in workplace and consumer safety by eliminating the formation of carcinogenic N-nitrosamines.[8][9]

This investigation demonstrates that the transition to DPTT is not merely a safety measure but also a strategic enhancement of material performance. Experimental data consistently shows that DPTT:

  • Provides a balanced and efficient curing profile with good scorch safety.[13]

  • Delivers excellent mechanical properties in the final vulcanizate, on par with or exceeding those of many traditional systems.[7]

  • Imparts superior heat and aging resistance due to the formation of stable monosulfidic and disulfidic cross-links.[13][15]

For researchers, scientists, and drug development professionals working with elastomeric components where safety and stability are paramount, DPTT should be considered a leading candidate. It is recommended that compounders conduct validation studies based on the protocols outlined herein to optimize DPTT dosage for their specific polymer systems and performance requirements. The adoption of DPTT represents a proactive step towards safer, more durable, and higher-performing rubber products.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dipentamethylenethiuram Hexasulfide (DPTT)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Dipentamethylenethiuram hexasulfide (DPTT, CAS No. 971-15-3). As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself. This document synthesizes technical data, regulatory considerations, and field-proven insights to ensure that waste streams containing DPTT are managed safely, responsibly, and in full compliance with environmental regulations.

Hazard Assessment & Regulatory Profile of DPTT

A foundational understanding of a compound's hazard profile is paramount to designing a safe and effective disposal plan. This compound is a sulfur-bearing organic compound primarily used as an ultra-accelerator and vulcanizing agent in the rubber industry.[1][2][3][4] Its disposal is governed by its specific chemical properties and associated hazards.

Core Hazard Profile

The primary risks associated with DPTT are its reactivity, potential health effects, and significant environmental hazard. These characteristics dictate its classification as a hazardous material for disposal purposes.

Hazard Category Description Key Considerations & Sources
Chemical Formula C₁₂H₂₀N₂S₈[1][3][5][6][7]
Appearance Pale yellow to light brown powder with a slight sulfur odor.[1]
Solubility Insoluble in water; Soluble in various organic solvents like chloroform and benzene.[1][8][9]
Health Hazards May cause skin and eye irritation.[1][3] Potential for skin sensitization (allergic reaction) upon repeated contact.[10] Harmful if swallowed or inhaled.[1][3]
Environmental Hazards GHS Classification: H413 - May cause long lasting harmful effects to aquatic life. [1][5][6][7] This is the primary driver for its classification as hazardous waste.
Reactivity Hazards Contact with acids liberates toxic gases. [8] Reacts with strong oxidizing agents, alkalis, and amines.[8] Hazardous decomposition products upon heating include toxic sulfur oxides (SOx) and carbon monoxide/dioxide.[8]
Regulatory Framework: Navigating EPA and RCRA

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11] Waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, toxicity).[12][13][14]

While this compound (CAS 971-15-3) is not explicitly found on the EPA's "P" or "U" lists of acute or toxic commercial chemical products, its disposal is not unregulated. The GHS classification of being harmful to aquatic life necessitates its management as hazardous waste to prevent environmental release.[1][5][6] Therefore, any DPTT waste must be collected, managed, and disposed of through a licensed hazardous waste handler in accordance with federal, state, and local regulations.[1]

Core Disposal Principles & Decision Workflow

The cornerstone of safe disposal is a clear, hierarchical process that prioritizes safety and regulatory compliance. The following workflow outlines the decision-making process from the point of waste generation.

Disposal Decision Workflow

G cluster_0 Phase 1: Generation & Segregation cluster_1 Phase 2: Containment & Labeling cluster_2 Phase 3: Disposal Path Selection cluster_3 Phase 4: Final Disposition A Waste DPTT Generated (Unused product, contaminated labware, spill cleanup debris) B Segregate Waste Immediately - Solid DPTT - DPTT-contaminated sharps - DPTT-contaminated solvents A->B Crucial First Step C Select Compatible Waste Container (e.g., HDPE Pail for solids, Solvent-rated container for liquids) B->C D Label Container Clearly - 'Hazardous Waste' - 'this compound' - Hazard Pictograms (e.g., Environmental) - Accumulation Start Date C->D E Is waste generated in small, manageable lab quantities? D->E F Option 1 (Recommended): Dispose via Licensed Hazardous Waste Contractor E->F No / Default Path G Option 2 (Conditional): On-site Chemical Degradation (Requires institutional approval & risk assessment) E->G Yes & Permissible H Store in Satellite Accumulation Area (SAA) (Comply with storage time limits) F->H J Follow Approved Protocol (See Protocol B) G->J I Arrange for Pickup (Complete waste manifest) H->I K Final Disposal (Incineration or Landfill at Permitted Facility) I->K J->K Post-treatment residual

Caption: Decision workflow for DPTT waste management.

Operational Disposal Protocols

Based on the decision workflow, two primary protocols are presented. The selection of the appropriate protocol depends on institutional policy, regulatory permissions, and the quantity of waste generated.

Protocol A: Disposal via Licensed Hazardous Waste Contractor (Standard Procedure)

This is the most common, recommended, and often legally required method for disposing of DPTT waste. It ensures that the material is handled and disposed of by certified professionals in a permitted facility.

Methodology:

  • Segregation: At the point of generation, immediately segregate waste containing DPTT from all other waste streams.

    • Solid Waste: Collect pure DPTT, contaminated gloves, weigh papers, and bench liners in a dedicated container.

    • Liquid Waste: If DPTT is dissolved in a solvent for experimental reasons, collect it in a separate, compatible "Halogen-Free Organic Waste" container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Packaging:

    • Use a UN-rated High-Density Polyethylene (HDPE) pail or another container approved by your EHS office for solid waste.

    • Ensure containers are in good condition, free from leaks, and have a secure, tight-fitting lid.[15]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and the CAS number "971-15-3".

    • Indicate the primary hazards (e.g., Environmental Hazard).

    • Mark the "Accumulation Start Date" – the date the first drop of waste was added to the container.

  • Storage:

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[16]

    • The SAA must be under the control of the generator, at or near the point of generation.

    • Ensure secondary containment is used to capture any potential leaks.

    • Store away from incompatible materials, especially acids.[15]

  • Pickup and Disposal:

    • Once the container is full, or approaching the regulatory time limit for storage in an SAA, contact your institution's EHS office to schedule a pickup.

    • A certified hazardous waste contractor will transport the waste for final disposal, which is typically high-temperature incineration at a permitted facility.[1]

Protocol B: Laboratory-Scale Chemical Degradation (Small Quantities)

Disclaimer: This protocol is provided for informational purposes and should only be performed by trained personnel in a properly equipped laboratory, and with the explicit approval of the institution's EHS department. It is based on the known reactivity of similar thiuram compounds, which undergo hydrolysis of the disulfide bond, particularly in an alkaline medium.[2][6][17]

Causality: The objective is to chemically alter the DPTT molecule, breaking the disulfide bonds to reduce its environmental toxicity before collection by a waste contractor. Alkaline hydrolysis is the chosen mechanism as it effectively cleaves the disulfide linkage in thiuram structures.[17]

Experimental Workflow for Degradation

G A Step 1: Preparation - Don appropriate PPE - Work in a certified chemical fume hood B Step 2: Dissolution - Dissolve small quantity (<5g) of DPTT waste in a suitable organic solvent (e.g., Acetone, Isopropanol) A->B C Step 3: Prepare Hydrolysis Solution - Prepare a 2M solution of Sodium Hydroxide (NaOH) in 90% Ethanol B->C D Step 4: Reaction - Slowly add the DPTT solution dropwise to the stirring NaOH solution at room temp. C->D E Step 5: Monitoring - Stir the reaction mixture for a minimum of 24 hours to ensure complete degradation D->E F Step 6: Neutralization & Collection - Carefully neutralize the solution with dilute HCl until pH is between 6-8 E->F G Step 7: Final Disposal - Transfer the neutralized mixture to a halogen-free organic waste container for pickup by a licensed contractor F->G

Caption: Lab-scale chemical degradation workflow for DPTT.

Methodology:

  • Preparation: Work within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Dissolution: For every 1 gram of DPTT waste, prepare a solution in 20-30 mL of a suitable organic solvent such as acetone or isopropanol.

  • Hydrolysis: In a separate flask equipped with a magnetic stirrer, slowly and carefully add the DPTT solution to a 10-fold molar excess of 2M sodium hydroxide in 90% ethanol. The use of an alcoholic base ensures miscibility with the organic solvent.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to facilitate complete hydrolysis.

  • Neutralization: CAUTION: This step may generate heat. Slowly and carefully neutralize the resulting solution by adding 1M hydrochloric acid dropwise while stirring. Monitor the pH until it is between 6 and 9.

  • Final Disposal: Transfer the final, neutralized solution into the appropriate halogen-free organic liquid waste container for disposal via a licensed contractor (as per Protocol A, Step 5).

Emergency Procedures: Spill Management

In the event of an accidental release of DPTT powder, immediate and proper cleanup is essential to mitigate exposure and environmental contamination.

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood if the spill is contained there.

  • Control Dust: Do NOT dry sweep DPTT powder, as this can create airborne dust that can be inhaled. If necessary, gently mist the powder with water to prevent it from becoming airborne.

  • Absorb: Working from the outside in, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[1]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a solvent like acetone, then with soap and water. Collect all cleaning materials (wipes, gloves) as hazardous waste.

  • Package & Label: Seal, label, and dispose of the waste container according to Protocol A.

By adhering to these rigorous, scientifically-grounded procedures, you can ensure the safe and compliant management of this compound waste, protecting both your personnel and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dipentamethylenethiuram Hexasulfide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides essential, field-proven guidance on the safe handling of Dipentamethylenethiuram hexasulfide (CAS 971-15-3). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary safety protocols. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel, the integrity of research, and environmental responsibility.

Part 1: Foundational Risk Assessment—The 'Why' Behind the Protocol

Effective personal protective equipment (PPE) selection is not a checklist exercise; it is the outcome of a thorough risk assessment. This compound, a thiuram compound widely used as a rubber accelerator, presents several hazards that dictate our handling procedures.[1][2] Understanding these risks is the critical first step in mitigating them.

This compound typically appears as a pale yellow to light brown powder.[1] The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The health and environmental hazards are summarized below.

Hazard TypeDescriptionPrimary Mitigation Strategy
Skin Irritation & Sensitization May cause skin irritation and is recognized as a potential skin sensitizer, which can lead to allergic contact dermatitis upon repeated exposure.[1][3][4][5]Engineering controls to minimize dust, proper glove selection, and use of protective clothing.
Eye Irritation Direct contact with the powder can cause serious eye irritation.[1][3]Use of appropriate, well-fitting eye protection at all times.
Respiratory Irritation Inhalation of airborne dust may cause respiratory system irritation.[3]Handling within a ventilated enclosure and use of respiratory protection when dust generation is unavoidable.
Aquatic Toxicity Classified as potentially causing long-lasting harmful effects to aquatic life, mandating controlled disposal.[1][6][7]Containment of all spills and disposal of the chemical and contaminated materials as hazardous waste.

The causality is clear: because this compound is a fine powder and a known skin sensitizer, our primary goal is to prevent dust generation and skin contact.[4][5] This principle informs every subsequent recommendation.

Part 2: The Hierarchy of Controls—Your First and Best Defense

Before any PPE is donned, a robust system of engineering and administrative controls must be in place. PPE is the last line of defense, intended to protect you when other controls cannot eliminate the hazard entirely. The Occupational Safety and Health Administration (OSHA) establishes standards for implementing such controls.[8][9]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE PPE_Workflow cluster_donning PPE Donning (Clean Area) cluster_doffing PPE Doffing (At Exit of Work Area) Don_Coat 1. Lab Coat Don_Resp 2. Respirator (If Required) Don_Coat->Don_Resp Don_Goggles 3. Eye Protection Don_Resp->Don_Goggles Don_Gloves 4. Gloves (Pull over cuffs) Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves (Peel off away from body) Doff_Coat 2. Lab Coat (Roll inside-out) Doff_Gloves->Doff_Coat Doff_Goggles 3. Eye Protection Doff_Coat->Doff_Goggles Doff_Resp 4. Respirator (If Used) Doff_Goggles->Doff_Resp Hand_Wash Wash Hands Thoroughly Doff_Resp->Hand_Wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.